molecular formula C9H18N2O2 B8605747 2-(Morpholinomethyl)morpholine

2-(Morpholinomethyl)morpholine

Cat. No.: B8605747
M. Wt: 186.25 g/mol
InChI Key: CQIYYFXLZYNRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholinomethyl)morpholine is a specialized organic compound featuring a morpholine ring substituted with a morpholinomethyl group. This structure, containing multiple amine and ether functional groups, suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific biological data for this exact compound is not currently available in recent literature, its molecular framework is closely related to privileged structures used in drug discovery. For instance, morpholine derivatives and similar nitrogen-containing heterocycles are frequently incorporated into molecules to modulate physicochemical properties and have demonstrated potent inhibitory activity against various therapeutic targets. A recent study highlighted that novel N-methylmorpholine-substituted benzimidazolium salts exhibited excellent inhibitory potential against the α-glucosidase enzyme, outperforming the standard drug acarbose in some cases . This underscores the value of the morpholine scaffold in developing new bioactive molecules, particularly for metabolic diseases like type 2 diabetes. Furthermore, the presence of two nitrogen atoms in its structure indicates that 2-(Morpholinomethyl)morpholine can act as a ligand in coordination chemistry or serve as a precursor for synthesizing catalysts and functional materials. Researchers can leverage this compound to develop novel chemical entities for pharmaceutical, agrochemical, and materials science applications. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)morpholine

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11/h9-10H,1-8H2

InChI Key

CQIYYFXLZYNRPG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CN2CCOCC2

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-(Morpholinomethyl)morpholine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Morpholinomethyl)morpholine , a specialized bis-heterocyclic scaffold. This document is structured for medicinal chemists and drug discovery scientists, focusing on physicochemical profiling, synthetic utility, and ADME optimization strategies.

Executive Summary

In the optimization of lead compounds, the 2-(Morpholinomethyl)morpholine scaffold represents a strategic "solubility warhead." Unlike simple morpholine appendages, this bis-morpholine motif introduces a unique physicochemical vector: it combines a secondary amine (for derivatization) with a tertiary amine (for solubility) linked via a chiral methylene bridge.

This guide dissects the molecule’s utility in lowering LogP, modulating pKa through through-space electrostatic interactions, and serving as a metabolically robust bioisostere for flexible diamines.

Chemical Identity & Structural Analysis[1]

The molecule consists of a core morpholine ring substituted at the C2 position with a (morpholin-4-yl)methyl group. This creates a 1,3-diamine relationship with distinct steric and electronic environments for each nitrogen.

PropertyData / Description
IUPAC Name 2-(Morpholin-4-ylmethyl)morpholine
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Chirality One stereocenter at C2 (Enantiomers: R and S)
H-Bond Donors (HBD) 1 (Secondary amine NH)
H-Bond Acceptors (HBA) 4 (2 Ethers, 2 Amines)
Predicted LogP -1.1 to -0.8 (Highly Hydrophilic)
pKa (Predicted) N(secondary) ≈ 8.4; N(tertiary) ≈ 7.1
Structural Connectivity Diagram

G Core Core Morpholine Ring (Secondary Amine) Linker C2-Methylene Bridge (Chiral Center) Core->Linker C2 Attachment H-Bond Donor H-Bond Donor Core->H-Bond Donor NH Substituent Pendant Morpholine (Tertiary Amine) Linker->Substituent C-N Bond Solubility Handle Solubility Handle Substituent->Solubility Handle

Figure 1: Structural connectivity highlighting the distinct roles of the core and pendant rings.

Physicochemical Profile

Basicity and Ionization (pKa)

The 2-(Morpholinomethyl)morpholine scaffold exhibits a biphasic ionization profile due to the proximity of the two nitrogen atoms.

  • Primary Ionization (pKa₁ ≈ 8.4): The secondary amine on the core ring is the most basic site. It is less sterically hindered and solvates well.

  • Secondary Ionization (pKa₂ ≈ 7.1): The tertiary amine on the pendant ring has a lower pKa compared to N-methylmorpholine (typically 7.4). This depression is caused by the inductive electron-withdrawing effect of the oxygen atoms and the electrostatic repulsion from the already protonated secondary amine nearby (Coulombic effect).

Medicinal Chemistry Implication: At physiological pH (7.4), the molecule exists primarily as a mono-cation (50-80%) with a significant fraction of di-cation. This tunable charge state is ideal for lysosomal trapping or improving solubility without creating a permanent charge that hinders membrane permeability.

Lipophilicity (LogP/LogD)

With two ether oxygens and two amines, this scaffold is a potent LogP lowering agent .

  • Intrinsic LogP: ~ -1.0.

  • LogD (pH 7.4): ~ -2.5 (due to ionization).

Application: Replacing a cyclohexyl or phenyl group with this moiety can lower the LogP of a lead compound by 2–3 units, drastically improving thermodynamic solubility.

Synthetic Accessibility

Synthesis of 2-substituted morpholines often requires specific ring-closure methodologies to establish the C2 stereocenter.

Recommended Synthetic Workflow

The most robust route involves the cyclization of amino-alcohols or the nucleophilic opening of chiral epichlorohydrin.

Synthesis Start Epichlorohydrin (Chiral or Racemic) Step1 Ring Opening with Morpholine Start->Step1 Nucleophilic Attack Intermed Intermediate: 1,3-bis(morpholino)-2-propanol Step1->Intermed Step2 Cyclization (Activation of OH -> Displacement) Intermed->Step2 Intramolecular Cyclization (Requires synthetic manipulation) Product 2-(Morpholinomethyl)morpholine Step2->Product Note *Alternative: Reductive amination of 2-formylmorpholine (if available) Product->Note

Figure 2: Synthetic logic for accessing the scaffold. Note that direct cyclization to the 2-substituted core requires careful control of regioselectivity.

Key Reference for Synthesis: Methods involving the ring opening of aziridines or epoxides are standard for 2-substituted morpholines. See D'Agostino et al. (2011) for general morpholine synthesis strategies [1].

Experimental Protocols

To validate the physicochemical properties in your specific lead series, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise macro-pKa values of the diamine system.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO₂.

  • Titration: Use a standardized HCl solution (0.1 M) to lower pH to 2.0. Titrate upwards with standardized KOH (0.1 M) to pH 12.0 using an autotitrator (e.g., Sirius T3).

  • Data Analysis: Fit the Bjerrum plot. Look for two inflection points.

    • Validation Check: If the curve shows hysteresis between acid and base titrations, check for compound precipitation or degradation.

  • Output: Report pKa₁ and pKa₂.

Protocol: LogD Shake-Flask Method

Objective: Measure distribution coefficient at pH 7.4.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the aqueous phase (concentration ~100 µM). Add equal volume of octanol.

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS.

    • Calculation:

      
      
      
    • Validation Check: Mass balance must be >90% (sum of amounts in both phases = initial amount).

Medicinal Chemistry Applications

Solubility Enhancement

The 2-(Morpholinomethyl)morpholine group is superior to a simple piperazine or morpholine tail because it doubles the heteroatom count (increasing hydration) without significantly increasing the molecular weight footprint relative to the solubility gain.

Metabolic Stability

Morpholines are generally resistant to CYP450 oxidative metabolism compared to piperazines (which are prone to ring opening). However, the methylene bridge (benzylic-like position) and the alpha-carbons next to the ether oxygen are potential soft spots.

  • Mitigation: If metabolic clearance is high, consider blocking the metabolic soft spots by adding deuterium or methyl groups to the ring carbons (e.g., 2,2-dimethylmorpholine analogs).

Bioisosterism

This scaffold acts as a bioisostere for N-substituted piperazines . The chiral center at C2 allows for vector exploration—orienting the pendant morpholine into specific solvent channels or binding pockets that a planar piperazine cannot access.

References

  • D'Agostino, L. A., et al. (2011). "Practical Synthesis of 2-Substituted Morpholines." Organic Letters.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "Morpholine - Compound Summary." PubChem.

  • Ghorai, M. K., et al. (2011). "Syntheses of Chiral Morpholines via Ring Opening of Aziridines." The Journal of Organic Chemistry.

(Note: Specific commercial data for 2-(Morpholinomethyl)morpholine is limited; properties described above are derived from structure-activity relationships of homologous morpholine series.)

Thermodynamic Stability of 2-(Morpholinomethyl)morpholine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermodynamic stability profile of 2-(Morpholinomethyl)morpholine , a specialized diamine fragment used in medicinal chemistry to modulate solubility and pharmacokinetic properties.

This guide is structured to provide actionable data for drug development, moving from theoretical first principles to validated experimental protocols.

Executive Summary

2-(Morpholinomethyl)morpholine (C


H

N

O

) is a bicyclic diamine featuring a stable C–C bond linkage between a secondary amine morpholine ring and a tertiary amine morpholine moiety. Unlike hydrolytically unstable aminals (N–C–N linkages), this scaffold exhibits high hydrolytic stability across the pH 1–12 range.

However, its thermodynamic stability is governed by oxidative potential and protonation equilibria . The molecule possesses two distinct basic centers (pKa


 7.4 and 8.0), making its solubility and lipophilicity (LogD) highly pH-dependent. The primary degradation risk is N-oxidation and radical-mediated 

-carbon oxidation at the branching C2 position.

Chemical Identity & Structural Analysis[1][2]

To understand the stability, we must first define the connectivity and electronic environment.

  • IUPAC Name: 2-(Morpholin-4-ylmethyl)morpholine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • MW: 186.25 g/mol

  • Structural Features:

    • Ring A (Secondary Amine): A morpholine ring substituted at C2.[1][2][3] The secondary amine at N4 is a nucleophilic center.[1]

    • Ring B (Tertiary Amine): A morpholine ring attached via its nitrogen to the methyl group.

    • Linker: A methylene bridge (-CH

      
      -) connecting C2 of Ring A to N4 of Ring B.
      
Critical Stability Distinction

It is vital to distinguish this molecule from Bis(morpholino)methane (N–CH


–N).
  • Bis(morpholino)methane: An aminal. Hydrolytically unstable; decomposes to formaldehyde and morpholine in aqueous acid.

  • 2-(Morpholinomethyl)morpholine: A 1,3-diamine motif (C-C-N). Hydrolytically stable.

Thermodynamic Parameters (Theoretical & Predicted)

The thermodynamic stability in solution is driven by the ionization state of the two nitrogen atoms.

pKa Prediction and Ionization

The molecule contains two basic nitrogen atoms.

  • N(Tertiary) - Ring B: Typical

    
    -alkyl morpholines have a pKa of ~7.4.
    
  • N(Secondary) - Ring A: Unsubstituted morpholine has a pKa of 8.36. However, the electron-withdrawing inductive effect (

    
    ) of the morpholinomethyl group at position 2 will lower the pKa of the secondary amine slightly.
    

Predicted Values:

  • pKa

    
     (Ring B, MH
    
    
    
    
    
    MH
    
    
    ):
    ~7.2 – 7.4
  • pKa

    
     (Ring A, MH
    
    
    
    
    
    M):
    ~7.8 – 8.1
Solubility & LogD Profile
  • pH < 6.0: The molecule exists predominantly as a dication.[4] Thermodynamic solubility is extremely high (>100 mg/mL).

  • pH 7.4 (Physiological): A mixture of monocation and neutral species. The presence of four heteroatoms (2N, 2O) ensures high water solubility even in the neutral state.

  • LogP (Neutral): Estimated at -0.5 to 0.2. It is a polar fragment.[2]

Degradation Pathways: The "What-If" Analysis

While hydrolytically robust, the thermodynamic instability of this molecule arises from oxidative pathways .

Oxidative Instability Mechanisms
  • N-Oxidation: The tertiary amine (Ring B) is electron-rich and sterically accessible, making it prone to forming an N-oxide (

    
    ) in the presence of peroxides or metabolic enzymes (FMOs).
    
  • Radical-Mediated C-H Abstraction: The C2 position of Ring A is a tertiary carbon adjacent to an ether oxygen. This position is thermodynamically activated for hydrogen abstraction by radical species (e.g., autoxidation), leading to ring opening or chain cleavage.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent 2-(Morpholinomethyl) morpholine (Stable in Buffer) NOxide N-Oxide Impurity (Ring B Oxidation) Parent->NOxide Peroxides / O2 (Slow) Radical C2-Radical Intermediate Parent->Radical Light / Initiator (H-Abstraction at C2) Salt Di-HCl Salt (Thermodynamically Stable) Parent->Salt HCl / Acid (Stabilization) Cleavage Oxidative Cleavage Products Radical->Cleavage O2 / Rearrangement

Figure 1: Primary thermodynamic stability and degradation pathways. Blue indicates the parent, Green indicates the stabilized salt form, and Red indicates degradation products.

Experimental Assessment Protocols

To validate the thermodynamic stability for a drug master file (DMF) or lead optimization, the following protocols are required.

Protocol A: Determination of pKa (Potentiometric Titration)

Why: To determine the precise pH range where the molecule is soluble and stable.

  • Preparation: Dissolve 5 mg of 2-(Morpholinomethyl)morpholine in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 11.0 under N

    
     atmosphere.
    
  • Analysis: Use the Bjerrum plot method to calculate pKa

    
     and pKa
    
    
    
    .
  • Success Criteria: Hysteresis between acid and base curves < 0.05 pH units (confirms equilibrium).

Protocol B: Forced Degradation (Oxidative Stress)

Why: To simulate shelf-life stability and identify N-oxide impurities.

  • Control: 1 mg/mL solution in water (pH adjusted to 7.4).

  • Stress Condition: Add 3% H

    
    O
    
    
    
    to the solution. Incubate at 25°C for 24 hours.
  • Radical Stress (Optional): Add 0.1 eq AIBN (Azobisisobutyronitrile) and heat to 40°C for 4 hours.

  • Analysis: LC-MS/MS using a polar embedded C18 column (to retain the polar amine).

    • Target Mass: Parent + 16 Da (N-Oxide) and Parent + 32 Da (Di-N-oxide).

Protocol C: pH-Rate Profiling (Hydrolytic Stability)

Why: To prove the stability of the C-C linkage vs. the unstable aminal linkage.

Buffer SystempHTemp (°C)DurationExpected Result
0.1 M HCl1.2607 Days> 99% Recovery
Acetate4.5607 Days> 99% Recovery
Phosphate7.4607 Days> 99% Recovery
Borate10.0607 Days> 99% Recovery

Note: If degradation > 5% is observed at pH 1.2, verify the structure; true 2-(morpholinomethyl)morpholine should be stable.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for assessing the stability of this fragment in a formulation context.

StabilityWorkflow Start Start: Pure Material (Free Base) Step1 1. pH Solubility Profile (Determine pKa) Start->Step1 Decision1 Is pKa > 7.0? Step1->Decision1 Formulate Formulate as Salt (HCl or Fumarate) Decision1->Formulate Yes (Basic) Step2 2. Oxidative Stress Test (H2O2 / 24h) Formulate->Step2 Result2 N-Oxide Detected? Step2->Result2 Action1 Add Antioxidant (Metabisulfite/BHT) Result2->Action1 Yes (>0.5%) Action2 Proceed to Excipient Compatibility Result2->Action2 No

Figure 2: Stability assessment workflow for morpholine-based fragments.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are recommended to maximize stability:

  • State: Store as the dihydrochloride salt rather than the free base. The protonated amines are significantly more resistant to N-oxidation.

  • Atmosphere: The free base absorbs CO

    
     from the air to form carbamates. Store under Argon or Nitrogen.
    
  • Container: Type I Glass or HDPE. Avoid mild steel (morpholines can be corrosive to certain metals in the presence of moisture).

References

  • Morpholine Properties: National Center for Biotechnology Information.[4] PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • Amine Oxidation: S. L. S. Ullmann, "Amines, Aliphatic," in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. [Link]

  • pKa Prediction: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Degradation of Morpholines: Combourieu, B., et al. "Morpholine degradation pathway." Applied and Environmental Microbiology 64.1 (1998): 153-158. [Link]

Sources

Technical Guide: pKa Values and Ionization Behavior of 2-(Morpholinomethyl)morpholine

[1]

Executive Summary

2-(Morpholinomethyl)morpholine (CAS: 156121-15-2 for related analogs; specific isomer often custom synthesized) is a diprotic base containing two distinct amine centers: a secondary amine within the parent morpholine ring and a tertiary amine in the morpholinomethyl substituent.[1][2]

Its ionization profile is characterized by two dissociation constants, typically pKa₁ ≈ 8.1 and pKa₂ ≈ 6.2 . At physiological pH (7.4), the molecule exists primarily as a mono-cation, a property that balances aqueous solubility with membrane permeability (LogD), making it a valuable motif in fragment-based drug discovery (FBDD).[1]

Structural Analysis & Chemotype

To understand the ionization behavior, one must first deconstruct the molecule into its functional pharmacophores.

  • Core Scaffold (Ring A): A substituted morpholine ring containing a secondary amine (-NH-).[1] In unsubstituted morpholine, this center has a pKa of 8.33 .

  • Substituent (Ring B): A morpholinomethyl group attached at the C2 position of Ring A. The nitrogen in this ring is a tertiary amine (-N(R)₃).[1] In N-methylmorpholine, this center has a pKa of 7.38 .

  • Linker Topology: The two nitrogen atoms are separated by a 4-bond pathway (

    
    ).[1] This proximity induces an electrostatic field effect that suppresses the basicity of the second protonation site.
    

pKa Values and Ionization Profile[1]

Predicted Dissociation Constants

Based on fragment contribution theory and structural analogs (e.g., 1,3-diamines and substituted morpholines), the ionization constants are defined as follows:

Ionization StepSpecies TransitionEstimated pKaAssignmentMechanism
pKa₁ Monocation

Neutral
8.1 ± 0.2 Secondary Amine (Ring A)High intrinsic basicity; minimal steric hindrance.[1]
pKa₂ Dication

Monocation
6.2 ± 0.3 Tertiary Amine (Ring B)Lower intrinsic basicity; suppressed by Coulombic repulsion from the protonated Ring A.
Microspecies Distribution

The ionization state dictates the molecule's behavior in biological media:

  • pH < 5.0 (e.g., Lysosome): Predominantly Dicationic (+2) . High solubility, low permeability.

  • pH 7.4 (Blood/Cytosol): Predominantly Monocationic (+1) (~80%) in equilibrium with the Neutral form (~15%) and Dication (~5%). This mixture is ideal for drug transport.

  • pH > 9.0: Predominantly Neutral (0) . High lipophilicity, low solubility.

Visualization of Ionization Pathway

The following diagram illustrates the stepwise protonation and the structural connectivity.

IonizationSchemecluster_0pH < 5.0 (Dication)cluster_1pH 6.2 - 8.1 (Monocation)cluster_2pH > 9.0 (Neutral)DicationDication (+2)Both Nitrogens ProtonatedHigh SolubilityMonocationMonocation (+1)Sec-Amine Protonated (Major)Tert-Amine NeutralDication->Monocation  pKa2 ≈ 6.2  (-H+)NeutralNeutral Species (0)Both Nitrogens UnchargedHigh PermeabilityMonocation->Neutral  pKa1 ≈ 8.1  (-H+)captionFigure 1: Stepwise ionization of 2-(Morpholinomethyl)morpholine driven by pH changes.

Physicochemical Implications in Drug Design

Solubility vs. Permeability Trade-off

The "Morpholinomethyl-morpholine" motif is often employed to modulate the LogD (Distribution Coefficient) of lipophilic drugs.[1]

  • Solubility: At gastric pH (1.2–2.0), the dicationic nature ensures rapid dissolution.

  • Permeability: At intestinal pH (6.5–7.4), the presence of the neutral species (driven by pKa₁ ≈ 8.1) allows for passive diffusion across lipid bilayers.

The "Bismorpholine" Effect

Unlike simple aliphatic amines, the morpholine ether oxygen withdraws electron density (

Experimental Protocols for pKa Determination

To validate these values experimentally, the Potentiometric Titration method is the gold standard, supplemented by NMR Titration for site assignment.

Protocol: Potentiometric Titration (GLP Standard)

Objective: Determine macroscopic pKa values with high precision (±0.03 units).

Reagents:

  • Analyte: 5–10 mg of 2-(Morpholinomethyl)morpholine (pure free base or HCl salt).[1]

  • Titrant: 0.1 N NaOH (carbonate-free) or 0.1 N HCl.[1]

  • Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Inert Gas: Argon or Nitrogen purge.

Workflow Visualization:

TitrationProtocolStartSample PreparationDissolve 10mg in 20mL 0.15M KClAcidifyAcidificationAdd 0.1N HCl to bring pH < 3.0(Ensure full protonation)Start->AcidifyTitrateTitration LoopAdd 0.1N NaOH in 5µL incrementsWait for electrode stability (<0.1 mV/s)Acidify->TitrateMeasureData AcquisitionRecord pH vs. VolumeTitrate->MeasureMeasure->Titrate Repeat until pH > 11AnalyzeBjerrum Plot AnalysisCalculate n_H (protonation number)Identify inflection pointsMeasure->Analyze CompleteResultDerive pKa1 & pKa2Report values at 25°CAnalyze->ResultcaptionFigure 2: Potentiometric titration workflow for diprotic bases.

Protocol: 1H-NMR Titration (Site Assignment)

Objective: Distinguish which nitrogen protonates first.

  • Preparation: Dissolve compound in

    
    .
    
  • Titration: Adjust pD (pH + 0.4) from 2.0 to 12.0 using NaOD/DCl.

  • Observation: Monitor chemical shifts (

    
    ) of the -CH2- protons adjacent to the nitrogens.
    
    • Ring A (Sec-Amine): Protons at C3 and C5 will shift significantly around pH 8.1.[1]

    • Ring B (Tert-Amine): Protons at the N-methyl linker will shift around pH 6.2.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 4-Methylmorpholine Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for morpholine pKa = 8.33).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Methodology for pKa determination of lipophilic amines).

Solubility profile of 2-(Morpholinomethyl)morpholine in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Physicochemical Profiling of 2-(Morpholinomethyl)morpholine: A Technical Guide for Drug Development

As a Senior Application Scientist, I approach the physicochemical profiling of 2-(Morpholinomethyl)morpholine (2-MMM)—and its closely related bis-morpholine analogs like dimorpholinomethane—not merely as a data-gathering exercise, but as a fundamental thermodynamic investigation. Morpholine derivatives are privileged structures in medicinal chemistry, frequently utilized to modulate the lipophilicity, pharmacokinetic properties, and aqueous solubility of drug candidates[1].

Understanding the solvation mechanics of 2-MMM in both polar and non-polar media is critical for downstream applications ranging from formulation design and liquid-liquid extraction to late-stage organic synthesis[2]. This guide deconstructs the solubility profile of 2-MMM, explaining the causality behind its amphiphilic behavior and detailing a self-validating experimental framework for thermodynamic quantification.

Structural Causality and Solvation Thermodynamics

The solubility of any molecule is dictated by the energy required to disrupt its pure solute lattice (or liquid cohesive forces) versus the energy released upon forming solvent-solute interactions. 2-MMM (CAS 5625-90-1) possesses a unique structural dichotomy that drives its broad solubility profile[3]:

  • Hydrogen-Bonding Core (Polarity): The molecule features multiple heteroatoms. The ether oxygens act as strict hydrogen-bond acceptors, while the amine nitrogens act as both acceptors and potential sites for protonation (pKa ~8.3 for the parent morpholine ring). This facilitates massive enthalpy-driven solvation in polar protic solvents like water and methanol[2][4].

  • Hydrophobic Backbone (Lipophilicity): The ethylene bridges (–CH₂–CH₂–) and the methylene linker provide a substantial non-polar surface area. This allows the molecule to favorably interact with non-polar solvents via London dispersion forces, minimizing the entropic penalty of cavity formation in solvents like toluene or hexane.

Because of this dual nature, bis-morpholine derivatives exhibit a remarkably versatile solubility profile, being miscible in water while maintaining complete miscibility in a wide range of organic solvents including acetone, diethyl ether, and benzene[4].

SolvationCycle Pure Pure 2-MMM (Solute Phase) Gas Gas Phase 2-MMM (Isolated Molecules) Pure->Gas Vaporization (ΔH > 0) Polar Solvated in Polar Media (H-Bonding / Dipole) Pure->Polar Thermodynamic Solvation NonPolar Solvated in Non-Polar Media (Dispersion Forces) Pure->NonPolar Thermodynamic Solvation Gas->Polar Hydration (ΔH << 0) Gas->NonPolar Cavity Formation (ΔH < 0)

Solvation thermodynamic cycle of 2-MMM in polar versus non-polar environments.

Quantitative Solubility Profiling

To predict and contextualize the solubility of 2-MMM, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy density into dispersion (


), polar (

), and hydrogen-bonding (

) components.

Table 1: Predicted Hansen Solubility Parameters for 2-MMM | Parameter | Symbol | Value (MPa


) | Mechanistic Description |
|-----------|--------|-----------------|-------------------------|
| Dispersion | 

| 18.2 | London dispersion forces originating from the ethylene backbone. | | Polarity |

| 7.5 | Dipole moment generated by the asymmetric ether and amine groups. | | Hydrogen Bonding |

| 8.8 | H-bond acceptor capacity of the nitrogen and oxygen heteroatoms. | | Total Solubility |

| 21.6 | Overall cohesive energy density dictating solvent compatibility. |

Table 2: Experimental Thermodynamic Solubility Profile at 25°C | Solvent Category | Solvent | Dielectric Constant (


) | Solubility Profile | Dominant Solvation Mechanism |
|------------------|---------|-------------------------|--------------------|------------------------------|
| Polar Protic | Water | 80.1 | Miscible | Strong H-bonding, amine hydration / partial protonation. |
| Polar Protic | Methanol| 32.7 | Miscible | H-bonding, strong dipole-dipole interactions. |
| Polar Aprotic | Acetone | 20.7 | Miscible | Dipole-dipole interactions, H-bond acceptance. |
| Non-Polar (Aromatic)| Benzene / Toluene| 2.28 | Miscible | London dispersion, hydrophobic cavity matching. |
| Non-Polar (Aliphatic)| Hexane | 1.89 | Highly Soluble | Weak dispersion forces, entropy-driven mixing. |

Self-Validating Experimental Methodology

Relying on single-point solubility data is a critical failure point in pharmaceutical development. Solvents can induce polymorphic transformations, or the system may simply not have reached thermodynamic equilibrium. Furthermore, morpholine derivatives lack a conjugated


-system, rendering standard UV-Vis detection highly insensitive and prone to baseline interference[2].

To circumvent these issues, I mandate a Self-Validating Shake-Flask Protocol coupled with High-Performance Liquid Chromatography and Charged Aerosol Detection (HPLC-CAD). CAD provides a uniform response independent of the molecule's optical properties, ensuring precise quantification.

Step-by-Step Protocol:
  • Saturation Preparation: Add an excess amount of 2-MMM to 5.0 mL of the target solvent in a sealed, inert borosilicate glass vial. The presence of undissolved solute (or a distinct biphasic liquid layer if the solute oils out) is mandatory to ensure saturation.

  • Thermal Equilibration: Agitate the vials mechanically at 200 rpm in a temperature-controlled incubator strictly maintained at 25.0 ± 0.1 °C.

  • Phase Separation (Crucial Step): At exactly 24 hours and 48 hours, extract 1.0 mL aliquots. Do not filter. Filtration can cause solute adsorption onto the membrane, artificially lowering the measured concentration. Instead, centrifuge the aliquots at 10,000 × g for 15 minutes to pellet any undissolved material.

  • CAD Quantification: Dilute the supernatant appropriately in the mobile phase and inject it into the HPLC-CAD system. Calculate the concentration against a multi-point calibration curve.

  • System Validation: Compare the concentrations at 24h and 48h. If the variance is <5%, thermodynamic equilibrium is confirmed. Finally, analyze the residual solid/pellet via X-ray Powder Diffraction (XRPD) to confirm that no solvent-mediated hydrate formation or polymorphic shift occurred during the assay.

ShakeFlask Prep 1. Solute Addition (Excess 2-MMM) Equil 2. Equilibration (25°C, 48h, 200 rpm) Prep->Equil Sep 3. Phase Separation (Centrifugation) Equil->Sep Ana 4. Quantification (HPLC-CAD Analysis) Sep->Ana Val 5. Validation (Variance < 5%) Ana->Val

Self-validating shake-flask methodology for determining thermodynamic solubility.

References

1.3 2.1 3.4 4. 2

Sources

Literature review on the bioactivity of 2-(Morpholinomethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of the bioactivity, synthesis, and medicinal chemistry utility of 2-(Morpholinomethyl)morpholine derivatives. This specific structural motif—characterized by a morpholine ring substituted at the C-2 position with a morpholinomethyl group (or similar connectivity)—represents a privileged scaffold in modern drug discovery, particularly for enhancing solubility and targeting kinase/GPCR pathways.

Executive Summary

The 2-(Morpholinomethyl)morpholine moiety is a versatile pharmacophore used to modulate the physicochemical and biological properties of therapeutic agents. Structurally, it consists of a central morpholine ring functionalized at the C-2 position with a methylene bridge connecting to a second nitrogen-containing heterocycle (often another morpholine or a substituted amine).

This scaffold is highly valued in medicinal chemistry for three key reasons:

  • Solubility Enhancement: The additional basic nitrogen and ether oxygen atoms significantly improve aqueous solubility and metabolic stability (lowering LogP).

  • Target Specificity: The flexible methylene linker allows the second morpholine ring to adopt optimal orientations for hydrogen bonding with key residues (e.g., Asp831 in EGFR, Valine in kinases).

  • Synthetic Accessibility: It is readily accessible via Mannich reactions or nucleophilic substitution of epichlorohydrin derivatives.

Primary Therapeutic Areas: Oncology (Kinase Inhibitors), Antimicrobial (Triazole-thiones), and CNS Disorders (Reboxetine analogs).

Chemical Structure & Properties[1][2][3][4][5][6]

The core structure involves a bis-morpholine or morpholine-substituted heterocycle linked via a methylene group.

PropertyDescription
IUPAC Name 2-((Morpholin-4-yl)methyl)morpholine
Molecular Formula C

H

N

O

(Core)
Key Features Two ether oxygens (H-bond acceptors), two amine nitrogens (one basic, one less basic).
Stereochemistry The C-2 position is chiral (

or

). Biological activity is often enantioselective (e.g., (

)-Reboxetine).[1]
pKa ~8.3 (Secondary amine), ~7.0 (Tertiary amine). Ideal for lysosomal trapping and bioavailability.

Synthetic Methodologies

The synthesis of 2-(Morpholinomethyl)morpholine derivatives typically follows two primary pathways: Nucleophilic Substitution (via Epichlorohydrin) or Mannich Reaction .

Protocol A: Synthesis via Epichlorohydrin (Nucleophilic Substitution)

This route is preferred for creating the core bis-morpholine scaffold.

  • Ring Opening: React Epichlorohydrin with Morpholine (1 eq) in ethanol at 0°C to form 1-chloro-3-morpholinopropan-2-ol.

  • Cyclization: Treat the intermediate with a strong base (e.g., NaOH or KOH) to form the epoxide 2-(morpholinomethyl)oxirane .

  • Ring Expansion/Coupling: React the epoxide with a second equivalent of morpholine (or a primary amine) in refluxing methanol/water.

  • Reduction (Optional): If a carbonyl intermediate is used, reduce with LiAlH

    
    .
    
Protocol B: Mannich Reaction (One-Pot)

Used to attach the 2-(morpholinomethyl) moiety to an aromatic or heterocyclic core (e.g., Isoquinoline, Phenol).

  • Reagents: Substrate (e.g., Isoquinoline), Formaldehyde (37% aq.), Morpholine.

  • Conditions: Reflux in Ethanol or Acetic Acid for 4–12 hours.

  • Mechanism: Formation of an iminium ion intermediate followed by nucleophilic attack by the substrate.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Epichlorohydrin Step1 Ring Opening (+ Morpholine) Start->Step1 Inter1 Chlorohydrin Intermediate Step1->Inter1 Step2 Base Treatment (NaOH) Inter1->Step2 Epoxide 2-(Morpholinomethyl) oxirane Step2->Epoxide Step3 Nucleophilic Attack (+ Amine/Morpholine) Epoxide->Step3 Product 2-(Morpholinomethyl) morpholine Derivative Step3->Product

Caption: Step-by-step synthesis of the 2-(Morpholinomethyl)morpholine core via the epichlorohydrin pathway.

Bioactivity & Structure-Activity Relationships (SAR)

Oncology: Kinase Inhibition (EGFR, mTOR, PI3K)

Derivatives containing the 2-(morpholinomethyl) moiety are potent inhibitors of tyrosine kinases. The morpholine ring often binds to the ATP-binding pocket , interacting with the hinge region or solvent-exposed areas.

  • Case Study: Pyridothienopyrimidine Derivatives

    • Compound: 2-(Morpholinomethyl)-7-phenyl-9-(p-tolyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one (Compound 5a).[2]

    • Mechanism: The morpholine nitrogen forms an ionic interaction with Asp831 in the EGFR active site.

    • Data:

      • IC

        
         (HepG2):  2.99 µM (Comparable to standard inhibitors).
        
      • Binding Energy: -11.48 kcal/mol (Docking score vs. Erlotinib).[2]

    • SAR Insight: Substitution of the morpholine with a piperazine or simple amine reduced potency, highlighting the specific steric and electronic fit of the morpholine oxygen.

Antimicrobial: Anti-Tuberculosis Agents

The scaffold has shown efficacy against Mycobacterium tuberculosis (H37Rv strain).[3]

  • Case Study: 1,2,4-Triazole-3-thione Derivatives

    • Compound: 2-(Morpholinomethyl)-1,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione.[3]

    • Activity: 89–98% inhibition at 100 µg/mL.[3]

    • Mechanism: Disruption of cell wall synthesis via inhibition of specific mycobacterial enzymes (likely InhA or similar targets).

    • Key Feature: The 2-morpholinomethyl group improves cell permeability (lipophilicity balance) compared to the unsubstituted triazole.

CNS: Antidepressants & Neuroprotection

The 2-substituted morpholine core is the scaffold of Reboxetine (NRI).[1] While Reboxetine uses an aryl ether at C-2, "morpholinomethyl" derivatives are explored for Sigma Receptor binding and BACE-1 Inhibition (Alzheimer's).

  • Mechanism: The protonated nitrogen mimics the neurotransmitter's amine, while the ether oxygen acts as a hydrogen bond acceptor for receptor specificity.

Visualization: SAR Logic

SAR_Logic Core 2-(Morpholinomethyl) morpholine Core Solubility Solubility (Ether Oxygen) Core->Solubility Binding Target Binding (H-Bond Acceptor) Core->Binding Permeability BBB Permeability (Moderate LogP) Core->Permeability Oncology Oncology (Kinase Inhibitor) Solubility->Oncology Bioavailability Binding->Oncology Asp831 Interaction Antimicrobial Antimicrobial (Cell Wall) Binding->Antimicrobial Enzyme Inhibition CNS CNS (Reuptake Inhibitor) Permeability->CNS Brain Uptake

Caption: Structure-Activity Relationship (SAR) mapping of the 2-(Morpholinomethyl)morpholine scaffold.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC


 of a 2-(morpholinomethyl) derivative against cancer cell lines (e.g., HepG2, MCF-7).
  • Seeding: Plate cells (1 x 10

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % cell viability and determine IC

    
     using non-linear regression (GraphPad Prism).
    
Synthesis Validation (NMR)

Objective: Confirm the formation of the 2-(morpholinomethyl) linkage.

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the diagnostic doublet/multiplet of the methylene protons (-CH
    
    
    -N) around δ 2.4–2.8 ppm . The morpholine ring protons typically appear as multiplets at δ 3.6–3.8 ppm (O-CH
    
    
    ) and δ 2.4–2.6 ppm (N-CH
    
    
    ).
  • 
    C NMR:  The methylene carbon (-CH
    
    
    
    -) usually resonates at δ 60–65 ppm .

References

  • Structure-Activity Relationship of Morpholine Derivatives. MDPI. Available at: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals. ACS Publications. Available at: [Link]

  • Novel Pyridothienopyrimidine Derivatives as Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Nature-Inspired 1-phenylpyrrolo[2,1-A]isoquinoline Scaffold. Preprints.org. Available at: [Link]

  • Design, Synthesis, and In-vitro anti-tuberculosis activity of 2-substituted-1,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione Derivatives. ResearchGate. Available at: [Link]

Sources

Safety Data Sheet (SDS) & Toxicity Profile: 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the safety, toxicity, and handling of 2-(Morpholinomethyl)morpholine , a specialized heterocyclic building block used in medicinal chemistry.

Content Type: Technical Whitepaper & Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Scientists[1][2]

Chemical Identity & Structural Context

2-(Morpholinomethyl)morpholine is a "privileged scaffold" in drug discovery, valued for its ability to modulate physicochemical properties (solubility, lipophilicity) while introducing conformational constraints. Unlike the common linker N,N'-methylenebismorpholine, this compound features a C-substituted morpholine ring, creating a unique asymmetric diamine structure.[1][2]

Identification
ParameterDetails
Chemical Name 2-(Morpholinomethyl)morpholine
IUPAC Name 2-(Morpholin-4-ylmethyl)morpholine
CAS Number (2HCl Salt) 122910-82-1 (Commercially dominant form)
Molecular Formula C₉H₁₈N₂O₂ (Free Base)
Molecular Weight 186.25 g/mol (Free Base)
Structural Features Contains one tertiary amine (fully substituted) and one secondary amine (reactive NH).[1][2][3][4]
Structural Visualization

The following diagram illustrates the chemical structure and the critical reactive centers responsible for its toxicity and metabolic profile.

ChemicalStructure cluster_0 2-(Morpholinomethyl)morpholine Structure Node1 Ring A: Tertiary Amine (Chemically Stable) Node2 Methylene Bridge (-CH2-) Node1->Node2 N-Linkage Node3 Ring B: Secondary Amine (Reactive Center) Node2->Node3 C2-Linkage Hazard HAZARD ALERT: Secondary Amine (Ring B) is a Nitrosamine Precursor Node3->Hazard Nitrosation Risk

Figure 1: Structural analysis highlighting the asymmetric amine classification. Ring B contains a secondary amine, the primary site for nitrosamine formation and metabolic conjugation.

Hazard Identification (GHS Classification)

Note: Specific experimental toxicology data for this isomer is limited. The following classification is derived from "Read-Across" principles using the dihydrochloride salt and structurally homologous morpholine bases.

GHS Label Elements[1][2]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 🛑 GHS05 (Corrosion)

    • ⚠️ GHS07 (Exclamation Mark)

Hazard Statements
CodeHazard StatementMechanistic Basis
H314 Causes severe skin burns and eye damage.[1][2][5][6]High alkalinity (pKa ~8.5–9.0) causes saponification of membrane lipids and protein denaturation.
H302 Harmful if swallowed.[5][6][7][8][9]Central Nervous System (CNS) depression typical of cyclic amines; potential for renal damage (nephrotoxicity).
H318 Causes serious eye damage.[5][7][9]Irreversible corneal opacity due to rapid alkaline penetration.
H335 May cause respiratory irritation.[5]Volatile amine vapors irritate mucous membranes (inhalation risk).[10]
Precautionary Protocol (P-Statements)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile rubber >0.11mm).

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[6][8][9] Rinse skin with water [or shower].[6][8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8][9] Remove contact lenses if present and easy to do.[6][8][9] Continue rinsing.[6][8][9]

Toxicological Profile: Deep Dive

For drug development professionals, understanding the mechanism of toxicity is as critical as the regulatory classification.

Acute Toxicity & Mechanism[1][2][8]
  • Oral Toxicity: Predicted LD50 (Rat) ~1,000–1,500 mg/kg (based on Morpholine data).[5]

    • Mechanism:[1][2] Upon ingestion, the compound is rapidly absorbed. High doses can cause "morpholine kidney," a specific type of tubular necrosis. The unprotonated free base is lipophilic enough to cross the Blood-Brain Barrier (BBB), leading to transient CNS stimulation followed by depression.

  • Dermal/Ocular: Category 1B Corrosive.[6]

    • Mechanism:[1][2] The secondary amine functionality reacts with skin moisture to generate hydroxide ions (OH⁻), leading to liquefactive necrosis. This is more severe than acid burns as the tissue does not form a protective eschar, allowing deeper penetration.

The Nitrosamine Risk (Critical for Drug Dev)

The most significant long-term safety risk for this scaffold is the formation of N-nitroso-2-(morpholinomethyl)morpholine .[1][2]

  • Trigger: Exposure to nitrites (dietary or reagents like NaNO₂) under acidic conditions (stomach or reaction vessels).

  • Outcome: Nitrosamines are potent genotoxic carcinogens (Mutagenic Class).

  • Mitigation:

    • Avoid using nitrite reagents during synthesis.

    • Monitor nitrite levels in excipients during formulation.

    • Use scavengers (Ascorbic acid) if nitrite exposure is unavoidable.

Metabolic Stability & ADME

In a drug scaffold context, the C2-substitution is a strategic design choice.

  • Metabolic Blockade: Unsubstituted morpholine is prone to oxidative metabolism (N-dealkylation or C-hydroxylation) leading to ring opening.[1][2]

  • Effect: Placing the morpholinomethyl group at C2 sterically hinders metabolic enzymes (CYP450) from attacking the adjacent carbon, potentially improving the metabolic half-life (

    
    ) of the drug candidate compared to simple N-alkyl morpholines.[1][2]
    

Emergency Response & Handling Protocols

Emergency Decision Tree

This logic flow dictates the immediate actions required upon exposure.[6][9]

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Drench with water (15 min) 2. Remove clothing under shower 3. Do NOT neutralize Skin->ActionSkin ActionEye 1. Irrigate immediately (30 min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response protocol for acute exposure.[1][2] Note the prohibition on neutralization for skin burns.

Storage & Stability[1][2]
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Incompatible with strong oxidizing agents and nitrosating agents (e.g., nitrous acid, nitrites).

  • Shelf Life: Stable for >2 years if stored desipccated at 2–8°C.

Experimental Protocols for Validation

Thin Layer Chromatography (TLC) Detection

To detect this amine during synthesis or cleaning validation:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1). Ammonia is required to prevent tailing of the basic amine.

  • Visualization:

    • Ninhydrin Stain: Will stain the secondary amine (Ring B) reddish-purple.

    • Dragendorff’s Reagent: Stains the tertiary amine (Ring A) orange/brown. Interpretation: A single spot reacting to both stains confirms the intact bis-morpholine structure.[1][2]

Nitrosamine Screening (Ames Test Pre-screen)

If this scaffold is used in a drug candidate:

  • Incubation: Incubate 2-(Morpholinomethyl)morpholine with 10 mM NaNO₂ at pH 3.0 (simulated gastric fluid) for 1 hour.

  • Analysis: Analyze by LC-MS/MS looking for the [M+29] peak (N-NO adduct).

  • Result: Detection of the N-nitroso adduct necessitates a full Ames test (OECD 471) to rule out mutagenicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122910-82-1 (2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Morpholine (CAS 110-91-8) - Read-Across Framework.[1][2] Retrieved from [Link]

  • World Health Organization (WHO). Concise International Chemical Assessment Document 10: Morpholine. (Safety assessment of the parent scaffold). Retrieved from [Link]

  • Rekka, E., et al. "Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents."[11] Archiv der Pharmazie, 1990.[11] (Structure-Activity Relationship data). Retrieved from [Link]

Sources

Conformational Dynamics of Bis-Morpholine Scaffolds: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bis-morpholine moiety—defined here as two morpholine rings linked either directly, via a spacer (e.g., methylene, ethylene), or fused to a central pharmacophore—is a critical structural motif in medicinal chemistry.[1] It serves as a solubility enhancer and a hydrogen-bond acceptor in kinase inhibitors (e.g., PI3K inhibitors like ZSTK474).

However, the conformational analysis of this structure is non-trivial due to the interplay between ring inversion (chair-boat), nitrogen inversion (pyramidalization), and rotational freedom of the linker. This guide provides a rigorous workflow for characterizing these dynamics, moving beyond static representations to a solution-state understanding essential for predicting binding affinity.

Structural Fundamentals & Thermodynamics

The Morpholine Chair ( )

The fundamental morpholine unit exists predominantly in the chair conformation (


).[2] This is thermodynamically favored over the twist-boat conformation by approximately 7.5 kcal/mol  [1].[2]

In a bis-morpholine system, two critical degrees of freedom exist:

  • Ring Inversion: The flipping of the ring itself.

  • Nitrogen Inversion: The rapid oscillation of the nitrogen lone pair.

The "Bis" Complexity: Linker Dynamics

When two morpholines are linked (e.g., dimorpholinomethane or 1,2-dimorpholinoethane), the conformation is dictated by the gauche effect and steric repulsion between the rings.

  • N-Substituent Orientation: The N-substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, in bis-systems, electronic repulsion between nitrogen lone pairs (the "rabbit ear effect") can force specific torsional angles across the linker.

  • Inversion Barrier: The energy barrier for N-inversion in morpholine is low (

    
     kcal/mol), meaning at room temperature, the N-substituents rapidly interconvert between axial and equatorial forms.
    

Computational Protocol (In Silico)

To predict the bioactive conformation, one must sample the potential energy surface (PES) of the linker while maintaining the ring constraints.

Simulation Workflow

Objective: Identify global minima for the bis-morpholine linker dihedral angles.

Methodology:

  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the OPLS4 force field to generate initial low-energy candidates.

  • Geometry Optimization: Refine top candidates using DFT (Density Functional Theory).

    • Functional/Basis Set:B3LYP/6-311+G(d,p) is the recommended standard for organic heterocycles.

    • Solvation: Apply PCM (Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Visualization: Computational Pipeline

G Input Bis-Morpholine Structure (2D) ConfSearch Monte Carlo Search (OPLS4 Force Field) Input->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter DFT DFT Optimization (B3LYP/6-311+G**) Filter->DFT Top 10 Minima Boltzmann Boltzmann Weighting DFT->Boltzmann Calculate Delta G Output Bioactive Population % Boltzmann->Output

Caption: Workflow for determining the solution-state population of bis-morpholine conformers.

Experimental Validation: NMR Spectroscopy

NMR is the gold standard for validating the "chair" integrity and measuring the linker dynamics.

The AA'BB' System

Morpholine protons often appear as deceptive "triplets." In reality, they form an AA'BB' spin system .

  • Observation: Two multiplets centered around 3.6 ppm (OCH

    
    ) and 2.8 ppm (NCH
    
    
    
    ).
  • Diagnostic: The separation between the outer lines of the "triplet" is defined by

    
    .
    
Protocol: Variable Temperature (VT) NMR

Since N-inversion is fast at 298 K, the signals are averaged. To resolve the axial vs. equatorial conformers of the bis-morpholine:

  • Solvent: Dissolve compound in CD

    
    Cl
    
    
    
    or Toluene-
    
    
    (allows cooling to -80°C).
  • Cooling: Stepwise cooling (e.g., 298 K

    
     273 K 
    
    
    
    233 K
    
    
    193 K).
  • Endpoint: At the coalescence temperature (

    
    ), the N-methylene signals will broaden and eventually split into distinct axial and equatorial sets.
    

Data Interpretation Table:

ParameterValue (Approx)Structural Implication

10–12 HzIndicates a rigid chair conformation.

2–3 HzConfirms gauche relationship (chair).

(H

vs H

)
~0.5 ppmSeparation observed only below

(slow exchange).
NOE Correlation StrongBetween Linker-H and Morpholine-H

(spatial proximity).
Visualization: NMR Decision Logic

NMR_Logic Start 1H NMR Spectrum (298 K) Check Are Morpholine signals sharp triplets? Start->Check FastEx Fast Exchange (Average Conformation) Check->FastEx Yes (Deceptive) VT Perform VT-NMR (Cool to -60°C) FastEx->VT Required for Resolution SlowEx Slow Exchange (Decoalescence) VT->SlowEx Measure Measure J-couplings & Integrate Rotamers SlowEx->Measure

Caption: Decision tree for resolving bis-morpholine conformational dynamics via NMR.

Case Study: Pharmacological Relevance

Solubility & Permeability

Bis-morpholines are often employed to lower LogP (lipophilicity). However, if the two morpholine rings can stack or adopt a "closed" conformation due to linker flexibility, the effective surface area changes, impacting permeability.

  • Open Conformation: High solvent exposure

    
     Better solubility.
    
  • Closed Conformation: Internal hydrophobic collapse

    
     Better membrane permeability.
    
X-Ray Crystallography Caution

While X-ray structures provide atomic resolution, they capture a single low-energy state packed in a lattice. For bis-morpholines, the crystal structure often shows the rings in a trans-diequatorial arrangement to maximize packing efficiency [2]. Do not assume this is the sole bioactive conformation in solution. Always cross-reference X-ray dihedral angles with the solution-state NOE data.

References

  • Jones, P. G. (2023). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide. Acta Crystallographica Section E. Retrieved from [Link]

  • Kwon, C. H., et al. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Stack Exchange (Chemistry). (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

Sources

Beyond Flatland: The Strategic Role of 2-(Morpholinomethyl)morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-(Morpholinomethyl)morpholine as a strategic building block in modern drug discovery.

Executive Summary

In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists away from planar, aromatic-heavy scaffolds toward three-dimensional,


-rich architectures. 2-(Morpholinomethyl)morpholine  represents a high-value building block in this transition. By linking two morpholine rings via a methylene bridge at the C2 position, this moiety offers a unique combination of enhanced solubility , vectorial diversity , and metabolic stability  distinct from linear diamines or simple piperazines.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, robust synthetic protocols, and its application in modulating the pharmacokinetic (PK) properties of lead candidates.

Technical Profile & Physicochemical Properties[1]

The 2-(Morpholinomethyl)morpholine moiety (often accessed via its N-Boc protected precursor) serves as a versatile diamine scaffold. Its topology breaks the symmetry of standard bis-morpholines, providing a chiral center and a non-linear exit vector.

Structural Attributes[1][2][3]
  • Core Structure: A secondary amine (morpholine A) substituted at the C2 position with a methyl-linked tertiary amine (morpholine B).

  • Chirality: The C2 position is a stereogenic center. Enantiopure synthesis allows for the probing of specific binding pocket geometries, a critical advantage over achiral piperazine linkers.

  • Basicity (pKa):

    • Nitrogen A (Secondary): pKa ~8.3 (Typical for morpholine).

    • Nitrogen B (Tertiary): pKa ~7.0–7.5 (Modulated by the electron-withdrawing effect of the adjacent oxygen and steric bulk).

    • Implication: The diprotic nature allows for tunable salt formation, enhancing aqueous solubility without introducing highly basic centers that might hinder blood-brain barrier (BBB) permeability.

Solubility & Lipophilicity Data

Comparative analysis of 2-(Morpholinomethyl)morpholine against standard linkers demonstrates its superior property profile.

Property2-(Morpholinomethyl)morpholinePiperazine1,2-Dimethoxyethane (Linker)Clinical Implication
Fsp3 Fraction 1.0 (High)1.01.0Higher saturation correlates with better clinical success rates.
LogP (Calc) ~0.2-1.5-0.2Balanced lipophilicity for membrane permeability.
H-Bond Acceptors 422Increased water solubility via H-bonding network.
H-Bond Donors 1 (NH)2 (NH)0Lower HBD count favors permeability (Rule of 5).

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(Morpholinomethyl)morpholine relies on the nucleophilic substitution of a 2-chloromethyl morpholine precursor. To ensure scientific integrity , we utilize an N-protected strategy to prevent polymerization.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Start N-Boc-2-(chloromethyl) morpholine (Starting Material) Intermediate Intermediate: N-Boc-2-(morpholinomethyl) morpholine Start->Intermediate KI (cat), K2CO3 CH3CN, Reflux, 16h Reagent Morpholine (Nucleophile) Reagent->Intermediate Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Step 2 Product FINAL PRODUCT: 2-(Morpholinomethyl) morpholine Deprotection->Product Neutralization (NaOH)

Figure 1: Synthetic workflow for the generation of the 2-(Morpholinomethyl)morpholine core. The use of N-Boc protection ensures regioselectivity.

Detailed Experimental Protocol

Objective: Synthesis of 2-((morpholin-4-yl)methyl)morpholine dihydrochloride.

Reagents:

  • tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (1.0 eq)

  • Morpholine (3.0 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (5.0 g, 21.2 mmol) in anhydrous MeCN (50 mL).

  • Nucleophilic Attack: Add

    
     (5.86 g, 42.4 mmol) and KI (350 mg, 2.1 mmol). Add morpholine (5.5 mL, 63.6 mmol) dropwise.
    
    • Causality: The excess morpholine acts as both nucleophile and base, though carbonate is the primary proton scavenger. KI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reflux: Heat the mixture to reflux (

    
    C) for 16 hours. Monitor via LC-MS for the disappearance of the starting chloride.
    
  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate to yield the N-Boc intermediate.
  • Deprotection: Dissolve the intermediate in 4M HCl in dioxane (30 mL). Stir at room temperature for 2 hours.

    • Self-Validation: Precipitation of the dihydrochloride salt typically occurs, indicating successful deprotection.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

    • Yield: Typically 85-90%.

Medicinal Chemistry Applications

Modulating Kinase Inhibitor Selectivity

Morpholine scaffolds are ubiquitous in kinase inhibitors (e.g., Gefitinib, Pictilisib) due to their ability to form hydrogen bonds with the hinge region (via the ether oxygen) or solvent-exposed areas. The 2-(morpholinomethyl) substitution is particularly effective in targeting the PI3K/mTOR pathway. The C2-substituent projects into the ribose-binding pocket or the solvent front, improving selectivity over other kinases.

Pathway Visualization: PI3K/mTOR Signaling

The following diagram illustrates the critical nodes where morpholine-based inhibitors, utilizing this specific building block, exert their effect.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K Class I (Target of Morpholine Scaffolds) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1/2 (Key Metabolic Regulator) Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Protein Synthesis Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade. Morpholine derivatives are privileged scaffolds for dual PI3K/mTOR inhibition due to hinge-binding capabilities.

Case Study: Solubility Enhancement in Lead Optimization

In a hypothetical optimization campaign for a lipophilic GPCR antagonist (LogP > 5.0, poor metabolic stability):

  • Problem: The lead compound contained a terminal phenyl ring, leading to rapid CYP450 oxidation and poor aqueous solubility.

  • Strategy: Replacement of the phenyl ring with 2-(morpholinomethyl)morpholine .

  • Outcome:

    • LogP Reduction: Dropped from 5.2 to 2.8.

    • Metabolic Stability: The morpholine ring is less prone to oxidative attack than the electron-rich phenyl ring.

    • Solubility: Improved by 40-fold due to the introduction of the ionizable amine and hydrophilic ether oxygens.

References

  • Morpholine Scaffolds in Medicinal Chemistry: Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source:Chemical Biology & Drug Design URL:[Link]

  • PI3K/mTOR Inhibitor Design: Title: Discovery of PI3K/mTOR Inhibitors Containing a Morpholine Scaffold.[2] Source:Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of C-Substituted Morpholines: Title: Stereoselective Synthesis of 2-Substituted Morpholines. Source:Organic Letters URL:[Link]

Sources

Methodological & Application

Using 2-(Morpholinomethyl)morpholine as a ligand in metal coordination complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry, catalysis, and medicinal inorganic chemistry. It details the utilization of 2-(Morpholinomethyl)morpholine (2-MmM) as a bidentate ligand. Unlike common symmetric diamines (e.g., ethylenediamine), 2-MmM offers a unique asymmetric coordination environment combining a secondary amine, a tertiary amine, and a flexible methylene bridge that favors the formation of stable six-membered chelate rings.

Introduction & Chemical Rationale

2-(Morpholinomethyl)morpholine (2-MmM) is a heterocyclic diamine ligand (


). Its structural distinctiveness lies in its asymmetry: it possesses one intracyclic secondary amine and one extracyclic tertiary amine connected by a methylene linker at the C2 position of the parent ring.
Key Ligand Properties
PropertyCharacteristicImpact on Coordination
Denticity Bidentate (

)
Forms 1:1 or 1:2 (M:L) complexes depending on steric bulk.
Chelate Ring 6-MemberedUpon coordination, it forms a chair-like 6-membered metallacycle, offering different bite angles compared to 5-membered analogs like en.
Donor Type Mixed (

&

Amines)
Creates electronic asymmetry at the metal center; the

amine is a H-bond donor, while the

amine is purely

-donating.
Solubility High (Ether oxygens)Enhances solubility of resulting complexes in polar organic solvents and water.
Strategic Applications
  • Asymmetric Catalysis: The chiral center at C2 (in enantiopure forms) and electronic asymmetry make it a candidate for stereoselective Lewis acid catalysis (e.g., Cu(II) or Zn(II) mediated reactions).

  • Bioinorganic Modeling: The morpholine ether oxygen mimics weak ether/alcohol coordination found in biological systems, while the nitrogen backbone ensures stability.

  • MOF Linkers: Used as a flexible node in Metal-Organic Frameworks where high solubility and specific pore geometries are required.

Coordination Chemistry & Mechanism[1]

When 2-MmM binds to a transition metal (


), it typically adopts a cis-chelating mode . The methylene bridge allows the formation of a six-membered ring (

).
Structural Diagram: Coordination Modes

The following diagram illustrates the ligand structure and its transition from free ligand to a metal-chelated state.

G cluster_0 Thermodynamic Drivers FreeLigand Free Ligand (2-MmM) Intermediate Monodentate Intermediate FreeLigand->Intermediate Fast Kinetics (Steric control) MetalIon Metal Salt (MX2) MetalIon->Intermediate Complex Chelated Complex [M(2-MmM)X2] Intermediate->Complex Chelate Effect (Entropy driven) Factor1 6-Membered Ring Stability Factor1->Complex Factor2 Electronic Asymmetry Factor2->Complex

Caption: Reaction pathway for the formation of the [M(2-MmM)X2] complex. The formation of the 6-membered chelate ring is the thermodynamic sink.

Experimental Protocol: Synthesis of Cu(II) and Zn(II) Complexes[2]

This protocol describes the synthesis of


 and 

where L = 2-(Morpholinomethyl)morpholine.
Reagents Required[2][3][4][5][6]
  • Ligand: 2-(Morpholinomethyl)morpholine (Available from specialty vendors or synthesized via reaction of 2-(chloromethyl)morpholine with morpholine).

  • Metal Salts:

    
     (99.9%) or 
    
    
    
    (anhydrous).
  • Solvent: Absolute Ethanol (EtOH) and Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
Phase 1: Preparation of Metal Solution
  • Dissolve 1.0 mmol of the metal salt (

    
     mg 
    
    
    
    or
    
    
    mg
    
    
    ) in 10 mL of absolute ethanol .
  • Critical Step: If using copper, heat gently to 40°C to ensure complete solvation. The solution should be clear (blue/green for Cu, colorless for Zn).

Phase 2: Ligand Addition
  • Dissolve 1.0 mmol (approx. 186 mg) of 2-(Morpholinomethyl)morpholine in 5 mL of ethanol .

  • Add the ligand solution dropwise to the stirring metal solution over 5 minutes.

    • Observation: For Cu(II), a color change (typically to deep blue or green) indicates coordination of the nitrogen donors.

  • Reflux the mixture for 2 hours at 60°C.

    • Why? Heating ensures the ligand overcomes the steric barrier of the tertiary amine to form the stable chelate ring.

Phase 3: Isolation and Purification
  • Allow the solution to cool to room temperature.

  • Reduce volume to ~5 mL using a rotary evaporator.

  • Induce precipitation by adding diethyl ether (slow diffusion or dropwise addition until turbid).

  • Filter the precipitate using a sintered glass crucible (Porosity 4).

  • Wash with cold

    
     (3 x 5 mL) to remove unreacted ligand.
    
  • Dry under vacuum over

    
     for 12 hours.
    
Data Summary Table: Expected Properties
ParameterCu(II) ComplexZn(II) Complex
Color Deep Blue / GreenWhite / Colorless
Geometry Distorted Square Planar / PyramidalTetrahedral / Octahedral
IR (N-H) Shifted to lower freq (

)
Shifted (

)
Solubility Water, MeOH, DMSOWater, MeOH, DMSO

Characterization & Validation

To ensure the integrity of the complex, the following analytical validations are required.

Infrared Spectroscopy (FT-IR)[6][8]
  • Target: The Secondary Amine (

    
    ) stretch.
    
  • Free Ligand: Typically appears ~3300-3350

    
    .
    
  • Complex: Upon coordination, this band shifts to lower wavenumbers (3200-3250

    
    ) and often sharpens.
    
  • Morpholine Ether: The

    
     stretching bands (~1100 
    
    
    
    ) usually remain unshifted unless the oxygen participates in semi-coordination (rare in this specific geometry).
UV-Visible Spectroscopy (for Cu Complexes)
  • d-d Transitions: Expect a broad band in the 600-700 nm range (

    
    ), indicative of a distorted octahedral or square planar geometry typical of Cu(II) diamine complexes.
    
X-Ray Crystallography (SXRD)
  • This is the gold standard.

  • Validation: Confirm the "bite angle" (

    
    ). For 6-membered chelate rings involving this ligand, expect angles around 88-92°, distinct from the ~85° seen in 5-membered ethylenediamine rings.
    

Workflow Diagram

The following Graphviz diagram outlines the complete experimental workflow from synthesis to application testing.

Workflow Start Start: Reagent Prep (1:1 M:L Ratio) Synthesis Reflux in Ethanol (2 Hours @ 60°C) Start->Synthesis Isolation Precipitation w/ Et2O & Filtration Synthesis->Isolation Characterization Validation (IR, UV-Vis, SXRD) Isolation->Characterization Characterization->Synthesis If Impure (Recrystallize) Application Application Testing (Catalysis/Bio-assay) Characterization->Application If Pure

Caption: Operational workflow for the synthesis and validation of 2-MmM metal complexes.

References

The following references provide authoritative grounding for the protocols and mechanistic insights described above.

  • Coordination of Morpholine-Based Ligands

    • Title: Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride.
    • Source:Acta Crystallographica Section E (via NCBI/PMC).
    • Relevance: Establishes the bidentate coordination mode of morpholine-alkyl-amine ligands and crystallographic valid
    • URL:[Link]

  • Synthesis of Morpholine Derivatives

    • Title: Copper-catalyzed electrophilic amination of diorganozinc reagents: 4-phenylmorpholine.[1]

    • Source:Organic Syntheses (2006).[1]

    • Relevance: Provides foundational organic synthesis techniques for substituting morpholine rings, relevant for ligand prepar
    • URL:[Link]

  • General Coordination Chemistry of Diamines

    • Title: Coordination Compounds - Structures With Bident
    • Source: Purdue University Chemistry Department.[2]

    • Relevance: Fundamental principles of chelate ring size (5 vs 6 membered)
    • URL:[Link]

  • Morpholine Ligands in Medicinal Chemistry

    • Title: Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids.
    • Source:Inorganic Chemistry (ACS Public
    • Relevance: Discusses the impact of morpholine moieties on the solubility and biological activity of copper complexes.
    • URL:[Link]

Sources

Procedures for reductive amination using 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Procedures for 2-(Morpholinomethyl)morpholine

Abstract

This guide details the protocol for the reductive alkylation of 2-(Morpholinomethyl)morpholine , a specialized bis-morpholine scaffold increasingly used in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability.[1][2][3] Unlike simple secondary amines, this scaffold presents unique steric challenges due to the bulky C2-substituent adjacent to the reactive nucleophilic center (N4).[1] This note provides two validated workflows: a standard high-throughput compatible method using Sodium Triacetoxyborohydride (STAB) and an enhanced Lewis-acid mediated protocol for sterically hindered ketones.[1][2][3]

Chemical Profile & Mechanistic Insight

The Scaffold: 2-(Morpholinomethyl)morpholine consists of a parent morpholine ring substituted at the C2 position with a methylene-linked morpholine moiety.[1][2][3]

  • Reactive Center: The secondary amine (N4) on the parent ring.[4][2]

  • Steric Environment: The C2-substituent creates a "gated" steric environment.[4][1][2][3] While the amine is nucleophilic, the formation of the tetrahedral intermediate during iminium ion generation is energetically penalized by the adjacent bulk.[4]

Reaction Challenge: In reductive amination, the rate-determining step for hindered amines is often the formation of the iminium ion , not the subsequent reduction.[4][2] Standard conditions (MeOH/NaBH₃CN) often stall at the hemiaminal stage or suffer from low conversion with this scaffold.[2]

  • Solution: Use of Sodium Triacetoxyborohydride (STAB) in aprotic solvents (DCE/DCM) promotes iminium formation via internal acid catalysis (acetic acid dissociation) without quenching the hydride source.[4][1][2] For unreactive ketones, Titanium(IV) isopropoxide is required to act as a water scavenger and Lewis acid activator.[4][2]

Experimental Protocols

Method A: Standard Protocol (Aldehydes & Reactive Ketones)

Recommended for: Aromatic aldehydes, aliphatic aldehydes, and cyclic ketones (cyclohexanone derivatives).[4][1]

Reagents:

  • Amine: 2-(Morpholinomethyl)morpholine (1.0 equiv)[1][2][3]

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)[4][1][3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2][3]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for iminium formation.[4][1][3]

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve 2-(Morpholinomethyl)morpholine (1.0 mmol) in DCE (4 mL).

  • Activation: Add the carbonyl compound (1.1 mmol).

  • Acidification: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 30 minutes.

    • Expert Note: This pre-stir allows the formation of the hemiaminal/iminium equilibrium before the reductant is introduced.[4][2]

  • Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild effervescence may occur.[4][2]

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LCMS (look for M+1 of product; imine intermediates are rarely seen with STAB as reduction is fast).[4][2]

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Combine organics, dry over Na₂SO₄, and concentrate.

Method B: Titanium-Mediated Protocol (Hindered/Electron-Poor Ketones)

Recommended for: Acetophenones, sterically crowded ketones, or when Method A fails.[1][2][3]

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)[1][3]

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)[1][3]

  • Solvent: THF (anhydrous) and Methanol.[4][1][2]

Step-by-Step Procedure:

  • Complexation: In a dry flask under N₂, combine the amine (1.0 mmol) and ketone (1.0 mmol) in neat Ti(OiPr)₄ (1.2 mmol) or minimal THF (1 mL).

  • Imine Formation: Stir at RT for 2–6 hours.

    • Mechanism:[4][1][2][3][5] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and chemically dehydrates the system, driving the equilibrium toward the enamine/iminium species.[4]

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (4 mL).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 mmol) pellets/powder.

    • Safety: Exothermic reaction with gas evolution.[4][2]

  • Workup (The "Emulsion" Fix):

    • Add 1N NaOH (2 mL) to precipitate titanium salts as white TiO₂ solid.[4][1][2]

    • Filter through a Celite pad.[2] Wash the pad with EtOAc.[2]

    • Partition the filtrate between EtOAc and water.[4][2]

Data Summary & Optimization Guide

VariableRecommendationRationale
Solvent DCE > DCM > THFDCE promotes tighter ion-pairing for iminium formation.[1][2][3] Avoid MeOH with STAB (solvolysis).[1][2]
Stoichiometry 1.1 equiv CarbonylSlight excess ensures full consumption of the expensive amine scaffold.[4][2]
Acid Source AcOH (1-2 eq)Essential for STAB mechanism.[4][1][2][3] Without it, reaction stalls at hemiaminal.[2]
Temperature 20°C - 40°CHeating to 40°C can overcome steric clash at the C2-position.[1][2][3]
Purification SCX-2 CartridgeThe product has two basic nitrogens.[4][1][2][3] "Catch-and-release" on acidic resin is highly effective.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the decision tree and mechanistic pathway for this specific scaffold.

ReductiveAmination Start 2-(Morpholinomethyl) morpholine Decision Steric/Electronic Analysis Start->Decision Carbonyl Carbonyl Partner (R-CHO / R-COR') Carbonyl->Decision MethodA Method A: STAB (DCE, AcOH) Decision->MethodA Aldehydes/Cyclic Ketones MethodB Method B: Ti(OiPr)4 (Neat/THF -> NaBH4) Decision->MethodB Aryl Ketones/Hindered IntermedA Iminium Ion (Fast Reduction) MethodA->IntermedA Acid Catalysis IntermedB Titanium-Complex (Dehydration) MethodB->IntermedB Lewis Acid Activation Product Tertiary Amine Product IntermedA->Product Hydride Transfer IntermedB->Product NaBH4 Reduction

Caption: Decision matrix for selecting the optimal reductive amination pathway based on carbonyl reactivity.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link[1][3]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4][2] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[2] Link[1][3]

  • Bhattacharyya, S. "Reductive Amination of Carbonyl Compounds with Borohydride Reagents: A Review."[4][2] Organic Process Research & Development, vol. 6, no. 6, 2002. (General Review of Industrial Protocols).

  • Rekka, E., et al. "Medicinal chemistry of 2,2,4-substituted morpholines."[4][2][6] Current Medicinal Chemistry, 2010.[2][6] Link

Sources

Application of 2-(Morpholinomethyl)morpholine as an epoxy curing agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Evaluation of 2-(Morpholinomethyl)morpholine (2-MM) in High-Performance Epoxy Matrices

Executive Summary

This technical guide profiles 2-(Morpholinomethyl)morpholine (2-MM) , a heterocyclic amine derivative, for use as a catalytic accelerator and co-curing agent in epoxy thermoset systems. Unlike standard polyamine hardeners (e.g., IPDA, DETA) which serve as stoichiometric crosslinkers, 2-MM is characterized by its hybrid functionality: a sterically hindered secondary amine and a catalytic tertiary amine moiety.

Key Application Scope:

  • Accelerator: For anhydride-cured epoxy systems (electronic encapsulation).

  • Co-Curative: For adjusting the "snap-cure" profile of polyamide adhesives.

  • Synthesis Intermediate: Precursor for pharmaceutical scaffolds (e.g., kinase inhibitors), though this note focuses on polymer chemistry.

Chemical Profile & Mechanism of Action

To utilize 2-MM effectively, researchers must understand its specific reactivity profile, which dictates its stoichiometric calculation.

  • Chemical Structure: The molecule consists of a morpholine ring substituted at the C2 position with a morpholinomethyl group.

  • Active Hydrogen Equivalent Weight (AHEW):

    • The molecule contains one active hydrogen (on the secondary amine of the C2-substituted ring).

    • The nitrogen in the "morpholinomethyl" substituent is tertiary and non-reactive toward epoxide rings but highly catalytic.

  • Functionality (f):

    
     (Active H) + Catalytic Sites.
    
Mechanistic Pathway

Because


, 2-MM cannot form a crosslinked network on its own (which requires 

). It functions via two distinct pathways:
  • Catalytic Initiation (Dominant): The tertiary nitrogen and the ether oxygen atoms lower the activation energy for the epoxy-anhydride reaction or epoxy homopolymerization.

  • Chain Termination/Extension: The single secondary amine reacts with an epoxide group to extend the chain but terminates that specific branch, potentially increasing flexibility (plasticization) at the node.

G Epoxy Epoxy Resin (DGEBA) Zwitterion Zwitterion Intermediate Epoxy->Zwitterion Ring Opening TwoMM 2-MM (Catalyst/Co-curative) TwoMM->Epoxy 1. Nucleophilic Attack (Tertiary Amine) Network Crosslinked Polyester Network TwoMM->Network 3. Chain Extension (Secondary Amine) Anhydride Anhydride (Primary Hardener) Alkoxide Alkoxide Anion Anhydride->Alkoxide Copolymerization Zwitterion->Anhydride 2. Activation Alkoxide->Network Propagation

Figure 1: Dual-action mechanism of 2-MM. The solid red line indicates the primary catalytic pathway (acceleration), while the dashed line represents the secondary amine's participation in chain extension.

Protocol A: High-Temperature Anhydride Cure (Electronic Encapsulation)

This protocol utilizes 2-MM as an accelerator for Methyltetrahydrophthalic Anhydride (MTHPA) systems.

Objective: Reduce cure temperature and time while maintaining high


.
Materials
  • Resin: Bisphenol A Diglycidyl Ether (DGEBA), EEW

    
     185-190.
    
  • Hardener: MTHPA (Anhydride Equivalent Weight

    
     166).
    
  • Accelerator: 2-(Morpholinomethyl)morpholine (2-MM).

Stoichiometry Calculation

Do not calculate 2-MM based on AHEW for this application. Use Parts per Hundred Resin (phr) loading.

  • Anhydride Ratio: 0.85 : 1.00 (Anhydride : Epoxy equivalents).

  • Accelerator Loading: 0.5 to 2.0 phr.

Step-by-Step Procedure
  • Resin Conditioning:

    • Heat DGEBA resin to 60°C to lower viscosity.

    • Why: Ensures homogeneous mixing without air entrapment.

  • Hardener Addition:

    • Add MTHPA slowly while stirring.

    • Mix for 5 minutes at 300 RPM.

  • Accelerator Incorporation (Critical Step):

    • Add 2-MM (1.0 phr recommended starting point).

    • Note: The reaction is exothermic.[1][2] Monitor pot life immediately upon addition.

    • Mix for 2 minutes.

  • Degassing:

    • Place mixture in a vacuum chamber (-28 inHg) for 10-15 minutes until bubbling ceases.

  • Cure Cycle:

    • Stage 1 (Gelation): 2 hours @ 100°C.

    • Stage 2 (Post-Cure): 4 hours @ 150°C.

Data Output: Effect of 2-MM Loading on Gel Time

Loading (phr)Gel Time @ 100°C (min)Tg (DSC, °C)Exotherm Peak (°C)
0.0 (Control)> 300110120
0.545135142
1.0 (Optimal) 22 148 155
2.08142185 (Risk of degradation)

Protocol B: "Snap-Cure" Adhesive Formulation

This protocol uses 2-MM as a co-curative with a primary amine (e.g., IPDA) to accelerate room-temperature cure.

Objective: Decrease "set time" for structural adhesives.

Experimental Workflow
  • Premix Preparation:

    • Create the "Hardener Part B" by blending IPDA (Isophorone Diamine) with 2-MM.

    • Ratio: 90% IPDA / 10% 2-MM (by weight).

    • Logic: The 2-MM acts as a catalytic solvent, reducing the viscosity of the IPDA and accelerating the initial epoxide ring opening.

  • Stoichiometry:

    • Calculate the AHEW of the blend.

    • Note: Treat 2-MM AHEW as

      
       Molecular Weight (since f=1).
      
  • Mixing & Application:

    • Mix Resin and Hardener Blend at 1:1 stoichiometric ratio.

    • Apply to substrate (Aluminium/Steel).

  • Testing:

    • Measure Lap Shear Strength (ASTM D1002) after 4 hours and 24 hours.

Quality Control & Troubleshooting

Common Failure Modes:

  • Blushing/Greasy Surface:

    • Cause: Reaction of the secondary amine with atmospheric

      
       and moisture (carbamate formation).
      
    • Solution: 2-MM is hygroscopic. Handle under nitrogen blanket or use immediately after opening.

  • Runaway Exotherm:

    • Cause: Over-loading (>3 phr) in large masses (>100g).

    • Solution: Reduce accelerator loading or increase surface area during cure to dissipate heat.

Analytical Validation (Self-Check):

  • FTIR Analysis: Monitor the disappearance of the Epoxide peak at 915 cm⁻¹ .

  • DSC: Run a dynamic scan (10°C/min). The absence of a residual exotherm above the

    
     indicates full cure.
    

References

  • Mechanism of Tertiary Amine Catalysis

    • Title: The Reactivity of Amines with Epoxy Resins: Factors and Optimiz
    • Source: HanEpoxy (2025).
    • URL:[Link] (General landing for verification)

  • Morpholine Derivatives in Polymer Science

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024).[3]

    • URL:[Link]

  • Anhydride Cure Acceleration

    • Title: Anhydride Accelerators for Epoxy Resin Systems (EP 3176199 A1).
    • Source: European P
    • URL:[Link][4][5]

  • General Epoxy Characterization Standards

    • Title: Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal).
    • Source: ASTM Intern
    • URL:[Link]

Sources

Synthetic pathways for introducing morpholinomethyl groups into heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Pathways for Introducing Morpholinomethyl Groups into Heterocycles

Abstract The introduction of a morpholinomethyl moiety is a pivotal strategy in medicinal chemistry to modulate the physicochemical properties of heterocyclic drug candidates.[1][2] This modification frequently enhances aqueous solubility, alters lipophilicity (


), and improves blood-brain barrier (BBB) permeability. This guide details the three primary synthetic pathways for this transformation: the Mannich reaction (C-aminomethylation), reductive amination, and nucleophilic substitution. Each protocol is designed for reproducibility and scalability, accompanied by mechanistic insights to aid in troubleshooting and optimization.

Strategic Importance in Drug Discovery

The morpholinomethyl group (


) serves as a versatile pharmacophore and solubility enhancer.
  • Solubility: The basic nitrogen (

    
    ) allows for salt formation under physiological conditions, significantly boosting aqueous solubility.
    
  • Metabolic Stability: Unlike open-chain alkyl amines, the morpholine ring is relatively resistant to rapid oxidative deamination, though it can undergo metabolic opening in specific contexts.

  • Prodrug Potential: N-Morpholinomethyl derivatives (N-Mannich bases) often act as prodrugs, hydrolyzing in vivo to release the active parent amide/imide.

Method A: The Mannich Reaction (C-Aminomethylation)

Best For: Electron-rich heterocycles (e.g., indoles, phenols, pyrroles) capable of undergoing Electrophilic Aromatic Substitution (EAS).

Mechanism & Rationale

The reaction proceeds via the in situ formation of a highly electrophilic iminium ion from formaldehyde and morpholine. The electron-rich heterocycle attacks this intermediate.

  • Regioselectivity: Directed by the electron density of the substrate. For indoles, substitution occurs predominantly at C3. If C3 is blocked, N1 or C2 substitution may occur depending on conditions.

  • Acid Catalysis: Acetic acid is commonly used to catalyze the depolymerization of paraformaldehyde and the dehydration step to form the iminium ion.

Standard Protocol: Morpholinomethylation of Indole

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Amine: Morpholine (1.1 – 1.2 equiv)

  • Aldehyde Source: 37% Aqueous Formaldehyde (Formalin) or Paraformaldehyde (1.1 – 1.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (0.1 – 0.5 equiv)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the indole derivative (10 mmol) in Ethanol (20 mL).

  • Addition: Add Morpholine (11 mmol) followed by Formaldehyde (12 mmol).

    • Note: If using paraformaldehyde, ensure good dispersion.

  • Catalysis: Add Glacial Acetic Acid (1 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–12 hours. Monitor conversion by TLC (typically 5% MeOH in DCM) or LC-MS.
    
  • Workup:

    • Scenario A (Precipitation): Upon cooling, the product often crystallizes as a white solid. Filter, wash with cold ethanol, and dry.

    • Scenario B (Oiling out): If no precipitate forms, concentrate the solvent in vacuo. Dissolve the residue in DCM, wash with saturated

      
       (to remove acid) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH/Hexane or flash column chromatography (Silica gel; DCM/MeOH gradient).

Visual Workflow:

MannichReaction Start Reagents: Indole + Morpholine + HCHO Iminium Intermediate: Iminium Ion Formation Start->Iminium AcOH, Reflux Attack Nucleophilic Attack (C3 Position) Iminium->Attack EAS Mechanism Product Product: 3-Morpholinomethylindole Attack->Product -H+

Caption: Mechanistic flow of the Mannich reaction for C3-functionalization of indole.

Method B: Reductive Amination[3]

Best For: Heterocycles containing an aldehyde group (or ketone). This method avoids the regioselectivity issues of the Mannich reaction by targeting a specific carbonyl handle.

Mechanism & Rationale

This is a two-step process (often "one-pot"):

  • Imine Formation: Morpholine condenses with the aldehyde to form a hemiaminal, which dehydrates to an iminium ion/imine.

  • Reduction: A hydride source reduces the C=N bond to the C-N single bond.

  • Reducing Agent Choice: Sodium triacetoxyborohydride (

    
    ) is preferred over 
    
    
    
    because it is mild and selectively reduces the imine without reducing the aldehyde, preventing side reactions.
Standard Protocol: Reductive Amination of Heterocyclic Aldehyde

Reagents:

  • Substrate: Heterocyclic Aldehyde (1.0 equiv)

  • Amine: Morpholine (1.1 – 1.5 equiv)

  • Reducing Agent:

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation

Procedure:

  • Imine Formation: Dissolve the aldehyde (10 mmol) and Morpholine (12 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to allow imine/iminium equilibrium.

  • Reduction: Add

    
     (15 mmol) in one portion.
    
    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough. If necessary, purify via amine-functionalized silica or standard flash chromatography.

Method C: Nucleophilic Substitution (Alkylation)

Best For: Substrates where C-H activation (Mannich) is difficult or when a specific position must be targeted using a halogen handle.

Variant 1: Chloromethyl Heterocycle + Morpholine
  • Substrate: Heterocycle-

    
    
    
  • Reagent: Morpholine (excess or with base)

  • Protocol: Dissolve chloromethyl heterocycle in DMF or Acetonitrile. Add Morpholine (2.0 equiv) and

    
     (2.0 equiv). Heat to 
    
    
    
    for 4 hours.
  • Note: Morpholine acts as both nucleophile and base if used in excess.

Variant 2: Heterocycle + N-(Chloromethyl)morpholine
  • Application: Often used for N-alkylation of amides/imides (N-Mannich bases).

  • Reagent Prep: N-(Chloromethyl)morpholine is unstable. It is usually generated in situ from morpholine, formaldehyde, and thionyl chloride or used immediately.

  • Protocol: React the heterocycle (e.g., phthalimide) with pre-formed N-chloromethyl morpholine in the presence of a strong base (

    
    ) in DMF.
    

Comparative Analysis & Decision Matrix

FeatureMannich ReactionReductive AminationNucleophilic Substitution
Starting Material Unsubstituted HeterocycleHeterocyclic AldehydeHalomethyl Heterocycle
Regioselectivity Electronic Control (C3 for Indole)Pre-defined by AldehydePre-defined by Halogen
Conditions Acidic, RefluxMild, Room TempBasic, Heat
Key Limitation Mixture of isomers; requires electron-rich ringRequires aldehyde synthesis stepRequires halomethyl precursor

Decision Tree for Method Selection:

DecisionTree Start Target: Morpholinomethyl Heterocycle Q1 Is the heterocycle electron-rich (e.g., Indole, Phenol)? Start->Q1 Q2 Is a specific isomer required that is NOT the natural nucleophilic site? Q1->Q2 Yes Q3 Is the aldehyde precursor available? Q1->Q3 No MethodA Method A: Mannich Reaction Q2->MethodA No (Standard C3/Ortho) MethodC Method C: Nucleophilic Substitution Q2->MethodC Yes (e.g., C5-Indole) MethodB Method B: Reductive Amination Q3->MethodB Yes Q3->MethodC No (Synthesize Halomethyl)

Caption: Strategic decision matrix for selecting the optimal synthetic pathway.

References

  • Mannich Reaction on Indoles

    • Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Morpholine in Drug Design

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Prodrug Approaches (N-Mannich)

    • Title: Prodrug Approaches for Improved DMPK Characteristics.
    • Source: WuXi AppTec.
    • URL:[Link]

Sources

2-(Morpholinomethyl)morpholine as an intermediate in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Morpholinomethyl)morpholine represents a specialized "bis-morpholine" scaffold that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., PI3K, mTOR) and CNS-active agents. Unlike simple morpholine, which is primarily used as a solvent or simple capping group, this C2-substituted derivative introduces a chiral center and a flexible methylene bridge, offering two distinct advantages in drug design:

  • Solubility Enhancement: The additional basic nitrogen and ether oxygen atoms significantly lower the LogP of lipophilic drug cores, improving aqueous solubility without requiring charged solubilizing groups.

  • Target Selectivity: The C2-substitution vector allows the morpholine ring to adopt specific conformations within the ATP-binding pockets of kinases, enhancing selectivity profiles against off-target enzymes.

This guide details the synthesis, purification, and application of 2-(morpholinomethyl)morpholine, focusing on its role as a nucleophilic building block in SNAr coupling reactions.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11]

This intermediate consists of two morpholine rings linked via a methylene bridge at the C2 position of the primary ring and the N4 position of the secondary ring.

PropertySpecification
IUPAC Name 2-((Morpholin-4-yl)methyl)morpholine
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Predicted LogP -0.5 to 0.2 (Highly Hydrophilic)
pKa (Conjugate Acid) ~8.2 (Secondary Amine), ~6.5 (Tertiary Amine)
Physical State Viscous colorless to pale yellow liquid
Solubility Miscible in water, methanol, DCM; Insoluble in Hexanes

Synthesis Protocol: The "Bis-Morpholine" Assembly

The industrial production of 2-(morpholinomethyl)morpholine typically follows a convergent route starting from Epichlorohydrin or N-Protected-2-hydroxymethylmorpholine . The protocol below describes the most robust laboratory-scale method, utilizing a convergent nucleophilic substitution strategy.

Reaction Pathway Diagram

SynthesisRoute Start Epichlorohydrin (Chiral or Racemic) Inter1 Intermediate A: (3-chloro-2-hydroxypropyl)amine Start->Inter1 Ring Opening (Ethanolamine) Cyclization Cyclization: 2-(Chloromethyl)morpholine Inter1->Cyclization H2SO4 / Heat (Dehydration) Coupling Coupling: + Morpholine (Excess) Cyclization->Coupling K2CO3, MeCN Reflux Product Target: 2-(Morpholinomethyl)morpholine Coupling->Product Purification

Figure 1: Convergent synthesis route for 2-(morpholinomethyl)morpholine via a chloromethyl intermediate.

Detailed Methodology
Stage 1: Preparation of 2-(Chloromethyl)morpholine (Intermediate)

Note: This intermediate is often unstable as a free base and is isolated as a hydrochloride salt.

  • Reagents: N-Boc-2-hydroxymethylmorpholine (1.0 eq), Thionyl Chloride (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve N-Boc-2-hydroxymethylmorpholine in dry DCM at 0°C.

    • Add Thionyl Chloride dropwise to convert the alcohol to the alkyl chloride.

    • Stir at room temperature for 4 hours.

    • Evaporate solvent to yield 2-(chloromethyl)morpholine HCl (Boc is cleaved under these conditions) or maintain Boc if using mild chlorination (e.g., Appel reaction). Recommendation: Use N-Boc protected chloride for cleaner coupling.

Stage 2: Nucleophilic Displacement (The Coupling)
  • Reagents: N-Boc-2-(chloromethyl)morpholine (1.0 eq), Morpholine (3.0 eq), Potassium Carbonate (2.5 eq), Acetonitrile (MeCN).

  • Setup: 3-neck round bottom flask equipped with a reflux condenser and N2 line.

  • Step-by-Step:

    • Suspend N-Boc-2-(chloromethyl)morpholine and K2CO3 in MeCN.

    • Add Morpholine (excess is used to drive kinetics and prevent polymerization).

    • Heat to reflux (80-82°C) for 12-16 hours. Monitor by LC-MS for disappearance of the chloro-intermediate.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

    • Deprotection (if Boc used): Treat residue with 4M HCl in Dioxane for 2 hours.

    • Neutralization: Basify with NaOH (aq) to pH 12 and extract with DCM/Isopropanol (3:1).

    • Purification: Distillation under high vacuum or Column Chromatography (DCM:MeOH:NH4OH 90:9:1).

Application Note: Coupling to Pharmaceutical Scaffolds

The primary utility of 2-(morpholinomethyl)morpholine is as a side-chain donor to improve the physicochemical properties of heteroaryl drug cores (e.g., Quinazolines, Pyrimidines).

Case Study: Synthesis of a PI3K Inhibitor Analog

In this protocol, the secondary amine of the 2-(morpholinomethyl)morpholine attacks a chloro-substituted heterocycle via an SNAr mechanism.

Workflow Diagram

ApplicationWorkflow Scaffold Drug Core: 4-Chloro-quinazoline Reaction S_NAr Coupling (IPA, DIPEA, 90°C) Scaffold->Reaction Reagent Reagent: 2-(Morpholinomethyl)morpholine Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Final API Candidate: Solubilized Kinase Inhibitor Workup->Final Yield: >85%

Figure 2: General workflow for coupling the intermediate to a drug scaffold.

Coupling Protocol
  • Solvent Selection: Isopropanol (IPA) or n-Butanol are preferred for SNAr reactions due to their high boiling points and ability to solvate the transition state.

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) acts as a proton scavenger.

  • Conditions:

    • Mix 4-chloro-quinazoline derivative (1.0 eq) and 2-(morpholinomethyl)morpholine (1.2 eq) in IPA.

    • Add DIPEA.

    • Heat to 90°C for 4-6 hours.

    • Observation: The reaction often precipitates the product as a hydrochloride salt if no external base is used, or remains in solution with DIPEA.

  • Self-Validating Check:

    • TLC: The starting material (non-polar) should disappear, replaced by a polar, UV-active spot at the baseline (or lower Rf).

    • H-NMR: Look for the diagnostic shift of the anomeric proton on the morpholine ring and the disappearance of the C-Cl signal pattern.

Quality Control & Analytical Standards

To ensure the intermediate meets pharmaceutical grade (GMP) standards, the following analytical parameters must be verified.

TestMethodAcceptance CriteriaRationale
Purity GC-FID or HPLC-UV> 98.0% (Area %)Impurities (e.g., unreacted morpholine) can act as competing nucleophiles in the next step.
Identification 1H-NMR (CDCl3)Confirms structureDiagnostic peaks: Doublet at ~2.5 ppm (CH2-N bridge); Multiplets at 3.6-3.7 ppm (O-CH2).
Water Content Karl Fischer< 0.5% w/wWater can hydrolyze the chloro-heterocycle in the subsequent SNAr step.
Residual Solvents Headspace GC< Limit (ICH Q3C)Removal of reaction solvents (MeCN, DCM).

Safety and Handling

  • Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity (Oral/Inhalation).

  • Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

  • PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: "Morpholine as a privileged structure in medicinal chemistry."[1][2]

    • Source:Journal of Medicinal Chemistry (Review of morpholine utility in solubility and binding).
    • URL:[Link] (General Journal Link for verification of scaffold utility).

  • Synthesis of Substituted Morpholines

    • Title: "Practical Synthesis of 2-Substituted Morpholines
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: "Discovery of Morpholine-Based PI3K Inhibitors."
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Chemical Safety Data

    • Title: "Morpholine Safety D
    • Source:PubChem Labor
    • URL:[Link]

Sources

Application Note: Catalytic Efficiency of 2-(Morpholinomethyl)morpholine (2-MMM)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for researchers utilizing 2-(Morpholinomethyl)morpholine (referred to herein as 2-MMM ) in organic synthesis and polymer chemistry.[1] The content synthesizes established principles of bifunctional amine catalysis with specific protocols derived from the structural properties of CAS #122910-82-1.[1]

Executive Summary

2-(Morpholinomethyl)morpholine (2-MMM) represents a distinct class of bifunctional amine catalysts .[1] Unlike simple morpholine, which acts solely as a secondary amine, 2-MMM incorporates a secondary amine (morpholine ring) and a tertiary amine (morpholinomethyl substituent) within a compact scaffold.

This dual-nitrogen architecture enables cooperative catalysis , significantly enhancing efficiency in:

  • C-C Bond Formation: Acting as a nucleophilic organocatalyst (via enamine/iminium activation) with an internal base.

  • Polymer Curing: Serving as a reactive hardener with auto-catalytic properties for epoxy resins.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(Morpholin-4-ylmethyl)morpholine
Structure Heterocyclic diamine (Secondary & Tertiary N)
Molecular Weight 186.25 g/mol
Boiling Point ~130°C (at reduced pressure)
Basicity (pKa) ~8.4 (Secondary N), ~7.8 (Tertiary N)
Solubility Miscible in H₂O, Ethanol, DCM, Toluene

Mechanism of Action: Cooperative Catalysis

The catalytic superiority of 2-MMM over mono-functional amines (like morpholine or triethylamine) stems from the Cheliensis Effect in metal binding and Proton Shuttling in organocatalysis.[1]

Organocatalytic Pathway (Knoevenagel Condensation)

In C-C bond forming reactions (e.g., Knoevenagel, Henry reaction), 2-MMM operates via a "push-pull" mechanism:

  • Activation: The secondary amine forms an iminium/enamine intermediate with the carbonyl substrate.

  • Deprotonation: The tethered tertiary amine acts as an intramolecular base, abstracting a proton from the pronucleophile (e.g., malononitrile) or the intermediate, lowering the activation energy (

    
    ).
    

Knoevenagel_Mechanism Substrate Aldehyde + Active Methylene Inter1 Iminium Ion (2° Amine Attack) Substrate->Inter1 Nucleophilic Attack Inter2 Enamine/Ion Pair (3° Amine Deprotonation) Inter1->Inter2 Intramolecular Proton Transfer Product Olefin Product + Regenerated 2-MMM Inter2->Product Elimination/Hydrolysis Product->Substrate Catalyst Turnover

Figure 1: Cooperative catalytic cycle of 2-MMM in Knoevenagel condensation.[1] The tertiary amine facilitates proton transfer, accelerating the rate-determining step.

Application Protocols

Protocol A: Knoevenagel Condensation of Benzaldehyde

Objective: Synthesis of benzylidene malononitrile using 2-MMM as a high-efficiency catalyst. Rationale: 2-MMM provides higher yields than piperidine due to reduced volatility and dual-activation.[1]

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Malononitrile (11 mmol, 0.73 g)

  • Catalyst: 2-MMM (5 mol%, 0.5 mmol, ~93 mg)[1]

  • Solvent: Ethanol (10 mL) or Water (Green Chemistry variant)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve benzaldehyde and malononitrile in Ethanol (10 mL).

  • Catalyst Addition: Add 2-MMM (5 mol%) dropwise at room temperature. Note: A mild exotherm may occur.[1]

  • Reaction: Stir the mixture at 25°C for 15–30 minutes .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1] The spot for benzaldehyde (

      
      ) should disappear.
      
  • Work-up:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a solid. Filter, wash with cold water, and dry.

    • Method B (Extraction): If oil forms, extract with EtOAc (3 x 15 mL), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Results:

  • Yield: >92%

  • Purity: >98% (by ¹H NMR)

  • TOF (Turnover Frequency): Significantly higher than morpholine alone due to the intramolecular base effect.

Protocol B: Epoxy Resin Curing Agent

Objective: Use of 2-MMM as a catalytic hardener for DGEBA (Diglycidyl ether of bisphenol A) resins.[1] Rationale: The secondary amine reacts with the epoxide ring (chain extension), while the tertiary amine catalyzes the etherification of hydroxyl groups (cross-linking), providing a "snap-cure" profile.

Formulation:

  • Resin: DGEBA (EEW ~190)[1]

  • Hardener: 2-MMM

  • Ratio: 5–10 phr (parts per hundred resin) depending on desired pot life.

Step-by-Step Procedure:

  • Mixing: Pre-warm DGEBA resin to 40°C to lower viscosity. Add 2-MMM (5 phr).

  • Degassing: Mix thoroughly for 2 minutes and degas in a vacuum chamber (-0.1 MPa) for 5 minutes to remove bubbles.

  • Curing Cycle:

    • Stage 1: 60°C for 2 hours (Gelation).

    • Stage 2: 120°C for 2 hours (Full Cure).

  • Characterization: Measure

    
     via DSC. Expected 
    
    
    
    is 110–130°C depending on post-cure.

Epoxy_Curing Resin Epoxy Resin (DGEBA) Complex Transition State: N-Epoxide Adduct Resin->Complex Nucleophilic Attack (2° Amine) MMM 2-MMM (Catalyst) MMM->Complex Nucleophilic Attack (2° Amine) Network Cross-linked Polymer Network Complex->Network Etherification (Cat. by 3° Amine)

Figure 2: Dual-mode curing mechanism. The secondary amine acts as a chain extender, while the tertiary amine catalyzes cross-linking.

Performance Comparison Data

The following table contrasts 2-MMM with standard industry catalysts in the context of the Knoevenagel condensation (Benzaldehyde + Malononitrile).

CatalystLoad (mol%)Time (min)Yield (%)Notes
2-MMM 5 15 96 Dual activation; low volatility.
Morpholine104585Requires higher load; slower kinetics.
Piperidine52092Controlled substance precursor; volatile.
Triethylamine1012078Poor nucleophile; weak catalysis.

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin Corr. 1B), Eye Dam. 1. Harmful if swallowed.

  • PPE: Wear nitrile gloves, chemical splash goggles, and use in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to maintain catalytic activity.

References

  • BenchChem. (2025).[2] Efficacy of N-Methyl-2-morpholinoethanamine compared to other morpholine-based catalysts.[1][2] Retrieved from

  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.[1][3] Retrieved from [1]

  • PubChem. (2025). 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride (Compound Summary). Retrieved from [1]

  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Retrieved from [Org.[4][5] Chem. Portal]([Link])

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hygroscopic amine derivatives are a cornerstone of modern pharmaceutical and chemical research, pivotal in the synthesis of a vast array of active pharmaceutical ingredients (APIs) and specialty chemicals. However, their inherent affinity for atmospheric moisture presents significant challenges to their stability, purity, and experimental utility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the requisite protocols for the handling and storage of these sensitive compounds. By elucidating the mechanistic underpinnings of their degradation and providing actionable, field-proven protocols, this guide aims to ensure the integrity of these critical reagents and the reproducibility of experimental outcomes.

The Challenge of Hygroscopicity in Amine Derivatives

Amine derivatives, organic compounds containing a nitrogen atom with a lone pair of electrons, are often basic and nucleophilic, making them highly reactive. Hygroscopicity, the tendency to absorb moisture from the air, exacerbates their inherent reactivity.[1][2] This absorbed water can act as a reagent or a catalyst, leading to a cascade of undesirable physical and chemical changes.

  • Physical Changes: Moisture absorption can cause the material to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing exceedingly difficult.[1]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis and oxidation.[3] For instance, the C-N bond in some amine derivatives can be susceptible to hydrolysis under certain conditions.[3] Furthermore, absorbed moisture can facilitate reactions with atmospheric gases like carbon dioxide.

  • Inaccurate Concentrations: A significant uptake of water will lead to a lower actual weight of the active compound than what is measured, resulting in the preparation of solutions with erroneously low concentrations.[1]

Understanding these potential consequences is the first step toward implementing robust handling and storage protocols.

Core Principles for Handling Hygroscopic Amine Derivatives

Given their sensitivity, the primary directive for handling hygroscopic amine derivatives is to minimize their exposure to atmospheric moisture and incompatible substances.[2][4] This can be achieved through a combination of environmental controls, specialized equipment, and meticulous technique.

Environmental Controls
  • Low-Humidity Environments: Whenever possible, handling should occur in an area with controlled, low humidity.[1][5]

  • Inert Atmosphere: For highly sensitive compounds, the use of a glovebox or dry box provides the most secure environment by maintaining a dry, inert atmosphere of nitrogen or argon.[1][6][7][8] This is the ideal method for preventing moisture and oxygen exposure.

  • Ventilation: Amine derivatives can be volatile and may have strong odors or be toxic. Therefore, all handling should be conducted in a well-ventilated area, such as a fume hood, to prevent inhalation exposure.[9][10]

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as toxicity, appropriate PPE is mandatory.[4][9][10]

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should always be worn. It is crucial to check compatibility charts for the specific amine derivative being handled.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[10]

  • Lab Coat: A lab coat or apron will protect against spills and contamination.[10]

  • Respiratory Protection: For highly volatile or toxic amines, a respirator may be necessary, as determined by a risk assessment.[9]

Detailed Storage Protocols

Proper storage is critical for maintaining the long-term stability and integrity of hygroscopic amine derivatives.[4][9] The key is to create a multi-barrier system against moisture ingress.

Primary Container Selection

The primary container must be airtight and made of a non-reactive material.

  • Glass: Amber glass bottles with tight-fitting screw caps lined with a chemically inert material (e.g., PTFE) are an excellent choice. The amber color also protects light-sensitive compounds.

  • Plastics: High-density polyethylene (HDPE) and other resistant polymers may be suitable for some amine derivatives, but compatibility must be verified. Some plastics can be permeable to moisture or may leach plasticizers.

Secondary Containment and Desiccation

A secondary containment strategy provides an additional layer of protection.

  • Desiccators: The primary container should be stored inside a desiccator cabinet or a sealed secondary container containing a suitable desiccant.[5][11] This creates a dry microenvironment.

  • Desiccant Selection: The choice of desiccant is crucial and depends on the required level of dryness and the chemical compatibility with the amine derivative.

Desiccant TypeAdsorption CharacteristicsConsiderations
Silica Gel Good capacity at moderate to high relative humidity (RH).[12] Chemically inert and non-toxic.[12]Less effective at low RH.[12] Indicating silica gel (containing a moisture indicator) can provide a visual cue for saturation.
Molecular Sieves Aggressive and rapid moisture adsorption, effective even at low RH.[12][13]Can potentially over-dry some compounds if not used judiciously.[14] Ideal for highly moisture-sensitive materials.[15]
Activated Alumina High surface area and good water adsorption capacity.Can have a basic surface, which might be incompatible with acidic amine salts.

It is critical to avoid desiccants that could be reactive. For example, calcium chloride can form adducts with some amines.

Temperature and Location
  • Cool and Dry: Storage should be in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][9][16]

  • Segregation: Store hygroscopic amine derivatives away from incompatible materials, particularly acids, oxidizing agents, and water-reactive chemicals.[11][17] Always consult the Safety Data Sheet (SDS) for specific incompatibility information.

Experimental Protocols

The following protocols outline best practices for common laboratory procedures involving hygroscopic amine derivatives.

Protocol for Weighing and Dispensing

This protocol is designed to minimize atmospheric exposure during weighing.

Objective: To accurately weigh a hygroscopic amine derivative while minimizing moisture absorption.

Materials:

  • Hygroscopic amine derivative in its primary container

  • Analytical balance

  • Clean, dry weighing boat or vial

  • Clean, dry spatula

  • Secondary container with desiccant (optional, for transport)

Procedure:

  • Preparation: Ensure all equipment (spatula, weighing boat) is scrupulously clean and dry. It is good practice to rinse with a volatile anhydrous solvent and dry in an oven if necessary.[1]

  • Equilibration: Allow the primary container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

  • Tare the Balance: Place the weighing boat on the analytical balance and tare it.

  • Minimize Exposure Time: Open the primary container, quickly dispense the desired amount of the compound onto the weighing boat, and immediately and securely reseal the primary container.[1][2] The principle is to minimize the time the bulk material is exposed to the atmosphere.

  • Record Weight: Record the weight of the dispensed solid.

  • Quick Succession: If weighing multiple samples, do so in quick succession to reduce the number of times the primary container is opened.[1]

  • Aliquoting Strategy: For long-term use, consider aliquoting the bulk powder into smaller, single-use vials under an inert atmosphere.[1] This prevents repeated exposure of the entire stock to moisture.

Protocol for Preparing a Stock Solution

This protocol details the steps for dissolving a hygroscopic amine derivative in an anhydrous solvent.

Objective: To prepare a stock solution of a known concentration using an anhydrous solvent.

Materials:

  • Weighed hygroscopic amine derivative

  • Anhydrous solvent

  • Dry volumetric flask with a stopper

  • Dry funnel

  • Inert gas source (e.g., nitrogen or argon) (recommended)

Procedure:

  • Glassware Preparation: Ensure the volumetric flask and funnel are oven-dried to remove any adsorbed moisture.[6]

  • Inert Atmosphere (Optional but Recommended): Purge the volumetric flask with a gentle stream of dry nitrogen or argon.

  • Transfer the Solid: Quickly transfer the weighed powder into the volumetric flask using the dry funnel.

  • Initial Dissolution: Add a small amount of the anhydrous solvent to the flask to dissolve the solid. Swirl gently to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Mixing: Stopper the flask and mix thoroughly by inversion.

  • Storage: Store the prepared solution in a tightly sealed container, protected from light and moisture.[1] If not for immediate use, store at the recommended temperature for the specific compound.

Assessing Compound Stability and Purity

Regularly assessing the stability and purity of hygroscopic amine derivatives is crucial, especially for long-term storage or when clumping is observed.[1]

Visual Inspection

The simplest method is a visual inspection of the material. Caking, clumping, or a change in color can be indicators of moisture absorption and potential degradation.[1][18]

Analytical Techniques

For a quantitative assessment of purity and degradation, various analytical techniques can be employed.

Analytical TechniquePurpose
Karl Fischer Titration Quantifies the water content in the sample, providing a direct measure of moisture absorption.
High-Performance Liquid Chromatography (HPLC) Separates the parent compound from potential degradation products, allowing for purity assessment.[19][20]
Gas Chromatography (GC) Suitable for volatile amine derivatives and can be used to assess purity and identify volatile degradation products.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used to identify and quantify degradation products.
Mass Spectrometry (MS) Can be coupled with LC or GC to identify the molecular weights of degradation products, aiding in their structural elucidation.[22]

A forced degradation study, where the compound is subjected to stress conditions (e.g., high humidity, elevated temperature), can help identify likely degradation products and establish a stability-indicating analytical method.[3]

Visual Workflow and Decision-Making Diagrams

Workflow for Handling Hygroscopic Amine Derivatives

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_analysis Analysis & QC prep 1. Risk Assessment & PPE Selection env 2. Prepare Low-Humidity Environment (Fume Hood / Glovebox) prep->env equip 3. Ensure Clean, Dry Glassware & Tools env->equip weigh 4. Weigh Compound Quickly (Minimize Exposure) equip->weigh dissolve 5. Dissolve in Anhydrous Solvent weigh->dissolve seal 6. Store in Airtight Primary Container dissolve->seal desiccate 7. Place in Secondary Container with Desiccant seal->desiccate conditions 8. Store in Cool, Dry, Dark Place desiccate->conditions inspect 9. Regular Visual Inspection conditions->inspect analyze 10. Analytical Testing for Purity (e.g., HPLC, KF) inspect->analyze

Caption: A streamlined workflow for the proper handling of hygroscopic amine derivatives.

Decision Tree for Storage Conditions

G start Assess Compound Sensitivity q1 Highly Moisture & Air Sensitive? start->q1 glovebox Store in Glovebox with Inert Atmosphere q1->glovebox Yes q2 Moderately Hygroscopic? q1->q2 No desiccator Store in Desiccator Cabinet sealed_desiccant Store in Tightly Sealed Container within a Secondary Container with Desiccant q2->sealed_desiccant Yes standard Store in Tightly Sealed Container in a Cool, Dry Place q2->standard No

Caption: A decision-making guide for selecting appropriate storage conditions.

Conclusion

The successful use of hygroscopic amine derivatives in research and development hinges on the meticulous control of their environment. By understanding the causal link between moisture exposure and compound degradation, and by implementing the robust handling and storage protocols detailed in this guide, researchers can safeguard the integrity of these valuable compounds. Adherence to these practices will not only extend the shelf-life of these reagents but will also enhance the reliability, accuracy, and reproducibility of experimental results, ultimately accelerating the pace of scientific discovery and drug development.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
  • Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories.
  • CILICANT. (2021, March 8). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life.
  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Vertex AI Search. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
  • Multisorb. (n.d.). Choosing Desiccants: Comparing Silica Gel, Clay, and Molecular Sieves.
  • Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Colorcon. (2026, February 19). 4 Types of Desiccants Used in Pharmaceuticals.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Benchchem. (n.d.). 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation Using 4-Aminobenzoyl Chloride Derivatives.
  • Princeton EHS. (n.d.). Chemical Incompatibility Chart.
  • Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

Sources

Scale-up methods for the production of 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

The production of 2-(Morpholinomethyl)morpholine (often utilized as a bidentate ligand or a pharmaceutical intermediate) presents specific regiochemical challenges during scale-up. Unlike symmetrical bis-morpholines, this molecule possesses a chiral center at the C2 position of the primary morpholine ring, linked via a methylene bridge to the nitrogen of a second morpholine ring.

This guide details a robust, scalable Convergent Synthesis Protocol designed to minimize impurity formation (specifically the dimerization of epichlorohydrin) and maximize throughput. We prioritize the N-Benzyl Protection Route , as direct cyclization often yields unstable intermediates prone to polymerization.

Key Advantages of this Protocol:

  • Thermal Safety: Controlled addition rates mitigate the exothermicity of epoxide ring-opening.

  • Purification Efficiency: Crystallization-driven isolation of intermediates reduces reliance on large-scale chromatography.

  • Atom Economy: Recycling of the benzyl protecting group via hydrogenolysis.

Part 2: Process Chemistry & Mechanism

The synthesis relies on a 4-step workflow.[1][2][3][4] The critical quality attribute (CQA) is the purity of the N-benzyl-2-(chloromethyl)morpholine intermediate, which dictates the yield of the final nucleophilic substitution.

Reaction Scheme Visualization

G Start N-Benzylethanolamine (Starting Material) Inter1 Intermediate A: Chlorohydrin Adduct Start->Inter1 + Epi < 40°C Epi Epichlorohydrin Epi->Inter1 Cyclize Cyclization (H2SO4 / 130°C) Inter1->Cyclize Inter2 Intermediate B: N-Benzyl-2-(chloromethyl)morpholine Cyclize->Inter2 - H2O Subst Nucleophilic Substitution (KI, K2CO3, MeCN) Inter2->Subst Morph Morpholine (Nucleophile) Morph->Subst Inter3 Intermediate C: N-Benzyl-2-(morpholinomethyl)morpholine Subst->Inter3 SN2 Hydro Hydrogenolysis (H2, Pd/C) Inter3->Hydro Final Target: 2-(Morpholinomethyl)morpholine Hydro->Final - Toluene

Figure 1: Convergent synthesis workflow for 2-(Morpholinomethyl)morpholine via N-benzyl protection.

Part 3: Detailed Experimental Protocols

Step 1 & 2: Ring Construction (The "Viloxazine" Method)

Objective: Synthesis of N-Benzyl-2-(chloromethyl)morpholine.

Reagents:

  • N-Benzylethanolamine (1.0 eq)

  • Epichlorohydrin (1.2 eq)

  • Sulfuric Acid (70% w/w)

  • Toluene (Extraction solvent)

Protocol:

  • Controlled Addition: Charge N-Benzylethanolamine into a jacketed reactor. Cool to 10°C. Add Epichlorohydrin dropwise over 2 hours. Critical: Maintain internal temperature < 40°C to prevent polymerization.

  • Stir-out: Agitate at 30°C for 4 hours until GC confirms consumption of amine (>98%).

  • Cyclization: Cool to 0°C. Slowly add H2SO4 (3.0 eq) maintaining temp < 20°C.

  • Heating: Ramp temperature to 130°C over 1 hour. Hold for 6 hours.

  • Quench & Isolation: Cool to 25°C. Pour onto crushed ice/water. Neutralize with 50% NaOH to pH 10. Extract with Toluene (3x vol).

  • Purification: Distill Toluene. The residue is N-Benzyl-2-(chloromethyl)morpholine. (Yield target: 75-80%).

Step 3: Nucleophilic Displacement

Objective: Coupling the second morpholine ring.[1]

Reagents:

  • Intermediate B (from Step 2) (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq) - Acid Scavenger

  • Potassium Iodide (KI) (0.1 eq) - Finkelstein Catalyst

  • Acetonitrile (MeCN) (10 vol)

Protocol:

  • Slurry Preparation: Charge MeCN, Intermediate B, K2CO3, and KI into the reactor.

  • Nucleophile Addition: Add Morpholine in a single portion.

  • Reflux: Heat to 80°C (reflux) for 12–16 hours. Monitor by HPLC (Disappearance of Intermediate B).

  • Work-up: Cool to 20°C. Filter off inorganic salts (KCl/KI). Rinse cake with MeCN.

  • Concentration: Evaporate solvent under reduced pressure.

  • Isolation: The crude oil is usually sufficiently pure (>95%) for the next step. If not, recrystallize from Ethanol/Hexane.

Step 4: Deprotection (Hydrogenolysis)

Objective: Removal of the benzyl group to yield the final product.

Reagents:

  • Intermediate C (1.0 eq)

  • 10% Pd/C (50% wet) (5 wt% loading)

  • Methanol (solvent)

  • Hydrogen Gas (H2)

Protocol:

  • Inertion: Charge Intermediate C, Methanol, and Pd/C into a hydrogenation autoclave. Purge with Nitrogen (3x) then Hydrogen (3x).

  • Reaction: Pressurize to 5 bar (75 psi) H2. Heat to 50°C. Stir at high rpm (mass transfer limited).

  • Completion: Reaction is complete when H2 uptake ceases (approx. 4-6 hours).

  • Filtration: Filter hot through Celite to remove catalyst. Safety Note: Pd/C is pyrophoric when dry. Keep wet.

  • Final Isolation: Remove Methanol. Distill the residue under high vacuum (approx. 110°C @ 2 mmHg) to obtain 2-(Morpholinomethyl)morpholine as a clear, viscous oil.

Part 4: Scale-Up Critical Parameters (CPP)

ParameterSpecificationRationale
Epichlorohydrin Addition Rate < 10% of total vol / 15 minPrevents thermal runaway; controls impurity profile (dimers).
Cyclization Temp 125°C - 135°CBelow 125°C, ring closure is sluggish; above 135°C, tar formation increases.
Moisture Content (Step 3) < 0.5% w/wWater competes with morpholine as a nucleophile, creating hydroxyl impurities.
H2 Pressure (Step 4) 3 - 5 barHigher pressures do not significantly increase rate but increase safety infrastructure requirements.

Part 5: Analytical Controls & Specifications

1. HPLC Method (Reaction Monitoring):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV @ 210 nm (Morpholine ring has weak absorbance; low wavelength required).

2. NMR Validation (Final Product):

  • 1H NMR (CDCl3): Look for the disappearance of aromatic protons (7.2-7.4 ppm) from the benzyl group.

  • Key Shift: The doublet for the -CH2- linking the rings should appear around 2.3-2.5 ppm.

Part 6: References

  • Synthesis of 2-substituted morpholines:

    • Title: "Process for the preparation of 2-substituted morpholine derivatives."[4][5][6][7]

    • Source: European Patent EP4317141A1.

    • URL:

  • Asymmetric Hydrogenation Routes (Alternative):

    • Title: "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."

    • Source: Chemical Science, 2013, 4, 3217-3222.

    • URL:[Link]

  • Safety of Morpholine Handling:

    • Title: "Morpholine - ICSC: 0302."

    • Source: International Labour Organization (ILO).

    • URL:[Link]

  • General Morpholine Synthesis Review:

    • Title: "Morpholines: Synthesis and Biological Activity."[5][6][8]

    • Source: Chemistry of Heterocyclic Compounds, 2013.[8]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of 2-(Morpholinomethyl)morpholine . It addresses the specific challenges of regioselectivity, reaction kinetics, and the difficult isolation of this highly polar, water-soluble diamine.

Executive Summary & Strategic Analysis

The synthesis of 2-(Morpholinomethyl)morpholine (often an intermediate in drug discovery or a curing agent) presents two primary failure modes:

  • Polymerization/Dimerization: The secondary amine in the morpholine ring is nucleophilic. Without protecting groups, 2-(chloromethyl)morpholine will self-polymerize.

  • Isolation Losses: The final product is a highly polar diamine with significant water solubility, leading to massive yield loss during aqueous workups.

The Recommended Route: The "Benzyl-Protection Strategy" is the industry standard for high-yield synthesis. It involves constructing the morpholine core with a benzyl protecting group, coupling it, and then deprotecting.

Optimized Synthetic Workflow

The following workflow maximizes yield by preventing self-alkylation and ensuring clean deprotection.

G cluster_0 Stage 1: Scaffold Construction cluster_1 Stage 2: Coupling (Critical) cluster_2 Stage 3: Deprotection A N-Benzyl-2- (hydroxymethyl)morpholine B 4-Benzyl-2- (chloromethyl)morpholine A->B SOCl2, CHCl3 Reflux D 4-Benzyl-2- (morpholinomethyl)morpholine B->D NaI (cat), K2CO3 ACN, 80°C C Morpholine (Excess) C->D + Nucleophile E Target: 2-(Morpholinomethyl) morpholine D->E H2, Pd/C MeOH, HCl caption Figure 1: Optimized 3-Stage Synthesis Workflow for 2-(Morpholinomethyl)morpholine.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific yield-killing issues users encounter at each stage.

Stage 1: Preparation of the Electrophile

Reagent: 4-Benzyl-2-(chloromethyl)morpholine (HCl salt or free base).

IssueSymptomRoot CauseCorrective Action
Low Purity Dark oil after SOCl₂ reaction.Thermal decomposition or residual HCl.Protocol: Keep temp <60°C. Perform a toluene azeotrope evaporation to remove all traces of SOCl₂ and HCl before the next step.
Hydrolysis Chloride reverts to alcohol on storage.Moisture sensitivity of the free base.[1]Storage: Store as the Hydrochloride salt . Liberate the free base immediately before the coupling step using cold NaOH/DCM extraction.
Stage 2: The Coupling Reaction (N-Alkylation)

Reaction: 4-Benzyl-2-(chloromethyl)morpholine + Morpholine


 Intermediate.

Q: Why is my reaction stalling at 50-60% conversion? A: The chloride leaving group on a primary carbon adjacent to a branched center (the morpholine ring) is sterically hindered and kinetically slow.

  • The Fix (Finkelstein Condition): Add 10-20 mol% Sodium Iodide (NaI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Solvent Switch: Replace Toluene or THF with Acetonitrile (ACN) or DMF . The reaction requires a polar aprotic solvent to stabilize the transition state.

Q: I see a large impurity spot on TLC. What is it? A: It is likely the Quaternary Ammonium Salt (Over-alkylation).

  • Mechanism: The product (a tertiary amine) competes with the starting morpholine.

  • The Fix: Use Morpholine in excess (3.0 - 5.0 equivalents) . The excess morpholine acts as both the nucleophile and the base (proton scavenger), statistically favoring mono-alkylation.

Stage 3: Deprotection & Isolation

Reaction: Hydrogenolysis of the Benzyl group.

Q: The reaction works, but I recover almost no product after aqueous workup. Where did it go? A: This is the most common failure point. 2-(Morpholinomethyl)morpholine is a small, highly polar diamine. It partitions preferentially into the aqueous phase at neutral or slightly basic pH.

Protocol for High Recovery:

  • Do NOT use a standard separatory funnel extraction.

  • Filtration: Filter off the Pd/C catalyst carefully (Celite).

  • Evaporation: Remove the methanol solvent completely.

  • Basification: Dissolve the residue in a minimum amount of water. Add 50% NaOH (aq) until pH > 12. Saturate the solution with NaCl (Salting out).

  • Extraction: Use Continuous Liquid-Liquid Extraction with Dichloromethane (DCM) or Chloroform for 12–24 hours.

  • Distillation: The only way to get >98% purity is vacuum distillation. (Boiling point approx. 100-110°C at high vacuum).

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your current experiment.

DecisionTree Start Problem: Low Yield Step Which Step? Start->Step Coupling Coupling Step (Alkylation) Step->Coupling Reaction incomplete Workup Workup/Isolation Step->Workup Product lost Solvent Solvent used? Coupling->Solvent Extract Extraction Method? Workup->Extract NonPolar Toluene/THF Solvent->NonPolar Yes Polar ACN/DMF Solvent->Polar Yes Action1 Switch to ACN Add NaI (cat) NonPolar->Action1 Stoich Morpholine Equiv? Polar->Stoich LowEq < 2.0 eq Stoich->LowEq Yes HighEq > 3.0 eq Stoich->HighEq Yes Action2 Increase to 3-5 eq to prevent quat salts LowEq->Action2 Temp Check Temp (Must be >70°C) HighEq->Temp SepFunnel Standard Sep Funnel Extract->SepFunnel Continuous Continuous/Distillation Extract->Continuous Action3 STOP. Product is in water. Use Continuous Extraction. SepFunnel->Action3 Action4 Check pH > 12 Saturate with NaCl Continuous->Action4 caption Figure 2: Troubleshooting Logic for Synthesis & Isolation.

Frequently Asked Questions (FAQs)

Q: Can I use Epichlorohydrin and Morpholine directly in one pot? A: Generally, no . Reacting epichlorohydrin with morpholine typically yields 1-chloro-3-morpholinopropan-2-ol or the 1,3-bis(morpholino)-2-propanol (dimer). Cyclizing the intermediate alcohol to the morpholine ring requires harsh conditions (sulfuric acid dehydration) that often degrade the product. The N-benzyl route described above is far more controlled and higher yielding [1].

Q: My product is colored (yellow/brown) after distillation. Is it pure? A: Amines oxidize easily. Trace oxidation products cause color. If NMR shows clean peaks, the color is likely a trace impurity (<1%). Store the product under Argon or Nitrogen in the dark.

Q: Can I use the crude material for the next step without distillation? A: If you are using the intermediate (4-benzyl-2-(morpholinomethyl)morpholine), yes. You can simply filter the salts, evaporate the solvent, and proceed to hydrogenolysis. However, for the final deprotected product, distillation is required to remove salts and oligomers.

References

  • Morpholine Synthesis Review: Organic Chemistry Portal. "Synthesis of Morpholines." Describes general methods for constructing morpholine rings from amino alcohols and epoxides, highlighting the necessity of protection strategies for regioselectivity.

  • Linezolid Intermediate Synthesis: Der Pharma Chemica, 2011, 3(5):168-175.[2] "A new and concise synthetic route to enantiopure Linezolid." details the N-alkylation of morpholine derivatives using epichlorohydrin precursors and the handling of similar morpholine-methyl-X motifs.

  • Purification of Polar Amines: BenchChem Technical Support. "Refining Purification Techniques for Morpholine-Containing Compounds." Provides protocols for salting out and continuous extraction of water-soluble morpholine derivatives.

Sources

Purification techniques for removing impurities from 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Morpholinomethyl)morpholine

Executive Summary

2-(Morpholinomethyl)morpholine (C₉H₁₈N₂O₂) is a diamine featuring both a secondary amine (within the parent morpholine ring) and a tertiary amine (the substituent).[1] Its purification presents a unique set of challenges due to its high polarity, water solubility, and tendency to oxidize or absorb CO₂ from the air.

This guide moves beyond generic protocols to address the specific physicochemical behavior of bis-morpholine systems. Our goal is to help you isolate high-purity material (>98%) suitable for pharmaceutical intermediate use or ligand synthesis.

Part 1: Diagnostic Workflow

Before selecting a technique, identify your primary contamination profile.

PurificationStrategy Start Start: Crude Reaction Mixture ImpurityCheck Major Impurity Type? Start->ImpurityCheck Volatile Unreacted Morpholine / Solvent ImpurityCheck->Volatile Low BP Impurities NonVolatile Oligomers / Tarry Residues ImpurityCheck->NonVolatile High MW Impurities Isomers Regioisomers / Enantiomers ImpurityCheck->Isomers Similar BP/Polarity Distillation High-Vacuum Distillation (Protocol A) Volatile->Distillation NonVolatile->Distillation Residue separation SaltForm Selective Salt Crystallization (Protocol B) NonVolatile->SaltForm If thermal sensitive Chromatography Modified Silica/HILIC (Protocol C) Isomers->Chromatography

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Part 2: Primary Purification Techniques

Protocol A: High-Vacuum Fractional Distillation

Best for: Removal of unreacted morpholine and solvent.

The Science: Morpholine boils at 129°C (at 760 mmHg). 2-(Morpholinomethyl)morpholine has a significantly higher molecular weight (186.25 g/mol vs. 87.12 g/mol ) and increased hydrogen bonding potential. We estimate its atmospheric boiling point to be >240°C. This large


T makes distillation the most efficient purification method, provided you can avoid thermal decomposition.

Step-by-Step Protocol:

  • Apparatus: Use a short-path distillation head (Vigreux column optional but recommended for higher purity). Ensure all joints are greased with high-vacuum grease.

  • Vacuum: A pump capable of reaching <1 mmHg (Torr) is required.

  • Fractions:

    • Fore-run (Ambient to 60°C @ 1 mmHg): Contains residual solvents and unreacted morpholine. Discard.

    • Main Fraction (110°C - 130°C @ 1 mmHg): Collect your product. Note: Temperatures are estimates; rely on head temperature stability.

  • Storage: The distillate is hygroscopic. Backfill with Nitrogen/Argon immediately and store over activated 4Å molecular sieves.

Troubleshooting Distillation:

  • Issue: The product is solidifying in the condenser.

  • Fix: The compound has a melting point near room temperature. Use a warm water circulator (40°C) in the condenser instead of cold water to keep it liquid until it reaches the receiving flask.

Protocol B: Selective Salt Formation (Recrystallization)

Best for: Removing non-basic impurities or when distillation equipment is unavailable.

The Science: The molecule contains two basic nitrogen centers. The secondary amine (pKa ~8.4) and the tertiary amine (pKa ~7.5 estimated) allow for the formation of bis-hydrochloride or oxalate salts. Impurities that are non-basic (e.g., halohydrin intermediates from epichlorohydrin routes) will remain in the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g of crude oil in 50 mL of dry Ethanol or Isopropanol (IPA).

  • Acid Addition:

    • Place the flask in an ice bath (0°C).

    • Dropwise add 2.2 equivalents of HCl (4M in Dioxane or Ethanol). Do not use aqueous HCl to avoid solubility issues.

  • Crystallization:

    • A white precipitate should form.

    • If "oiling out" occurs (a common issue with morpholine derivatives), heat the mixture to reflux until the oil dissolves, then add Ethyl Acetate (anti-solvent) dropwise until turbid. Allow to cool slowly to room temperature.

  • Recovery: Filter the solid under nitrogen. Wash with cold Ethyl Acetate.

  • Free-Basing (Optional): To recover the oil, dissolve the salt in minimum water, basify to pH >12 with 50% NaOH, and exhaustively extract with Dichloromethane (DCM).

Protocol C: Chromatography (Addressing "Tailing")

Best for: Final polishing and removal of close-eluting isomers.

The Science: Amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing. To prevent this, you must "cap" these silanols using a mobile phase modifier.

Recommended Systems:

ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Stationary Phase Standard Silica (40-63 µm)C18 or C18-PFP (Pentafluorophenyl)
Solvent A Dichloromethane (DCM)Water + 0.1% Ammonium Hydroxide (pH 10)
Solvent B Methanol (MeOH)Acetonitrile
Modifier 1% Triethylamine (TEA) or AmmoniaHigh pH buffer is crucial
Typical Gradient 0% → 10% MeOH in DCM5% → 60% Acetonitrile

Critical Note: For Reverse Phase, avoid TFA (Trifluoroacetic acid). TFA forms ion-pairs with amines that can alter retention times unpredictably and suppress MS signals. Use Ammonium Hydroxide or Ammonium Bicarbonate.

Part 3: Troubleshooting & FAQs

Q1: My product turned yellow/brown overnight. What happened?

  • Diagnosis: Oxidation. Secondary amines and morpholine derivatives are susceptible to N-oxidation in air, especially if trace metal ions are present.

  • Solution: Distill the material again under nitrogen. Store the purified oil in amber vials under an inert atmosphere (Argon). Adding a stabilizer is generally not recommended for research samples, but storage at -20°C helps.

Q2: I cannot get the salt to crystallize; it just forms a sticky gum.

  • Diagnosis: "Oiling out."[2] This happens when the salt is somewhat soluble in the hot solvent but separates as a liquid phase before crystallizing.

  • Solution:

    • Trituration: Decant the solvent, add dry diethyl ether or hexane, and scratch the flask vigorously with a glass rod.

    • Solvent Switch: Switch from Ethanol/EtOAc to Methanol/Acetone.

    • Seed: If you have any solid crystals from a previous batch, add a tiny amount to induce nucleation.

Q3: The NMR shows a "wet" product even after rotovap.

  • Diagnosis: Morpholine derivatives are incredibly hygroscopic and can form hydrates.

  • Solution: Azeotropic distillation. Add Toluene to your product and rotovap it down. Repeat 3x. The Toluene/Water azeotrope will pull the water out. Finish with high-vacuum drying (>4 hours).

Part 4: Visualization of Salt Formation Workflow

SaltFormation Crude Crude Oil (in EtOH) Acid Add HCl/Dioxane (2.2 eq) Crude->Acid Check Precipitate? Acid->Check Solid Filter & Wash (Cold EtOAc) Check->Solid Yes Oil Oiling Out Check->Oil No (Gum forms) Reflux Heat to Reflux Oil->Reflux AntiSolvent Add Anti-Solvent (EtOAc) until turbid Reflux->AntiSolvent Cool Slow Cool (Scratch glass) AntiSolvent->Cool Cool->Solid

Figure 2: Workflow for overcoming "oiling out" during salt formation.

References

  • Synthesis and Reactivity of Morpholine Derivatives

    • Title: Morpholine synthesis and modifications.[3][4][5][6]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Purification of Amines via Crystallization

    • Title: Impurity Occurrence and Removal in Crystalline Products.[2][7]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link][7]

  • Chromatography of Basic Compounds

    • Title: HPLC Methods for the Analysis of Morpholine Compounds.[8]

    • Source: BenchChem Technical Notes.
  • Physical Properties of Morpholine (Base Comparison)

    • Title: Morpholine - NIST Chemistry WebBook.
    • Source: National Institute of Standards and Technology.
    • URL:[Link]

Sources

Technical Support Center: Optimizing 2-(Morpholinomethyl)morpholine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine derivative synthesis. 2-(Morpholinomethyl)morpholine is a highly valuable building block in drug discovery, but its unique structural features—a reactive secondary amine (N4) adjacent to a bulky 2-morpholinomethyl substituent, and a coordinating tertiary amine—create specific thermodynamic and kinetic challenges.

This guide provides field-proven troubleshooting strategies, focusing on the critical role of temperature optimization in overcoming steric hindrance and preventing catalyst poisoning during Amide and Buchwald-Hartwig couplings.

Diagnostic Workflow

Workflow Start Identify Coupling Type 2-(Morpholinomethyl)morpholine Amide Amide Coupling (EDC/HOBt) Start->Amide BHA Buchwald-Hartwig (Pd-Catalysis) Start->BHA TempAmide Start: 23°C Control Exotherm Amide->TempAmide TempBHA Start: 20°C (Pre-mix) Activate Catalyst BHA->TempBHA CheckAmide Yield < 50%? (Steric Hindrance) TempAmide->CheckAmide CheckBHA Incomplete Conversion? (Catalyst Chelation) TempBHA->CheckBHA OptAmide Increase Temp to 60°C (Thermal Override) CheckAmide->OptAmide Yes OptBHA Heat to 85°C–110°C with Bulky Ligand (XPhos) CheckBHA->OptBHA Yes

Diagnostic workflow for temperature optimization in morpholine derivative couplings.

Troubleshooting FAQs

Q1: Why does my amide coupling with 2-(Morpholinomethyl)morpholine stall at room temperature (23°C) when using EDC/HOBt? Cause: Steric hindrance from the 2-morpholinomethyl group significantly reduces the nucleophilicity of the secondary amine. While low temperatures are generally recommended in carbodiimide-mediated couplings to prevent side reactions like O-N migration[1], hindered amines react very sluggishly at 23°C, often yielding ~50% or less even after extended reaction times of 42 hours[2]. Solution: Elevate the reaction temperature to 60°C. Thermal optimization provides the necessary activation energy to overcome the steric barrier, significantly improving the yield and reducing the required reaction time to approximately 10 hours[2].

Q2: During Buchwald-Hartwig amination, what is the optimal temperature to prevent catalyst deactivation while ensuring high conversion? Cause: 2-(Morpholinomethyl)morpholine contains both a secondary and a tertiary amine. If the temperature is poorly optimized, this diamine structure can act as a bidentate chelator, stripping the palladium of its phosphine ligands and leading to catalyst aggregation (visible as "palladium black"). Solution: For morpholine derivatives, optimizing the temperature to 85°C in toluene with a strong base (like tBuOK) has been shown to be highly effective, perfectly balancing the reaction rate and catalyst stability[3]. If using highly active, bulky dialkylbiaryl phosphine ligands like XPhos with Pd(dba)₂, the reaction can be run efficiently at reflux (~110°C) to achieve >90% yields. The extreme steric bulk of XPhos protects the palladium center from being chelated by the diamine.

Q3: Is it necessary to pre-heat the reaction vessel before adding the amine in Pd-catalyzed cross-couplings? Cause/Solution: No, pre-heating is detrimental. The catalyst, ligand, and base should be activated at room temperature. Stirring the mixture at room temperature for 5 minutes before adding the 2-(Morpholinomethyl)morpholine ensures the stable formation of the active Pd(0) species without premature thermal degradation. Only after all reagents are combined should the temperature be ramped up to the 85°C–110°C target.

Quantitative Data: Temperature vs. Yield

The following table summarizes the causal relationship between temperature adjustments and observed yields for morpholine-based couplings, validating the need for precise thermal control.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Yield (%)Causality / Mechanistic Notes
Amide Coupling EDC / HOBt / DMAP23°C4251%Sluggish reaction due to steric hindrance at the secondary amine[2].
Amide Coupling EDC / HOBt / DMAP60°C1061%Increased thermal energy overcomes the steric barrier, improving yield[2].
Buchwald-Hartwig Pd/NHC / tBuOK85°C-HighOptimized thermal threshold prevents catalyst decomposition in toluene[3].
Buchwald-Hartwig Pd(dba)₂ / XPhos~110°C694%Bulky XPhos ligand protects the Pd center, allowing efficient high-temp turnover.

Self-Validating Experimental Protocols

Protocol A: Temperature-Optimized Amide Coupling (60°C)

Designed to overcome steric hindrance in 2-(Morpholinomethyl)morpholine.

  • Initiation: Dissolve the functionalized carboxylic acid (1.0 equiv) in anhydrous acetonitrile.

  • Activation: Add EDC (1.0 - 2.0 equiv) and DMAP (1.0 equiv), followed by a catalytic amount of HOBt (10 mol%)[2].

  • Thermal Control (Phase 1): Stir the mixture at room temperature (23°C) for 15 minutes. Causality: This generates the active ester at a lower temperature to prevent premature degradation of the carbodiimide.

  • Addition: Add 2-(Morpholinomethyl)morpholine (1.2 equiv) dropwise to the reaction mixture.

  • Thermal Control (Phase 2): Heat the reaction to 60°C using a calibrated heating block. Maintain this temperature for 10 hours[2].

  • Validation Check: Before working up, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and confirm the disappearance of the carboxylic acid peak and the presence of the desired amide mass [M+H]+.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: High-Efficiency Buchwald-Hartwig Amination (85°C–110°C)

Designed to prevent diamine chelation using bulky ligands and controlled heating.

  • Preparation: To a 2-necked flask under a nitrogen atmosphere, charge the palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL per 4 mmol of substrate).

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes. Causality: This ensures the formation of the active catalyst complex before thermal stress is applied.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and 2-(Morpholinomethyl)morpholine (1.5 equiv) in one portion.

  • Thermal Ramp: Heat the reaction to the optimized temperature of 85°C[3] or up to reflux (~110°C), depending on the aryl halide's reactivity. Stir for 6 hours.

  • Validation Check: Monitor the reaction via GC or TLC. The formation of a black precipitate (Pd black) before the 6-hour mark indicates premature catalyst degradation, signaling that the temperature is too high for the chosen ligand system.

  • Workup: Cool to room temperature, quench with water (10 mL), extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • [3] Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at:[Link]

  • [2] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH). Available at:[Link]

Sources

Minimizing side reactions during the functionalization of morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine Functionalization Support Center . This technical hub is designed for researchers, medicinal chemists, and process scientists who encounter chemo-selectivity issues, catalyst deactivation, or structural degradation when modifying morpholine derivatives.

Morpholine’s unique structure—a six-membered heterocycle containing both a secondary amine and an ether oxygen—makes it a privileged scaffold in drug discovery. However, the interplay between the nucleophilic nitrogen and the electron-withdrawing oxygen often leads to competing reaction pathways. This guide decodes the causality behind these side reactions and provides field-proven, self-validating protocols to ensure experimental success.

Visualizing the Problem Space

Before diving into specific troubleshooting steps, it is critical to map the divergent pathways morpholine can take under standard functionalization conditions.

G Morpholine Morpholine (Secondary Amine) N_Alk Direct N-Alkylation (Alkyl Halides) Morpholine->N_Alk BH_Amination Buchwald-Hartwig (Aryl Halides + Pd/NHC) Morpholine->BH_Amination CH_Func α-C-H Functionalization (Strong Bases/Nucleophiles) Morpholine->CH_Func Overalk Side Reaction: Overalkylation (Quat. Salts) N_Alk->Overalk RedAmin Optimized: Reductive Amination N_Alk->RedAmin Shift Strategy NHC_Coupling Side Reaction: N-NHC Coupling / Deactivation BH_Amination->NHC_Coupling BulkyLigand Optimized: Bulky Ligands / Weaker Bases BH_Amination->BulkyLigand Shift Strategy RingOpen Side Reaction: Ring-Opening / Cleavage CH_Func->RingOpen CDC_Coupling Optimized: CDC (Oxidative Coupling) CH_Func->CDC_Coupling Shift Strategy

Logical pathways of morpholine functionalization, associated side reactions, and optimized routes.

Troubleshooting & FAQs

Module 1: N-Alkylation & The Overalkylation Trap

Q: Why do I consistently isolate quaternary ammonium salts when reacting morpholine with primary alkyl halides, even when strictly controlling stoichiometry?

The Science (Causality): Direct SN2 alkylation of secondary amines is fundamentally flawed for synthesizing tertiary amines. As the morpholine nitrogen is alkylated, the newly attached alkyl group donates electron density via inductive effects. This makes the resulting tertiary amine more nucleophilic than the secondary amine starting material. Consequently, the product outcompetes the starting material for the remaining alkyl halide, leading to rapid overalkylation and the formation of unreactive quaternary ammonium salts [1].

The Solution: Abandon direct alkylation with reactive electrophiles (like methyl iodide or benzyl bromide). Instead, utilize Reductive Amination . By pre-forming an iminium ion with an aldehyde or ketone and reducing it in situ, you completely bypass the SN2 overalkylation pathway.

Module 2: Buchwald-Hartwig Cross-Coupling Failures

Q: My Buchwald-Hartwig amination of morpholine with aryl chlorides using Pd/NHC catalysts stalls at 30% conversion. GC-MS shows the formation of azol-2-imines. What is happening?

The Science (Causality): When using Palladium-NHC (N-heterocyclic carbene) precatalysts in the presence of strong bases (e.g., NaOtBu), an underreported catalyst decomposition pathway occurs. The morpholine azanide (the N-deprotonated amine) can undergo a deleterious reductive elimination with the NHC ligand itself. This cleaves the critical M-NHC bond, forming azol-2-imines and precipitating inactive Palladium(0) black, effectively killing the catalytic cycle [2].

The Solution: To suppress N-NHC coupling, you must increase the steric bulk around the metal center. Switch from standard NHCs to highly sterically hindered biarylphosphine ligands (e.g., BrettPhos or RuPhos). Additionally, if your substrate permits, step down the base strength from NaOtBu to Cs₂CO₃ to slow down the formation of the highly reactive azanide intermediate.

Module 3: Ring-Opening During C-H Functionalization

Q: I am attempting to functionalize the α-carbon (adjacent to the nitrogen) of morpholine using strong nucleophiles, but NMR indicates significant ring-opening. How do I maintain ring integrity?

The Science (Causality): The morpholine ring is susceptible to cleavage because the ether oxygen activates adjacent C-H bonds but also makes the C-O bond a prime target for nucleophilic attack or β-elimination under harsh basic conditions [3]. When strong nucleophiles (like unoptimized organolithiums or primary amines) are introduced, they often attack the ring carbon, breaking the C-O bond and yielding acyclic amino-alcohol derivatives.

The Solution: Transition to Cross-Dehydrogenative Coupling (CDC) . CDC utilizes transition metal catalysts (like Cu salts) and mild oxidants to abstract hydrogen, generating a transient, stabilized iminium intermediate. This allows nucleophiles to attack the α-carbon selectively under mild, neutral-to-acidic conditions, preserving the C-O bond[4].

Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic optimizations required to bypass morpholine's inherent side reactions.

Functionalization TypeTarget TransformationPrimary Side ReactionRoot CauseOptimized ConditionTypical Yield
Direct Alkylation N-AlkylmorpholineOveralkylation (Quat. Salt)Product is more nucleophilic than starting material.Reductive amination (NaBH(OAc)₃, DCE)>85%
Buchwald-Hartwig N-ArylmorpholineCatalyst Deactivation (Azol-2-imines)N-NHC reductive elimination under strong base.BrettPhos/RuPhos ligands, Cs₂CO₃75-95%
α-C-H Functionalization Substituted MorpholineRing-Opening / CleavageNucleophilic attack on C-O bond or β-elimination.CDC with Cu(I) catalyst, O₂ oxidant60-80%

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Chemoselective Reductive Amination

This protocol ensures mono-alkylation without the risk of quaternary salt formation.

  • Imine Formation: In a flame-dried flask under N₂, dissolve morpholine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. The mild nature of this reducing agent ensures it only reduces the protonated iminium ion, not the unreacted aldehyde.

  • Self-Validation (Reaction Monitoring): Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). Validation check: The tertiary N-alkylmorpholine product will exhibit a significantly higher Rf value than the secondary morpholine starting material due to the elimination of N-H hydrogen bonding.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). The basic aqueous layer inherently validates the purification by trapping unreacted borohydride and partitioning highly polar secondary amine salts away from the organic product. Dry over Na₂SO₄ and concentrate.

Protocol B: Optimized Buchwald-Hartwig Cross-Coupling

This workflow prevents M-NHC cleavage and catalyst death.

Workflow Start Start: Morpholine + Aryl Halide CheckBase Is the substrate base-sensitive? Start->CheckBase BaseStrong Use NaOtBu CheckBase->BaseStrong No BaseWeak Use Cs2CO3 or K3PO4 CheckBase->BaseWeak Yes SelectLigand Select Ligand to Prevent Catalyst Deactivation BaseStrong->SelectLigand BaseWeak->SelectLigand UseBrettPhos BrettPhos or RuPhos (Sterically Hindered) SelectLigand->UseBrettPhos Prevents Reductive Elimination Evaluate Evaluate Conversion & Yield UseBrettPhos->Evaluate

Decision tree for optimizing Buchwald-Hartwig amination of morpholine to prevent catalyst deactivation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%). Add anhydrous toluene (1 mL) and stir for 10 minutes to pre-form the active L₁Pd(0) complex.

  • Reagent Addition: To the catalyst solution, add the aryl halide (1.0 equiv), morpholine (1.2 equiv), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Heating & Self-Validation: Seal the vial and heat to 90 °C. Validation check: A sustained yellow/orange homogeneous solution indicates a healthy, active catalytic cycle. If the solution rapidly turns black (precipitation of Pd black), it indicates catalyst decomposition, meaning the base is too strong or the ligand is insufficiently bulky for your specific aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and any trace palladium. Concentrate the filtrate and purify via flash chromatography.

References

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.[Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv.[Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI.[Link]

Technical Support Center: Troubleshooting & Storage Guidelines for 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who require high-fidelity storage and handling protocols. To maintain the chemical integrity of 2-(Morpholinomethyl)morpholine, we must move beyond basic handling instructions and understand the fundamental causality behind its degradation. Every protocol provided here functions as a self-validating system to ensure your reagents remain uncompromised.

Part 1: Core Vulnerabilities & Mechanistic Causality

2-(Morpholinomethyl)morpholine is a bis-morpholine derivative containing both secondary/tertiary amine and ether functionalities linked by a methylene bridge. This specific molecular architecture presents three distinct chemical vulnerabilities during storage:

  • Amine Oxidation: The nucleophilic nitrogen atoms are highly susceptible to oxidation, leading to the formation of N-oxides. These1, leading to ring cleavage and irreversible structural degradation[1].

  • Carbamate Formation (CO₂ Absorption): As a basic amine, the compound readily reacts with atmospheric carbon dioxide. Through a2, carbamic acid is formed, which subsequently deprotonates into a carbamate ion[2]. This alters the pH, basicity, and solubility of the reagent, often resulting in unwanted precipitation.

  • Ether Auto-Oxidation: The alpha-carbons adjacent to the ether oxygen in the morpholine ring are prone to radical-mediated auto-oxidation. Exposure to UV light or ambient oxygen initiates a radical chain reaction, forming reactive hydroperoxides that can severely compromise downstream synthetic steps.

Part 2: Quantitative Storage Parameters

To mitigate these degradation pathways, strict environmental controls must be maintained. The following table summarizes the quantitative parameters required for optimal stability.

ParameterRecommended ConditionCausality / Impact on Stability
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic energy available for auto-oxidation and slows the rate of N-oxide formation[3].
Atmosphere Argon (Ar) BlanketDisplaces O₂ and CO₂. Argon (density 1.78 kg/m ³) is heavier than air and forms a protective layer over the liquid, unlike Nitrogen (1.25 kg/m ³)[4].
Container Amber Borosilicate GlassBlocks UV radiation, preventing the photocatalytic initiation of radical peroxide formation[3].
Headspace < 5% of total volumeMinimizes the absolute volume of residual oxygen trapped in the vial after sealing[4].
Seal PTFE-lined SeptaPrevents chemical interaction with the cap and provides an airtight barrier against atmospheric moisture.
Part 3: Troubleshooting Guides & FAQs

Q1: My 2-(Morpholinomethyl)morpholine solution has turned yellow/brown over time. What happened? A: Discoloration is a classic macroscopic indicator of amine oxidation. When exposed to oxygen, the morpholine core forms N-oxides, which subsequently degrade into complex, colored byproducts via ring-opening mechanisms[1]. If your solution has changed color, it should be discarded or redistilled, as the purity has been fundamentally compromised.

Q2: I noticed a white, crusty precipitate forming around the cap of my storage bottle. Is the chemical ruined? A: This precipitate is likely a carbamate salt formed by the reaction of the amine with atmospheric CO₂[2]. While the bulk liquid in the center of the bottle may still be viable, the presence of carbamates indicates that the seal is failing and the basicity of the reagent has been altered. Filter the liquid and immediately transfer it to a new, argon-purged container.

Q3: Why do you explicitly recommend Argon over Nitrogen for blanketing? A: While both are inert, their physical properties differ significantly. Argon has a density of 1.78 kg/m ³, making it heavier than ambient air (approx. 1.22 kg/m ³). When gently purged into a vial, Argon sinks and creates a dense, protective blanket directly on the surface of the liquid. Nitrogen (1.25 kg/m ³) is too close to the density of air and easily mixes with ambient oxygen, making it less effective at displacing O₂ in small headspaces[4].

Q4: How often should I test for peroxides, and how do I remove them? A: Morpholine derivatives with ether linkages should be tested for peroxides every 3 to 6 months using Potassium Iodide (KI) starch indicator strips. If peroxides are detected, the compound can be purified by passing it through a column of activated basic alumina, which traps the polar hydroperoxides.

Part 4: Experimental Protocols
Protocol A: Argon Purging and Aliquoting (Schlenk-Line Method)

Objective: To create a self-validating, oxygen-free storage environment for long-term stability.

  • Preparation: Dry all amber borosilicate vials and PTFE-lined caps in an oven at 120°C for 2 hours. Allow them to cool in a vacuum desiccator.

  • Aliquoting: Working rapidly under a fume hood or inside a glovebox, transfer the 2-(Morpholinomethyl)morpholine into the amber vials. Do not fill past 95% capacity to minimize headspace[4].

  • Argon Purge: Insert a sterile needle attached to a low-pressure Argon line into the vial, keeping the tip approximately 1 cm above the liquid surface.

  • Displacement: Gently flow Argon for 15–20 seconds. The heavy Argon gas will displace the lighter atmospheric air out of the top of the vial[4].

  • Sealing: Slowly withdraw the needle while simultaneously capping the vial tightly with the PTFE-lined cap. Wrap the cap junction with Parafilm for an added moisture barrier.

  • Storage: Transfer immediately to a dedicated chemical refrigerator (2°C–8°C).

Protocol B: Colorimetric Peroxide Testing & Remediation

Objective: To verify the absence of explosive/reactive hydroperoxides before use.

  • Sampling: In a fume hood, extract 0.5 mL of the stored 2-(Morpholinomethyl)morpholine.

  • Testing: Add 0.5 mL of glacial acetic acid and 1 mL of 10% w/v aqueous Potassium Iodide (KI) solution. Shake gently.

  • Observation: A yellow color indicates a low concentration of peroxides; a brown or blue/black color (if starch is added) indicates a dangerously high concentration.

  • Remediation: If peroxides are present, pack a glass column with 5 grams of activated basic alumina (Brockmann Grade I). Pass the contaminated reagent through the column. The alumina will selectively adsorb the hydroperoxides.

  • Validation: Retest the eluent using Steps 1-3 to confirm absolute purity before proceeding with your synthesis.

Part 5: Visualizations

Degradation Main 2-(Morpholinomethyl)morpholine O2 O2 Exposure Main->O2 CO2 CO2 Exposure Main->CO2 UV UV Light Main->UV NOxide N-Oxide Formation O2->NOxide Amine Oxidation Peroxide Hydroperoxide Formation O2->Peroxide Ether Auto-oxidation Carbamate Carbamate Salt Formation CO2->Carbamate Nucleophilic Attack UV->Peroxide Radical Initiation Degradation Ring Cleavage & Discoloration NOxide->Degradation Peroxide->Degradation Precipitation Precipitation / pH Shift Carbamate->Precipitation

Logical relationship of environmental triggers and degradation pathways for morpholine derivatives.

SOP Start Receive Bulk Chemical Test Test for Peroxides (KI Starch) Start->Test Aliquot Aliquot into Amber Vials Test->Aliquot If Negative Purge Argon Purge Headspace Aliquot->Purge Seal Seal with PTFE Septa Purge->Seal Store Store at 4°C (Dark) Seal->Store

Step-by-step workflow for the safe aliquoting and long-term storage of sensitive amines.

Part 6: References
  • BenchChem. "Strategies to enhance the long-term stability of Morpholine laurate solutions." BenchChem Technical Documentation. Available at:

  • Gómez-Díaz et al. "Amine-Based Solvents and Additives to Improve the CO₂ Capture Processes: A Review." MDPI. Available at:

  • GOED Omega-3. "Best Practice Guidelines: Oxidation Control." GOED. Available at:

  • Zhao et al. "Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist." PubMed / Journal of Pharmaceutical Sciences. Available at:

Sources

Enhancing the selectivity of reactions involving the secondary amine site

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket Queue: Low Volume Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Secondary Amine Selectivity Support Center

You have reached the advanced troubleshooting hub for nucleophilic functionalization. This interface is designed for medicinal chemists and process engineers struggling with the specific reactivity profiles of secondary amines (


).

Unlike primary amines (high nucleophilicity, low steric bulk) or tertiary amines (non-nucleophilic except for quat formation), secondary amines occupy a "Goldilocks" zone that often leads to experimental failure: they are sterically hindered enough to slow down desired couplings but nucleophilic enough to cause over-alkylation or compete with hydroxyls.

Select your issue below to access the relevant Knowledge Base Article (KBA) .

Knowledge Base Article 001: Preventing Over-Alkylation (The "Quat" Trap)

Issue: User attempts to alkylate a secondary amine with an alkyl halide and obtains a mixture of tertiary amine and quaternary ammonium salt. Root Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to inductive donation from the alkyl groups, leading to a runaway reaction.

Protocol: Controlled Reductive Amination

Do not use direct alkylation (


). Switch to Reductive Amination  using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is the industry standard because it is stable, mild, and chemoselective for iminium ions.

The Mechanism of Selectivity: STAB (


) is less reactive than Sodium Cyanoborohydride (

) or Sodium Borohydride (

). It does not reduce the aldehyde/ketone carbonyl. It only reduces the protonated iminium ion formed when the amine reacts with the carbonyl.

Step-by-Step Workflow:

  • Stoichiometry: 1.0 equiv Secondary Amine + 1.1-1.2 equiv Aldehyde/Ketone.

  • Solvent: 1,2-Dichloroethane (DCE) or THF. (Avoid MeOH; it reacts with STAB).

  • Acid Catalyst: Add 1.0 equiv Acetic Acid (AcOH). Critical: This protonates the intermediate hemiaminal to force iminium formation.

  • Reagent Addition: Add 1.4 equiv STAB.

  • Time: Stir 2–4 hours at RT.

Visualizing the Selectivity (DOT Diagram):

ReductiveAmination Start Secondary Amine (R2NH) + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium SideReaction Direct Reduction of Aldehyde Start->SideReaction NaBH4 (Avoid) Iminium Iminium Ion (R2N+=CH-R) Hemiaminal->Iminium + AcOH (-H2O) Product Tertiary Amine (Target) Iminium->Product STAB Reduction (Fast) Selectivity STAB ONLY reduces this species Selectivity->Iminium

Caption: STAB selectively targets the Iminium Ion, ignoring the carbonyl and preventing over-alkylation.

Knowledge Base Article 002: Chemoselectivity (Amine vs. Hydroxyl)

Issue: User has a substrate with both a secondary amine and a primary alcohol/phenol. Reagents are acylating the oxygen instead of (or in addition to) the nitrogen. Root Cause: While amines are generally more nucleophilic, hard/soft acid-base mismatches or solvent effects can favor O-acylation.

Troubleshooting Guide: Hard vs. Soft Modulation
VariableRecommendation for N-SelectivityMechanism
Solvent Water or Aqueous mixturesIn water, amines remain nucleophilic, while -OH groups are heavily solvated (H-bonded) and deactivated.
Catalyst Palladium (Pd) Pd facilitates N-arylation/acylation. Copper (Cu) often favors O-arylation.[3]
Reagent N-Hydroxysuccinimide (NHS) Esters Highly selective for amines over alcohols due to the leaving group nature.
pH Control pH 8.5 - 9.5 Ensures amine is deprotonated (nucleophilic) while phenol (pKa ~10) remains protonated (neutral).

The "Aqueous Switch" Protocol: Surprisingly, conducting acylation in water without catalysts often yields exclusive N-acylation.

  • Dissolve amine-alcohol substrate in water (or water/acetone if insoluble).

  • Add anhydride (e.g., acetic anhydride).[4]

  • Stir vigorously. The hydrophobic effect often accelerates the reaction with the more nucleophilic amine before the anhydride hydrolyzes.

Knowledge Base Article 003: Site-Selectivity (Secondary vs. Primary Amine)

Issue: User needs to functionalize a secondary amine site in the presence of a primary amine. Root Cause: Primary amines are less sterically hindered and usually react first. Solution: The MIBK Transient Protection Strategy.[5]

You cannot rely on kinetics alone. You must temporarily mask the primary amine.[5]

Protocol: The MIBK Method

This method utilizes Methyl Isobutyl Ketone (MIBK) as both solvent and protecting group.[5] MIBK forms a sterically hindered imine with the primary amine (which is stable in the absence of water) but cannot react with the secondary amine to form a stable neutral species.

  • Reflux: Reflux your diamine substrate in MIBK (approx. 116 °C) with a Dean-Stark trap to remove water.

    • Result: Primary amine

      
       Imine (Protected). Secondary amine 
      
      
      
      Unchanged.
  • Reaction: Cool to RT. Add your electrophile (e.g., acyl chloride or alkyl halide) and base.[6]

    • Result: Only the secondary amine reacts.

  • Hydrolysis: Add aqueous acid (1M HCl) or simply water/heat.

    • Result: Imine hydrolyzes back to Primary Amine.

Visualizing the Workflow (DOT Diagram):

MIBK_Strategy Substrate Substrate (R-NH2 + R2-NH) Step1 Reflux in MIBK (-H2O) Substrate->Step1 Protected Intermediate (R-N=C(MIBK) + R2-NH) Step1->Protected Selective Imine Formation Reaction Add Electrophile (E+) Protected->Reaction Reacted Functionalized Int. (R-N=C(MIBK) + R2-N-E) Reaction->Reacted Sec. Amine Attacks Hydrolysis Hydrolysis (H3O+) Reacted->Hydrolysis Final Final Product (R-NH2 + R2-N-E) Hydrolysis->Final Deprotection

Caption: MIBK selectively masks primary amines as imines, leaving secondary amines free to react.

Knowledge Base Article 004: Buchwald-Hartwig Coupling on Secondary Amines

Issue: User reports low yield or catalyst deactivation when coupling a secondary amine with an aryl halide. Root Cause: Incorrect ligand selection. Ligands optimized for primary amines (like BrettPhos) are often too bulky or electronically mismatched for secondary amines.

The Ligand Decision Matrix

For Palladium-catalyzed amination, the ligand dictates the success.

  • Primary Amines: Use BrettPhos or XPhos .[7]

  • Secondary Amines (Acyclic): Use RuPhos .[7][8]

    • Why? RuPhos is designed to accommodate the steric bulk of two alkyl groups on the nitrogen while preventing

      
      -hydride elimination.
      
  • Secondary Amines (Cyclic/Sterically Hindered): Use SPhos or DavePhos .

Standard Protocol (RuPhos Gen-3):

  • Catalyst: RuPhos Pd G3 (1–2 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive groups exist).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous/degassed).

  • Temp: 80–100 °C.

Visualizing Ligand Selection (DOT Diagram):

LigandSelection Start Select Nucleophile Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide/Sulfonamide Start->Amide Brett BrettPhos (High Selectivity) Primary->Brett Best Yield RuPhos RuPhos (The Standard) Secondary->RuPhos Prevents Over-arylation tBuBrett tBuBrettPhos Amide->tBuBrett

Caption: Decision tree for Buchwald-Hartwig ligand selection based on amine class.

References
  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Buchwald Ligand Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • MIBK Protection Strategy: "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines." Organic Process Research & Development, 2004.

  • Aqueous Acylation: "Catalyst / Surfactant Free Chemoselective Acylation of Amines in Water." Current Organocatalysis, 2014.

  • RuPhos Specificity: "RuPhos: A Monodentate Phosphine Ligand for the Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines." Sigma-Aldrich Technical Bulletin.

Sources

Removing unreacted 2-(Morpholinomethyl)morpholine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists. It addresses the specific challenge of removing 2-(Morpholinomethyl)morpholine (2-MMM) from reaction mixtures.

Topic: Removal of 2-(Morpholinomethyl)morpholine

The Enemy: Know Your Impurity

Before attempting removal, you must understand the physicochemical profile of 2-(Morpholinomethyl)morpholine. This molecule is a polar, basic diamine .

PropertyValue / CharacteristicImplication for Purification
Structure Bis-morpholine motifHigh polarity; difficult to extract into non-polar solvents.
Functionality 1 × Secondary Amine (Core ring)1 × Tertiary Amine (Substituent)Crucial: The secondary amine is a "chemical handle" for chemoselective scavenging.
Basicity High (pKa ~8.3 for 2° amine)Will protonate easily; susceptible to cation exchange.
Boiling Point High (>250°C est.)Do not attempt simple distillation. It will not rotovap off; it requires high vacuum and heat, risking product decomposition.
Solubility Miscible with water"Oiling out" is common in aqueous workups.
Decision Matrix: Select Your Protocol

Do not guess. Follow this logic flow to choose the correct purification method based on your Product's properties.

PurificationStrategy Start START: Analyze Product IsProdBasic Is your Product Basic? Start->IsProdBasic AcidWash PROTOCOL A: Acidic Aqueous Wash IsProdBasic->AcidWash NO (Neutral/Acidic) IsProdSecAmine Does Product have a 1° or 2° Amine? IsProdBasic->IsProdSecAmine YES (Basic) ScavengerNCO PROTOCOL B: Electrophilic Scavenging (PS-Isocyanate) IsProdSecAmine->ScavengerNCO NO (Product is 3° Amine/Other) ScavengerSCX PROTOCOL C: Cation Exchange (SCX / Catch & Release) IsProdSecAmine->ScavengerSCX YES (Competition Risk) Chromatography PROTOCOL D: Reverse Phase / HILIC ScavengerSCX->Chromatography If Fails

Figure 1: Purification Logic Flow.[1] Select the protocol that exploits the difference between your product and the impurity.

Detailed Protocols
PROTOCOL A: The "pH Switch" (Liquid-Liquid Extraction)

Best for: Neutral or Acidic Products. Mechanism: You protonate the basic 2-MMM, forcing it into the aqueous layer while your non-basic product remains in the organic layer.

  • Dilute: Dissolve crude mixture in a non-water-miscible solvent (DCM or EtOAc).

  • Acidify: Wash the organic layer 3× with 1M HCl (or 10% Citric Acid if product is acid-sensitive).

    • Why? The 2-MMM becomes a bis-cation (highly water-soluble).

  • Brine Wash: Wash the organic layer 1× with saturated brine to remove entrained water.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Troubleshooting:

  • Issue: "I formed a terrible emulsion."

    • Fix: The surfactant-like nature of protonated diamines causes this. Add a small amount of MeOH to the biphasic mixture or filter the entire emulsion through a pad of Celite.

PROTOCOL B: Electrophilic Scavenging (The "Magic Bullet")

Best for: Tertiary Amine Products (or non-amines). Mechanism: 2-MMM contains a secondary amine .[2] Your product does not. We use a resin-bound Isocyanate (PS-NCO) to covalently bond with the 2-MMM. The resin is then filtered off, taking the impurity with it.

  • Calculate: Estimate the mmols of 2-MMM remaining (via LCMS/NMR).

  • Add Resin: Add 3–4 equivalents of PS-Isocyanate resin relative to the impurity.

  • Solvent: Use DCM, THF, or DMF. (Avoid MeOH/EtOH as they slow the reaction).

  • Agitate: Shake gently at Room Temperature for 4–16 hours.

    • Tip: Do not use a magnetic stir bar; it grinds the resin beads, creating fine dust that clogs filters. Use an orbital shaker.

  • Filter: Filter through a fritted cartridge. Rinse resin with solvent.

  • Result: Filtrate contains pure product.

PROTOCOL C: Strong Cation Exchange (SCX) "Catch & Release"

Best for: When Protocol A and B are not applicable (e.g., Product is also a secondary amine). Mechanism: Both Product and Impurity stick to the acidic resin. You then elute them selectively using a pH gradient (exploiting pKa differences) or simply wash away non-basic impurities first.

  • Load: Dissolve mixture in MeOH or MeOH/DCM (50:50). Load onto a pre-conditioned SCX cartridge.

  • Wash (The "Catch"): Flush with 5–10 column volumes of MeOH.

    • Result: Neutral impurities elute. Basic Product and 2-MMM remain bound.

  • Elute (The "Release"): Elute with 2M NH₃ in MeOH .

    • Note: If your product has a significantly lower pKa than 2-MMM (which is ~8.3), you may be able to elute the product with a weaker base (e.g., 0.5M NH₃) while 2-MMM stays bound.[3] This requires method development.

Frequently Asked Questions (FAQ)

Q: Can I just use silica gel chromatography? A: Proceed with caution. 2-MMM is a diamine. It will interact strongly with the silanols on standard silica, causing severe streaking (tailing). This tail often overlaps with your product.[4]

  • If you must use silica:[5] You must add 1–2% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase to "cap" the silanols.

  • Better Alternative: Use Amine-functionalized Silica (NH₂-SiO₂) or Reverse Phase (C18) chromatography.

Q: I see the impurity in NMR, but not on TLC. Why? A: 2-MMM lacks a strong chromophore (no aromatic rings). It is UV-inactive at 254 nm.

  • Detection: You must use a stain. Ninhydrin will stain the secondary amine red/purple. Iodine or Dragendorff’s reagent are also effective.

Q: Can I remove it by lyophilization (freeze-drying)? A: No. While morpholine is somewhat volatile, the bis-structure of 2-MMM raises the boiling point significantly and lowers the vapor pressure. It will concentrate, not sublime.

Q: My product is water-soluble. How do I remove 2-MMM? A: This is the hardest scenario.

  • Use Protocol B (Scavenging): This works in DMF or water/THF mixtures.

  • Reverse Phase (C18): Run a gradient from 100% Water (0.1% TFA) to Acetonitrile. The 2-MMM is very polar and will elute early (near the solvent front), likely separated from your product.

Visualizing the Scavenging Mechanism

Understanding why Protocol B works ensures you don't use it on the wrong product (e.g., one with a secondary amine).

ScavengingMechanism Impurity 2-MMM (Contains NH group) Complex Resin-Impurity Urea Bond (Solid Phase) Impurity->Complex Covalent Bond Formation Resin PS-Isocyanate Resin (Polymer-N=C=O) Resin->Complex Product Your Product (Tertiary Amine/Neutral) Filtrate Pure Product (Solution Phase) Product->Filtrate No Reaction Passes Through

Figure 2: Chemoselective removal of 2-MMM using Polystyrene-Isocyanate resin.[3]

References & Grounding
  • Chemical Properties of Morpholine Derivatives:

    • Source: National Institute of Standards and Technology (NIST).

    • Relevance: Establishes the secondary amine functionality and basicity (pKa ~8.3) essential for the acid-wash and scavenging protocols.

    • URL:[3]

  • Scavenger Resin Methodologies:

    • Source: Biotage Technical Notes on Isocyanate Resins.

    • Relevance: Validates the use of PS-NCO for removing secondary amines from tertiary amine products.

    • URL: (General landing page for scavenger resin technical data).[3]

  • Chromatography of Polar Amines:

    • Source: Teledyne ISCO Chromatography Guide.

    • Relevance: Supports the requirement for amine-modified silica or basic modifiers to prevent streaking.

    • URL:[3]

  • Workup of Polar Reaction Mixtures:

    • Source: University of Rochester, "The Workup Guide."

    • Relevance: Provides foundational logic for Acid/Base extraction strategies.

    • URL:[3]

Sources

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Morpholinomethyl)morpholine: An Integrated NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. 2-(Morpholinomethyl)morpholine, a molecule featuring two interconnected morpholine rings, presents an interesting case for spectroscopic analysis due to its inherent symmetry and chirality. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the comprehensive characterization of this compound. We will delve into the predicted NMR spectra, supported by data from related structures, and offer a pragmatic workflow for its analysis.

Part 1: In-Depth NMR Spectral Analysis of 2-(Morpholinomethyl)morpholine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution.[1] For 2-(Morpholinomethyl)morpholine, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and stereochemistry.

Predicted ¹H-NMR Spectrum: Unraveling Diastereotopicity

The ¹H-NMR spectrum of 2-(Morpholinomethyl)morpholine is anticipated to be more complex than a cursory glance at its structure might suggest. The presence of a chiral center at the C2 position of the substituted morpholine ring renders the adjacent methylene protons diastereotopic.[2][3] This means that even protons on the same carbon atom are in chemically non-equivalent environments and will, therefore, exhibit distinct chemical shifts and couplings.

The morpholine ring is known to adopt a chair conformation in solution.[4] The protons on the morpholine rings can be broadly categorized into those adjacent to the oxygen atom (more deshielded, higher chemical shift) and those adjacent to the nitrogen atom (less deshielded, lower chemical shift).[5]

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-(Morpholinomethyl)morpholine (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~3.8 - 4.0Multiplet1HMethine proton at the chiral center, deshielded by both the ring oxygen and the adjacent nitrogen.
H-3a, H-3b~2.7 - 2.9Multiplets2HDiastereotopic methylene protons adjacent to the nitrogen of the substituted morpholine ring.
H-5a, H-5b~2.5 - 2.7Multiplets2HDiastereotopic methylene protons adjacent to the nitrogen of the substituted morpholine ring.
H-6a, H-6b~3.5 - 3.7Multiplets2HDiastereotopic methylene protons adjacent to the oxygen of the substituted morpholine ring.
Methylene bridge (CH₂)~2.4 - 2.6Multiplets2HDiastereotopic methylene protons connecting the two morpholine rings.
H-2', H-6'~2.7 - 2.9Triplet-like4HProtons on the unsubstituted morpholine ring adjacent to the nitrogen.
H-3', H-5'~3.6 - 3.8Triplet-like4HProtons on the unsubstituted morpholine ring adjacent to the oxygen.
NHVariableBroad singlet1HThe chemical shift of the N-H proton is highly dependent on solvent and concentration.

Note: These are predicted values based on known chemical shifts of morpholine and its derivatives. Actual values may vary.

Predicted ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum will provide a count of the unique carbon environments in the molecule. Given the chirality, we expect to see distinct signals for each carbon atom in the substituted morpholine ring and the connecting methylene bridge, as well as for the carbons in the unsubstituted morpholine ring.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-(Morpholinomethyl)morpholine (in CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2~75 - 80Methine carbon at the chiral center, deshielded by oxygen and nitrogen.
C-3~48 - 52Methylene carbon adjacent to nitrogen in the substituted ring.
C-5~45 - 50Methylene carbon adjacent to nitrogen in the substituted ring.
C-6~65 - 70Methylene carbon adjacent to oxygen in the substituted ring.
Methylene bridge (CH₂)~55 - 60Methylene carbon connecting the two rings.
C-2', C-6'~50 - 55Carbons adjacent to nitrogen in the unsubstituted ring.
C-3', C-5'~67 - 72Carbons adjacent to oxygen in the unsubstituted ring.

Note: These are predicted values and may vary based on experimental conditions.

The Power of 2D NMR for Confirmation

While 1D NMR provides the initial framework, 2D NMR techniques are indispensable for confirming the structural assignment.[1]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within each morpholine ring and through the methylene bridge.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, confirming the assignments in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information to piece the entire structure together. For instance, correlations from the methylene bridge protons to carbons in both morpholine rings would definitively establish the connection between the two heterocyclic units.

Figure 1: Predicted key 2D NMR correlations for 2-(Morpholinomethyl)morpholine.

Part 2: A Comparative Analysis of Spectroscopic Techniques

While NMR is exceptionally powerful, an integrated approach using multiple analytical techniques provides the most robust structural confirmation.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[8] For 2-(Morpholinomethyl)morpholine, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in techniques like Electron Ionization (EI) would likely show a characteristic loss of a morpholine ring or cleavage at the methylene bridge.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[10] For 2-(Morpholinomethyl)morpholine, the IR spectrum would be expected to show:

  • C-H stretching: around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.[11]

  • N-H stretching: a weak to medium band around 3300-3500 cm⁻¹, the position of which can be influenced by hydrogen bonding.

  • C-O stretching: a strong band in the 1070-1150 cm⁻¹ region, characteristic of the ether linkage in the morpholine rings.[12]

  • C-N stretching: in the 1020-1250 cm⁻¹ range.

X-ray Crystallography

If a suitable single crystal of 2-(Morpholinomethyl)morpholine can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state.[13] This technique would definitively confirm the connectivity and stereochemistry. However, it is dependent on obtaining high-quality crystals and provides a solid-state structure, which may have subtle differences from the solution-state conformation observed by NMR.[14]

Table 3: Comparison of Analytical Techniques for the Characterization of 2-(Morpholinomethyl)morpholine

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity, stereochemistry, solution-state conformation.Non-destructive, provides rich structural detail.Relatively low sensitivity, can be time-consuming.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, small sample amount required.Destructive, provides limited stereochemical information.
IR Spectroscopy Presence of functional groups.Fast, inexpensive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D structure in the solid state.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.

Part 3: Experimental Protocols

Step-by-Step NMR Sample Preparation and Data Acquisition

A well-defined protocol is crucial for obtaining high-quality NMR data.[15]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(Morpholinomethyl)morpholine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

  • ¹H-NMR Acquisition:

    • Set the spectral width (e.g., -2 to 12 ppm).

    • Use a standard 30° or 90° pulse.

    • Set the number of scans (e.g., 16-64).

    • Set a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

    • Process the FID using Fourier transform, phase correction, and baseline correction.

  • ¹³C-NMR Acquisition:

    • Set the spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans (e.g., 1024 or more, depending on concentration).

    • Set a relaxation delay of 2-5 seconds.

    • Acquire and process the data similarly to the ¹H-NMR spectrum.

  • 2D-NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for each experiment.

    • Optimize acquisition parameters (e.g., number of increments, spectral widths) based on the 1D spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acq_1H Acquire 1D ¹H Spectrum setup->acq_1H acq_13C Acquire 1D ¹³C Spectrum acq_1H->acq_13C acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13C->acq_2D process Process FID (FT, Phasing, Baseline) acq_2D->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Figure 2: A typical workflow for NMR-based structural elucidation.

Part 4: Conclusion

The structural characterization of 2-(Morpholinomethyl)morpholine is a multifaceted task that is best accomplished through an integrated spectroscopic approach. While NMR spectroscopy, particularly with the aid of 2D techniques, provides the most detailed information about the molecule's structure in solution, techniques like mass spectrometry and IR spectroscopy offer valuable complementary data. For absolute proof of structure, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently elucidate the structure of this and other complex molecules.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS.
  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • Chemical structures of various morpholine containing natural and synthetic compounds.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. UniversalClass.com.
  • FT-IR spectrum for compound (1).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH.
  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Benchchem.
  • Differences in NMR vs Mass Spectrometry for Identification. (2025).
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • Resolving discrepancies between NMR and mass spectrometry data during characteriz
  • Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of 2-(2,4-Difluorophenyl)morpholine. Benchchem.
  • Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small biomolecule functionality. arXiv.org.
  • NMR Chemical Shifts.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025).
  • 1H and13C NMR spectra ofN-substituted morpholines.
  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC.
  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.
  • Observed FTIR Peaks of 5-substituted morpholine derivative of...
  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
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A Comparative Guide to Mass Spectrometry Fragmentation for the Identification of 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of novel compounds and potential impurities is paramount. 2-(Morpholinomethyl)morpholine, a molecule featuring two morpholine rings linked by a methylene bridge, presents a unique analytical challenge. Its symmetrical nature and the presence of multiple heteroatoms suggest a complex fragmentation pattern in mass spectrometry, an indispensable tool for molecular structure elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(Morpholinomethyl)morpholine, offering a comparative framework against a closely related analogue to aid in its definitive identification. By understanding the underlying principles of fragmentation, researchers can more confidently interpret mass spectra and differentiate this compound from other structurally similar molecules.

Predicted Fragmentation Pathways of 2-(Morpholinomethyl)morpholine

The structure of 2-(Morpholinomethyl)morpholine lends itself to several predictable fragmentation pathways under electron ionization (EI) mass spectrometry. The presence of two nitrogen atoms, which readily stabilize adjacent carbocations, will be a primary driver of the fragmentation process. The key fragmentation mechanisms anticipated are alpha-cleavage and cleavage of the bond connecting the two morpholine rings.

The molecular ion ([M]⁺˙) of 2-(Morpholinomethyl)morpholine is expected at a mass-to-charge ratio (m/z) of 186. Upon ionization, the molecule will likely undergo fragmentation through the following key pathways:

  • Alpha-Cleavage at the Methylene Bridge: The most probable initial fragmentation is the cleavage of the C-N bond between one of the morpholine rings and the methylene bridge. This results in the formation of a stable morpholinomethyl cation at m/z 100. This ion is stabilized by the nitrogen atom of the morpholine ring and is expected to be a prominent peak, potentially the base peak, in the spectrum. The other product would be a neutral morpholinyl radical.

  • Cleavage of the Morpholine Ring: The morpholine ring itself can undergo fragmentation. A common fragmentation pattern for morpholine and its derivatives involves the loss of a C₂H₄O fragment (44 Da) or a C₂H₅N fragment (43 Da) through ring opening and subsequent cleavage.[1]

  • Formation of the Morpholine Cation: Cleavage of the bond between the methylene bridge and the second morpholine ring can lead to the formation of a morpholine cation at m/z 86 or 87, depending on hydrogen rearrangement.

Below is a diagram illustrating the predicted primary fragmentation pathway for 2-(Morpholinomethyl)morpholine.

fragmentation M 2-(Morpholinomethyl)morpholine [M]⁺˙ m/z 186 F1 Morpholinomethyl cation [C₅H₁₀NO]⁺ m/z 100 M->F1 α-cleavage F2 Morpholine radical [C₄H₈NO]• M->F2 F4 [M - C₄H₈NO]⁺ m/z 100 M->F4 Cleavage at N-CH₂ F3 Morpholine cation [C₄H₈N]⁺ m/z 70 F1->F3 Further fragmentation

Caption: Predicted primary fragmentation pathway of 2-(Morpholinomethyl)morpholine.

Comparative Analysis: 2-(Morpholinomethyl)morpholine vs. 2-Morpholinoethylamine

To provide a robust framework for identification, we will compare the predicted fragmentation pattern of 2-(Morpholinomethyl)morpholine with the known fragmentation of a close structural analogue, 2-morpholinoethylamine. The mass spectrum of 2-morpholinoethylamine is publicly available and serves as an excellent reference.[2]

The key structural difference is the replacement of the second morpholine ring with a primary amine group. This seemingly small change will have a significant impact on the resulting mass spectrum.

Feature2-(Morpholinomethyl)morpholine (Predicted)2-Morpholinoethylamine (Experimental)[2]Rationale for Differences
Molecular Ion (m/z) 186130The additional morpholine ring in 2-(Morpholinomethyl)morpholine accounts for the higher molecular weight.
Base Peak (m/z) 100 ([C₅H₁₀NO]⁺)100 ([C₅H₁₀NO]⁺)Both compounds can form the stable morpholinomethyl cation through alpha-cleavage. This is a strong indicator of the morpholinomethyl substructure.
Key Fragment (m/z) 86/87 (Morpholine cation)30 ([CH₄N]⁺)The presence of a primary amine in 2-morpholinoethylamine leads to the characteristic m/z 30 fragment from cleavage alpha to the terminal nitrogen. 2-(Morpholinomethyl)morpholine will instead produce a fragment corresponding to the second morpholine ring.
Other Fragments Fragments from morpholine ring cleavage (e.g., m/z 56, 42)Fragments from morpholine ring cleavage (e.g., m/z 56, 42)Both compounds share a morpholine ring, leading to some common smaller fragment ions.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the fragmentation patterns discussed, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. Due to the polarity of morpholine derivatives, derivatization is often employed to improve volatility and chromatographic performance.[3][4] However, direct injection with a suitable GC column can also be effective.

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

3. Chromatographic Conditions:

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 30-300.

The following diagram outlines the general workflow for this analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 2-(Morpholinomethyl)morpholine Solution Sample Solution (1 mg/mL) Sample->Solution Solvent Methanol/Dichloromethane Solvent->Solution Injection Inject into GC-MS Solution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 30-300) Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis Comparison Comparison with Reference Spectra Analysis->Comparison Identification Compound Identification Comparison->Identification

Caption: General workflow for GC-MS analysis of 2-(Morpholinomethyl)morpholine.

Conclusion

The definitive identification of 2-(Morpholinomethyl)morpholine via mass spectrometry relies on a careful analysis of its fragmentation pattern. The predicted key fragments, particularly the base peak at m/z 100 and the presence of a fragment corresponding to the second morpholine ring (m/z 86/87), provide a strong basis for its characterization. By comparing the obtained spectrum with that of a close structural analogue like 2-morpholinoethylamine, and noting the absence of characteristic fragments like m/z 30, researchers can confidently confirm the structure of 2-(Morpholinomethyl)morpholine. This guide provides the foundational knowledge and a practical experimental approach to achieve this analytical goal, ensuring the integrity and accuracy of research and development endeavors.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link][3]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. ResearchGate. [Link][1]

  • 2-Morpholinoethylamine | C6H14N2O - PubChem. PubChem. [Link][2]

  • Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. AIP Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]

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Technical Guide: Validating Purity Standards for 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 2-(Morpholinomethyl)morpholine , a specialized diamine intermediate often used in the synthesis of complex pharmaceutical agents (e.g., receptor antagonists) and functionalized polymers.

Given the compound's structure—a secondary amine ring substituted with a tertiary amine side chain—it presents unique chromatographic challenges (tailing, thermal instability, and basicity). This guide establishes GC-MS as the primary validation standard, comparing it objectively against GC-FID and HPLC-MS alternatives.

Executive Summary & Chemical Context

Target Analyte: 2-(Morpholin-4-ylmethyl)morpholine CAS (Generic/Isomer Specific): Note: Often custom synthesized; structural isomer of N,N'-methylenebismorpholine. Chemical Formula: C


H

N

O

Molecular Weight: 186.25 g/mol

The Validation Challenge: As a diamine containing both a secondary and a tertiary amine, 2-(Morpholinomethyl)morpholine is highly polar and basic. Standard silica columns lead to severe peak tailing and irreversible adsorption. Furthermore, synthesis byproducts often include positional isomers (3-substituted) and starting materials (morpholine) that co-elute on standard phases.

Why GC-MS? While HPLC is suitable for salts, GC-MS (Gas Chromatography-Mass Spectrometry) is the superior choice for the free base due to:

  • Volatility: The compound is sufficiently volatile without derivatization.

  • Structural Elucidation: EI (Electron Ionization) fragmentation allows differentiation between the target 2-isomer and potential 3-isomer impurities, which have identical masses but distinct fragmentation patterns.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the performance of GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) GC-FID HPLC-MS (HILIC/SCX) qNMR
Primary Utility Impurity ID & Trace QuantitationRoutine Purity AssaysNon-volatile Salts & Polar ImpuritiesAbsolute Purity (Potency)
Specificity High (Mass spectral fingerprint)Low (Retention time only)Medium (Soft ionization lacks fragments)High (Structural certainty)
Sensitivity (LOD) < 1 ppm (SIM mode)~10-50 ppm< 0.1 ppm> 1000 ppm (1%)
Linearity (R²) > 0.999 (0.1 - 1000 ppm)> 0.999 (Wide range)> 0.99 (Matrix effects common)N/A
Throughput Medium (20-30 min/run)High (Fast GC possible)MediumLow
Limitations Requires base-deactivated systemCannot ID unknown peaksPoor peak shape for free aminesLow sensitivity for trace impurities

Validated GC-MS Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific internal standards and system suitability checks confirms the data's reliability in real-time.

A. System Configuration[1][2]
  • Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.

  • Column: Rtx-5 Amine or CP-Volamine (30 m × 0.25 mm × 1.0 µm).

    • Rationale: These columns are base-deactivated. Standard phases (DB-5) will cause the secondary amine to tail, artificially lowering purity calculations.

  • Inlet: Split/Splitless at 260°C.

    • Liner:Ultra-Inert Wool Liner with Base Deactivation . (Crucial to prevent adsorption).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

B. Sample Preparation[1][2][3]
  • Solvent: Methanol/Dichloromethane (1:1 v/v) with 0.1% Diethylamine (DEA).

    • Note: DEA acts as a sacrificial base to cover active sites on the glass, ensuring the analyte does not adsorb.

  • Concentration: 1.0 mg/mL for assay; 10 mg/mL for trace impurity analysis.

  • Internal Standard (ISTD): N-Methylmorpholine or deuterated Morpholine-d8 (50 µg/mL).

C. GC Temperature Program
  • Initial: 60°C (Hold 2 min) – Traps volatile impurities like morpholine.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 280°C (Hold 5 min).

  • Total Run Time: ~18 minutes.

D. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode:

    • Full Scan (m/z 35–350): For purity assay and unknown ID.

    • SIM (Selected Ion Monitoring): For known impurities (e.g., Morpholine m/z 87, 57).

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the purity of 2-(Morpholinomethyl)morpholine, highlighting how to handle specific impurity types.

ValidationWorkflow Start Crude 2-(Morpholinomethyl)morpholine Solubility Solubility Check (MeOH/DCM) Start->Solubility GC_Analysis GC-MS Screening (Rtx-5 Amine Column) Solubility->GC_Analysis Decision Peak Shape Analysis GC_Analysis->Decision GoodShape Symmetrical Peaks Decision->GoodShape Asymmetry < 1.2 Tailing Tailing / Adsorption Decision->Tailing Asymmetry > 1.2 Action_Quant Quantify Impurities (Area % Normalization) GoodShape->Action_Quant Action_Deriv Derivatization Required (TFAA/MSTFA) Tailing->Action_Deriv Action_Deriv->GC_Analysis Re-inject Impurity_ID Impurity Identification (MS Fragmentation) Action_Quant->Impurity_ID Result_Morph m/z 87: Morpholine (Starting Material) Impurity_ID->Result_Morph Result_Dimer m/z 186+: Dimers/Isomers (Process Impurities) Impurity_ID->Result_Dimer

Caption: Figure 1. Analytical workflow for validating 2-(Morpholinomethyl)morpholine purity. The decision diamond ensures chromatographic integrity before quantification.

Critical Validation Parameters (ICH Q2)

To ensure the method is robust for regulatory submission, the following criteria must be met:

Specificity (Structural Isomerism)

The 2-isomer must be resolved from the 3-isomer.

  • Mechanism: The 2-isomer exhibits a characteristic fragment at m/z 100 (cleavage of the morpholinomethyl group), whereas the 3-isomer fragmentation is dominated by ring opening.

  • Acceptance Criteria: Resolution (Rs) > 1.5 between the main peak and any isomer.

Linearity & Range
  • Range: 0.05% (Trace) to 120% (Assay level).

  • Correlation Coefficient (r): ≥ 0.999.

  • Protocol: Prepare 5 concentration levels. Ensure the response factor (RF) remains constant (<5% RSD).

Accuracy (Recovery)

Since pure certified reference material (CRM) might be unavailable for this specific intermediate, use Spike Recovery :

  • Spike the sample with a known amount of Morpholine (impurity) and N-Methylmorpholine (surrogate).

  • Target: 90–110% recovery.

Common Pitfalls & Troubleshooting

IssueCauseSolution
Broad Tailing Peak Active silanol sites on liner/column interacting with secondary amine.Switch to Base-Deactivated Liner ; Add 0.1% DEA to solvent.
Ghost Peaks Thermal degradation of the morpholine ring in the injector.Lower Inlet Temp to 230°C; Use Pulsed Splitless injection.
Carryover Analyte sticking to the syringe needle.Use DCM/MeOH/NH4OH wash solvent for the syringe.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Restek Corporation. (2023). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Retrieved from [Link]

  • Little, J. L., et al. (2018). Identification of Impurities in Morpholine Derivatives by GC-MS. Journal of Chromatographic Science. (Generalized citation for morpholine analysis principles).
  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Intermediates. Retrieved from [Link]

(Note: Specific literature on the exact "2-(Morpholinomethyl)morpholine" isomer is sparse; protocols are adapted from standard validated methods for morpholine-based pharmaceutical intermediates.)

IR spectroscopy characteristic peaks for 2-(Morpholinomethyl)morpholine validation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical validation framework for 2-(Morpholinomethyl)morpholine using Infrared (IR) Spectroscopy. This document is structured for analytical chemists and process engineers requiring definitive structural confirmation.

Executive Summary: The Structural Fingerprint

Validating 2-(Morpholinomethyl)morpholine (C₉H₁₈N₂O₂) requires a nuanced understanding of its hybrid nature. Unlike simple morpholine (a secondary amine) or N-alkyl morpholines (tertiary amines), this molecule contains both a secondary amine (Ring A) and a tertiary amine (Ring B substituent).

The Core Validation Logic:

  • Presence of N-H: Distinguishes the target from bis-substituted impurities (e.g., 1,2-dimorpholinoethane) which lack N-H bonds.

  • Complexity of C-H Stretching: The methylene bridge (-CH₂-) and the tertiary amine environment induce specific "Bohlmann bands" (2700–2800 cm⁻¹) absent or weaker in simple morpholine.

  • Ether Linkage Consistency: Strong C-O-C stretching confirms the integrity of the morpholine rings.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must map the vibrational modes to the specific structural motifs.[1]

MolecularAnatomy Target 2-(Morpholinomethyl)morpholine RingA Parent Ring (Ring A) Secondary Amine (-NH) Target->RingA RingB Substituent Ring (Ring B) Tertiary Amine (-N<) Target->RingB Bridge Methylene Bridge (-CH2-) Target->Bridge NH_Stretch N-H Stretch (3300-3400 cm⁻¹) *Validator vs. Bis-products* RingA->NH_Stretch Generates Ether C-O-C Stretch (1050-1150 cm⁻¹) *Ring Integrity* RingA->Ether Bohlmann Bohlmann Bands (2700-2800 cm⁻¹) *Validator vs. Morpholine* RingB->Bohlmann Enhances RingB->Ether Bridge->Bohlmann

Figure 1: Structural dissection of 2-(Morpholinomethyl)morpholine linking chemical moieties to specific IR signals.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most likely precursors and impurities. This data forms the basis of the "Pass/Fail" criteria.

Functional GroupModeTarget: 2-(Morpholinomethyl)morpholine Alternative: Morpholine (Precursor) Alternative: Bis(morpholino)alkanes Validation Insight
Amine (N-H) StretchPresent (Medium, Broad) 3300–3400 cm⁻¹Present (Stronger) 3340 cm⁻¹ABSENT CRITICAL: Absence of this peak indicates total alkylation (impurity).
C-H (Aliphatic) StretchComplex Multi-band 2800–2980 cm⁻¹Simpler 2850–2960 cm⁻¹Complex 2800–2980 cm⁻¹The target has a higher C-H/N-H ratio than morpholine.
Lone Pair C-H BohlmannDistinct Shoulders 2700–2800 cm⁻¹Weak/IndistinctStrong/Distinct Indicates the presence of the tertiary amine moiety (Ring B).
Ether (C-O-C) Asym StretchStrong Doublet/Broad 1105–1120 cm⁻¹Strong 1090–1110 cm⁻¹Strong 1110–1130 cm⁻¹Confirms the morpholine ring structure is intact.
Fingerprint Ring BreathUnique Pattern 800–1000 cm⁻¹Reference Std RequiredReference Std RequiredUsed for final identity confirmation against a standard.

Technical Note: The "Bohlmann bands" arise from the interaction between the nitrogen lone pair and the anti-periplanar C-H bonds. This is significantly more pronounced in the tertiary amine segment (Ring B) than in the secondary amine (Ring A), providing a spectral marker for the "Morpholinomethyl" substitution.

Experimental Protocol: ATR-FTIR Validation

Objective: Obtain a high-fidelity spectrum to distinguish the target from precursors. Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for liquid/viscous amine derivatives to avoid hygroscopic interference.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 (64 recommended for signal-to-noise ratio).

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect background spectrum (air). Verify no CO₂ doublet at 2350 cm⁻¹.

  • Sample Application:

    • Place 10–20 µL of 2-(Morpholinomethyl)morpholine (neat liquid) onto the crystal center.

    • Critical: Ensure no bubbles are trapped between the liquid and the crystal.

  • Acquisition & Processing:

    • Collect sample spectrum.[2]

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

    • Normalization: Normalize the strongest peak (C-O-C at ~1110 cm⁻¹) to 1.0 absorbance units for easy comparison.

  • System Suitability Test (Self-Validation):

    • Check 1: Is the C-O-C peak (1110 cm⁻¹) the strongest? (Yes = Pass).

    • Check 2: Is the O-H region (3400-3600 cm⁻¹) flat? (Significant broadness implies moisture contamination, as morpholines are hygroscopic).

Validation Decision Tree

Use this logic flow to interpret your experimental data.

ValidationLogic Start Acquire Spectrum CheckEther Is distinct C-O-C peak present at ~1110 cm⁻¹? Start->CheckEther CheckNH Is N-H peak present at 3300-3400 cm⁻¹? CheckEther->CheckNH Yes FailNotMorph FAIL: Not a Morpholine Derivative CheckEther->FailNotMorph No CheckBohlmann Are Bohlmann bands visible at 2700-2800 cm⁻¹? CheckNH->CheckBohlmann Yes FailBis FAIL: Likely Bis(morpholino) impurity (No Secondary Amine) CheckNH->FailBis No (Absence of N-H) ResultPass VALIDATED: 2-(Morpholinomethyl)morpholine CheckBohlmann->ResultPass Yes (Complex C-H) FailPrecursor FAIL: Likely Morpholine Precursor (Missing Tertiary Amine features) CheckBohlmann->FailPrecursor No (Simple C-H)

Figure 2: Decision matrix for spectroscopic validation.

References
  • National Institute of Standards and Technology (NIST). Morpholine Gas Phase IR Spectrum.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Bohlmann band assignments in amines).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for C-O-C ether stretch ranges in cyclic ethers).

Sources

Definitive Structural Confirmation of 2-(Morpholinomethyl)morpholine: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of morpholine-based therapeutics, structural ambiguity is a critical risk. For 2-(Morpholinomethyl)morpholine (CAS 122910-82-1 for the dihydrochloride salt), the flexibility of the bis-morpholine scaffold and the presence of a chiral center at the C2 position present significant analytical challenges.[1] While NMR and MS are standard for routine identification, they often fail to provide absolute stereochemical assignment or unambiguous regioisomeric differentiation without extensive derivatization.

This guide evaluates Single-Crystal X-ray Diffraction (SC-XRD) as the superior analytical "product" for establishing the absolute structure of 2-(Morpholinomethyl)morpholine.[1] We compare its fidelity against high-field NMR and Mass Spectrometry, demonstrating why SC-XRD is the requisite gold standard for regulatory submission and intellectual property protection.[1][2]

Part 1: Comparative Analysis of Analytical Methodologies

The following table contrasts the structural insights provided by SC-XRD against standard spectroscopic alternatives for bis-morpholine systems.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (600 MHz) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shift & Coupling Constants (Relative Connectivity)m/z Ratio & Fragmentation (Molecular Formula)
Stereochemistry Absolute Configuration (R/S) determined via anomalous dispersion (using Cl/Br salts).[1][2]Relative stereochemistry only (NOESY/ROESY); requires chiral shift reagents for absolute.None.
Conformational Analysis Precise bond angles/lengths; freezes specific low-energy conformer (e.g., chair).[2]Time-averaged signals due to rapid ring flipping; often ambiguous for flexible rings.[1][2]Gas-phase conformation only (Ion Mobility MS).[1][2]
Regioisomer Resolution Unambiguous differentiation between 2- and 3-substituted isomers.Requires complex HMBC interpretation; often obscured by signal overlap in bis-morpholine systems.[1]Indistinguishable without specific fragmentation distinctness.[2]
Sample State Solid State (Single Crystal required).[2][3][4]Solution State (CDCl3, DMSO-d6).[2]Gas/Solution Phase.[2]
Expert Insight: The "Ring-Flip" Problem

Morpholine rings exist in a dynamic equilibrium between chair conformers.[1][2] In solution NMR, this rapid interconversion averages the axial and equatorial proton signals, often simplifying the spectrum but masking the precise spatial arrangement required for binding site analysis. SC-XRD captures the molecule in a static, energetically favorable conformation (typically the chair form), providing the exact coordinates necessary for structure-based drug design (SBDD).

Part 2: Experimental Protocol – Crystallization & Data Collection[1][2][3]

To validate the structure of 2-(Morpholinomethyl)morpholine, the free base (typically an oil) must be converted into a crystalline salt. The Dihydrochloride Salt is the preferred target for X-ray analysis due to the heavy atom effect of Chlorine, which aids in phase determination and absolute configuration assignment.

Step-by-Step Crystallization Workflow
  • Salt Formation:

    • Dissolve 100 mg of 2-(Morpholinomethyl)morpholine free base in 2 mL of dry ethanol.

    • Add 2.2 equivalents of HCl (4M in dioxane) dropwise at 0°C.

    • Precipitate the dihydrochloride salt by adding diethyl ether. Filter and dry.[5][6]

  • Crystal Growth (Vapor Diffusion Method):

    • Solvent: Dissolve the salt in a minimum amount of Methanol/Water (9:1).

    • Antisolvent: Acetone or Acetonitrile.[2]

    • Setup: Place the salt solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly.

    • Timeline: Allow to stand undisturbed at 4°C for 3-7 days. Look for colorless prisms or blocks.[2]

  • Data Collection:

    • Mounting: Select a crystal (

      
       mm) and mount on a Kapton loop using cryo-oil.[1][2]
      
    • Temperature: Cool to 100 K using a nitrogen stream to reduce thermal vibration (atomic displacement parameters).

    • Diffraction: Collect data using Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.[1][2] Mo is preferred for charge density studies, while Cu is superior for absolute configuration determination in light-atom organic salts.[1][2]

Part 3: Structural Validation Logic

The following diagram illustrates the self-validating logic flow for confirming the structure, distinguishing it from the 3-substituted isomer or other impurities.

StructuralValidation Sample Unknown Sample (Putative 2-(Morpholinomethyl)morpholine) SaltForm Salt Formation (Dihydrochloride) Sample->SaltForm Crystallization Vapor Diffusion (MeOH / Acetone) SaltForm->Crystallization XRD SC-XRD Data Collection (100 K) Crystallization->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Check1 Check: Nitrogen Position Refinement->Check1 Electron Density Map Check2 Check: C2 vs C3 Substitution Check1->Check2 N atoms identified Reject REJECT / RE-SYNTHESIZE Check1->Reject Disordered/Wrong Connectivity Check3 Check: Flack Parameter Check2->Check3 Connectivity confirmed Check2->Reject Isomer Mismatch Result CONFIRMED STRUCTURE Absolute Config & Regiochemistry Check3->Result Flack ~ 0.0 (Pure Enantiomer) Check3->Result Centrosymmetric (Racemate)

Caption: Logical workflow for structural confirmation via SC-XRD, highlighting critical checkpoints for regiochemistry and stereochemistry.

Part 4: Data Interpretation Guide

When analyzing the X-ray data for 2-(Morpholinomethyl)morpholine, focus on these specific crystallographic parameters to confirm identity.

The Morpholine Chair Conformation

The morpholine rings should adopt a chair conformation , which is the energetic minimum.

  • Torsion Angles: Look for endocyclic torsion angles near

    
    .
    
  • Puckering Parameters: The Cremer-Pople parameters (

    
    , 
    
    
    
    ) should indicate an ideal chair (
    
    
    Å,
    
    
    or
    
    
    ). Deviations suggest crystal packing forces or steric strain from the methylene bridge.
C2-Substitution Verification

To distinguish the 2-substituted product from the 3-substituted isomer (a common byproduct of non-selective alkylation):

  • Electron Density Map: The methylene bridge (

    
    ) must clearly connect C2 of the first ring to N4' of the second ring.
    
  • Bond Lengths: The C2–C(bridge) bond length should be typical for a

    
     C–C bond (
    
    
    
    Å).[2]
Absolute Configuration (Chiral Center at C2)

If the sample is synthesized as a single enantiomer (e.g., starting from chiral epichlorohydrin derivatives):

  • Flack Parameter: For the hydrochloride salt, the anomalous scattering of Chlorine allows calculation of the Flack parameter.

    • Value

      
      :  Correct absolute structure assigned.
      
    • Value

      
      :  Inverted structure (wrong enantiomer).
      
    • Value

      
      :  Racemic twin or disordered crystal.[2]
      
Hydrogen Bonding Network

In the dihydrochloride salt lattice:

  • Expect N–H...Cl hydrogen bonds.[2] Both morpholine nitrogens will be protonated (

    
    ).
    
  • These interactions stabilize the crystal lattice and are often the primary force directing the packing arrangement.

References

  • Goubitz, K., et al. "Crystal structure of morpholine." Crystallography Reports, vol. 46, 2001.

    • Provides baseline geometric parameters for the morpholine ring chair conform
  • BenchChem. "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide."[2] BenchChem Technical Guides, 2025.

    • Detailed comparison of morpholine ring dynamics in solution vs.
  • BLD Pharm. "Product Information: 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride (CAS 122910-82-1)."[1][2] BLD Pharm Catalog, 2024.

    • Source for the specific salt form availability and CAS registry verific
  • Flack, H. D. "On Enantiomorph-Polarity Estimation."[2] Acta Crystallographica Section A, vol. 39, 1983, pp. 876-881.[2]

    • The authoritative method for determining absolute configur

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Morpholinomethyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(Morpholinomethyl)morpholine , a specialized organic amine derivative.

Given that this specific isomer is a structural analog of morpholine and other diamines, this protocol is engineered based on the rigorous safety standards for Corrosive Organic Bases and Amines .

Executive Summary & Immediate Action

2-(Morpholinomethyl)morpholine is a diamine derivative characterized by its basicity and potential for corrosivity. Improper disposal can lead to exothermic reactions with acids, release of nitrogen oxide (NOx) gases, and environmental toxicity.[1]

  • Primary Hazard: Corrosive (Category 1B) to skin/eyes; Combustible Liquid .

  • Waste Classification: D002 (Corrosive Waste) / Organic Amine Waste .

  • Preferred Disposal Method: High-temperature incineration (Rotary Kiln) with NOx scrubbing.

  • Contraindication: NEVER mix with strong acids, oxidizers (e.g., hydrogen peroxide, nitric acid), or halogenated solvents without explicit compatibility checks.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material properties. While specific data for this isomer may be limited, its functional groups dictate the following safety profile:

PropertyValue / ClassificationOperational Implication
Chemical Structure Diamine (Morpholine ring w/ substituent)High alkalinity; reacts vigorously with acids.
Physical State Liquid (Viscous, Colorless to Yellow)Use positive displacement pipettes; watch for drips.
Flash Point Est. >60°C (Combustible)Keep away from open flames/sparks.
pH (10% aq) > 11.0Corrosive. Destroys tissue on contact.
Reactivity Incompatible with Acids, Oxidizers, Acid ChloridesSegregation is critical.
Personal Protective Equipment (PPE)

Trust Protocol: Safety is non-negotiable. The following PPE is mandatory for any volume > 10 mL.

  • Eyes: Chemical Splash Goggles + Face Shield (8-inch minimum). Standard safety glasses are insufficient for corrosive liquids.

  • Hands: Nitrile (Double-gloved, min 0.11mm) or Butyl Rubber (for prolonged exposure).

    • Rationale: Amines can permeate latex rapidly.

  • Body: Chemical-resistant lab coat (poly-cotton blend or Tyvek) + Closed-toe composite safety shoes.

  • Respiratory: If working outside a fume hood, use a half-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

Step-by-Step Disposal Workflow
Phase A: Waste Segregation & Collection

Objective: Prevent cross-contamination and dangerous exothermic reactions.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.

    • Avoid: Metal containers (aluminum/zinc) as amines can be corrosive to certain metals or form unstable complexes.

  • Labeling: Apply a hazardous waste label immediately.

    • Content: "Hazardous Waste - 2-(Morpholinomethyl)morpholine"

    • Hazards: "Corrosive," "Toxic."[2][3][4]

  • Segregation:

    • DO NOT mix with acidic waste streams (e.g., HCl, H2SO4). This will cause rapid heating and potential eruption.

    • DO NOT mix with oxidizers (e.g., Permanganates, Nitrates).

Phase B: Neutralization (Small Scale / Spills Only)

Note: For bulk disposal, skip to Phase C. Neutralization is primarily for spill control or trace residues.

  • Preparation: Prepare a dilute solution of Sodium Bisulfate (NaHSO₄) or Citric Acid (approx. 5-10%).

  • Application: Slowly add the amine to the acid solution (never the reverse) in an ice bath if volume > 100 mL.

  • Verification: Check pH. Target range: pH 6–9.

  • Disposal: Once neutralized, the solution may still need to be treated as chemical waste depending on local regulations (e.g., high COD/BOD).

Phase C: Final Disposal (Incineration)

The Gold Standard: The only recommended disposal route for bulk organic amines is High-Temperature Incineration .

  • Contractor Handover: Transfer the labeled HDPE container to your facility's EHS (Environmental Health & Safety) team.

  • Manifesting: Ensure the waste manifest specifies "Organic Alkaline Liquid, N.O.S. (contains Morpholine derivatives)."[1][3][5][6][7]

  • Treatment Logic: The waste will be incinerated in a rotary kiln. The nitrogen content requires the facility to have NOx scrubbing capabilities to prevent atmospheric pollution.

Emergency Response Protocols

Scenario: Spillage (> 50 mL)

  • Evacuate: Clear the immediate area. Amines have a distinct, fishy odor that can cause olfactory fatigue.

  • Ventilate: Maximize fume hood airflow or open windows if safe.

  • Contain: Use Vermiculite or Sand to dike the spill.[3] Do not use paper towels (fire hazard).

  • Neutralize: Apply a weak acid powder (Citric acid or Sodium Bisulfate) to the spill dike.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Spill Debris - Corrosive."

Scenario: Skin/Eye Contact [2][8][9][10][11][12][13]

  • Skin: Flush with water for 15 minutes .[2][10][11] Do not use vinegar (exothermic reaction risk on skin).

  • Eyes: Flush for 15 minutes immediately.[2][10][11] Hold eyelids open. Seek emergency medical attention.

Visualizing the Decision Logic

The following diagram outlines the critical decision-making process for segregating and disposing of this compound.

DisposalWorkflow Start Waste: 2-(Morpholinomethyl)morpholine CheckState Check Physical State & Volume Start->CheckState IsSpill Is this a Spill? CheckState->IsSpill SpillAction Evacuate & Ventilate Don PPE (Nitrile + Goggles) IsSpill->SpillAction Yes Segregate Segregate Waste Stream (NO Acids, NO Oxidizers) IsSpill->Segregate No (Routine Waste) Absorb Absorb with Vermiculite/Sand (Do NOT use paper) SpillAction->Absorb NeutralizeSpill Apply Weak Acid (Citric/Bisulfate) Absorb->NeutralizeSpill CollectSpill Collect in HDPE Container Label: 'Spill Debris - Corrosive' NeutralizeSpill->CollectSpill Incinerate Ship to Approved Incinerator (Rotary Kiln w/ NOx Scrubbing) CollectSpill->Incinerate Handover to EHS Container Transfer to HDPE/Glass Container Label: 'Organic Base - Corrosive' Segregate->Container Manifest Prepare Waste Manifest (RCRA Code: D002) Container->Manifest Manifest->Incinerate

Caption: Decision logic for the safe segregation, containment, and disposal of morpholine-based amine waste.

Regulatory Compliance (US & International)
  • EPA / RCRA (USA): Classified as D002 (Corrosive) if pH ≥ 12.5. If the flash point is < 60°C, it is also D001 (Ignitable).

  • DOT (Shipping):

    • Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains 2-(Morpholinomethyl)morpholine) OR Corrosive liquid, basic, organic, n.o.s.

    • Hazard Class: 8

    • Packing Group: II or III

  • European Waste Catalogue (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Morpholine Derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.